molecular formula C11H15NO B15489958 n-Methyl-4-(propan-2-yl)benzamide CAS No. 6314-87-0

n-Methyl-4-(propan-2-yl)benzamide

Katalognummer: B15489958
CAS-Nummer: 6314-87-0
Molekulargewicht: 177.24 g/mol
InChI-Schlüssel: VXYPJHXQJWMXDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-Methyl-4-(propan-2-yl)benzamide is a benzamide derivative with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Benzamide compounds are of significant interest in medicinal chemistry research due to their diverse biological activities. Structural analogues of this compound, specifically N-(2-aminoethyl)-N-phenyl benzamide derivatives, have been identified as potent inhibitors of Trypanosoma brucei , the causative agent of Human African Trypanosomiasis (HAT, or Sleeping Sickness), through phenotypic screening . These related compounds demonstrate the potential of the benzamide scaffold in antiparasitic drug discovery, particularly for diseases requiring central nervous system exposure, as they have shown excellent permeability into brain tissue in murine models . Furthermore, other benzamide and picolinamide chemotypes have been investigated for their antifungal properties, with studies aiming to identify their cellular target, such as the Sec14p lipid-transfer protein . The structural features of n-Methyl-4-(propan-2-yl)benzamide make it a valuable building block for researchers exploring structure-activity relationships (SAR), hit-to-lead optimization, and mechanism-of-action studies for new therapeutic agents.

Eigenschaften

CAS-Nummer

6314-87-0

Molekularformel

C11H15NO

Molekulargewicht

177.24 g/mol

IUPAC-Name

N-methyl-4-propan-2-ylbenzamide

InChI

InChI=1S/C11H15NO/c1-8(2)9-4-6-10(7-5-9)11(13)12-3/h4-8H,1-3H3,(H,12,13)

InChI-Schlüssel

VXYPJHXQJWMXDM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC

Herkunft des Produkts

United States
Foundational & Exploratory

N-Methyl-4-(propan-2-yl)benzamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Methyl-4-(propan-2-yl)benzamide: Synthesis, Characterization, and Properties

Introduction

N-Methyl-4-(propan-2-yl)benzamide is a substituted aromatic amide, a class of organic compounds that forms the backbone of numerous pharmaceuticals and biologically active molecules.[1] The benzamide scaffold is of significant interest in medicinal chemistry due to its presence in drugs with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2][3] This guide provides a detailed technical overview of N-Methyl-4-(propan-2-yl)benzamide, covering its chemical structure and properties, a robust synthesis protocol, comprehensive methods for structural elucidation, and a discussion of its potential applications based on the activities of structurally related compounds.

This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols grounded in established chemical principles.

Chemical Structure and Physicochemical Properties

N-Methyl-4-(propan-2-yl)benzamide features a central benzene ring substituted with an isopropyl group at the para (4-) position and an N-methylated amide group. The isopropyl group adds lipophilicity, while the amide moiety can participate in hydrogen bonding, influencing the molecule's solubility and interactions with biological targets.

Table 1: Physicochemical Properties of N-Methyl-4-(propan-2-yl)benzamide

PropertyValueSource
IUPAC Name N-Methyl-4-(propan-2-yl)benzamide-
Synonyms N-Methyl-4-isopropylbenzamide, p-Cumenecarboxylic acid N-methylamide-
Molecular Formula C₁₁H₁₅NO[4]
Molecular Weight 177.24 g/mol [4][5]
CAS Number 2144-17-4 (similar structure)[4]
Appearance Expected to be a white to off-white solidInferred
Solubility Expected to be soluble in organic solvents (e.g., Methanol, DMSO, DCM)[2]

Synthesis of N-Methyl-4-(propan-2-yl)benzamide

Principle of Synthesis

The most direct and efficient synthesis of N-substituted amides is the nucleophilic acyl substitution reaction between a reactive carboxylic acid derivative, such as an acyl chloride, and an amine.[6][7] In this protocol, 4-(propan-2-yl)benzoyl chloride is reacted with methylamine. The high reactivity of the acyl chloride facilitates the attack by the nitrogen nucleophile of methylamine.[8] A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the hydrochloric acid (HCl) byproduct, preventing the protonation of the methylamine reactant and driving the reaction to completion.[9]

Experimental Workflow: Synthesis and Purification

G cluster_0 Synthesis cluster_1 Work-up cluster_2 Purification & Isolation A Dissolve 4-(propan-2-yl)benzoyl chloride and Triethylamine in DCM B Cool to 0°C (Ice Bath) A->B C Add Methylamine solution dropwise B->C D Stir at Room Temperature (Overnight) C->D E Wash with H₂O D->E Reaction Mixture F Wash with aq. HCl (dil.) E->F G Wash with aq. NaHCO₃ F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Filter and concentrate in vacuo I->J Organic Layer K Purify via Column Chromatography or Recrystallization J->K L Characterize Final Product K->L

Caption: Synthesis and purification workflow for N-Methyl-4-(propan-2-yl)benzamide.

Detailed Experimental Protocol
  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer, add 4-(propan-2-yl)benzoyl chloride (1.0 eq) and dissolve in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a tertiary amine base such as triethylamine (1.1 eq).

  • Amine Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of methylamine (1.1 eq, e.g., 40% in water or 2M in THF) dropwise to the stirred mixture.[10]

    • Causality: The reaction is exothermic; slow addition at 0 °C controls the reaction rate and minimizes side reactions. The excess amine and added base ensure the neutralization of the HCl generated.[7]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir overnight to ensure the reaction goes to completion.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with water to remove water-soluble byproducts.

    • Wash with a dilute aqueous HCl solution (e.g., 1M HCl) to remove any unreacted methylamine and triethylamine.

    • Wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Finally, wash with brine (saturated aqueous NaCl) to facilitate the separation of the organic and aqueous layers and remove residual water.[11]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.[12]

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized N-Methyl-4-(propan-2-yl)benzamide is critical. A combination of spectroscopic techniques provides a comprehensive and self-validating system for structural analysis.[13]

Analytical Workflow for Structural Characterization

G A Purified Compound: N-Methyl-4-(propan-2-yl)benzamide B IR Spectroscopy A->B C NMR Spectroscopy (¹H, ¹³C) A->C D Mass Spectrometry (MS) A->D E Functional Group ID (C=O, N-H) F Carbon-Hydrogen Framework Connectivity G Molecular Weight & Fragmentation Pattern H Final Structure Confirmation E->H F->H G->H

Caption: Integrated analytical workflow for structural confirmation.

Expected Spectroscopic Data

The following table summarizes the expected data from standard spectroscopic analyses, which serves as a benchmark for experimental results.

Table 2: Expected Spectroscopic Data for N-Methyl-4-(propan-2-yl)benzamide

TechniqueFeatureExpected Chemical Shift / Wavenumber / m/zRationale
IR Spectroscopy Amide N-H Stretch~3300 cm⁻¹Stretching vibration of the N-H bond in a secondary amide.
Aromatic C-H Stretch~3100-3000 cm⁻¹C-H stretching in the benzene ring.[14]
Aliphatic C-H Stretch~2960-2850 cm⁻¹C-H stretching of methyl and isopropyl groups.[14]
Amide C=O Stretch~1640 cm⁻¹Strong carbonyl stretch, characteristic of amides.[14]
¹H NMR Isopropyl -CH₃~1.25 ppm (doublet, 6H)Six equivalent protons split by the adjacent CH proton.
Isopropyl -CH~2.95 ppm (septet, 1H)One proton split by the six adjacent methyl protons.
N-CH₃~2.90 ppm (doublet, 3H)Three methyl protons coupled to the N-H proton.
Aromatic -CH~7.30 ppm (doublet, 2H) & ~7.70 ppm (doublet, 2H)Two sets of equivalent aromatic protons in a para-substituted ring.
Amide N-H~6.0-8.0 ppm (broad singlet or quartet, 1H)Broad signal due to quadrupole relaxation and exchange; may couple to N-CH₃.
¹³C NMR Isopropyl -CH₃~24 ppm
N-CH₃~27 ppm
Isopropyl -CH~34 ppm
Aromatic -CH~126-128 ppm
Aromatic C (quaternary)~135 ppm (C-amide) & ~150 ppm (C-isopropyl)
Amide C=O~168 ppm
Mass Spectrometry Molecular Ion (M⁺)~177.12 m/zCorresponds to the exact mass of C₁₁H₁₅NO.[4][5]

Potential Applications and Future Directions

While specific biological data for N-Methyl-4-(propan-2-yl)benzamide is not extensively documented, the broader class of N-alkylbenzamides has shown significant potential in several therapeutic areas.

  • Antimicrobial and Antifungal Activity: Various N-substituted benzamides have demonstrated antibacterial and antifungal properties.[1][15] The mechanism often involves the disruption of microbial cell walls or the inhibition of essential enzymes.

  • Antitubercular Agents: A family of N-alkyl nitrobenzamides has been developed with promising activity against Mycobacterium tuberculosis.[16] These compounds are thought to inhibit essential enzymes in the mycobacterial cell wall synthesis pathway.

  • Anticancer Activity: The benzamide structure is a key component in several anticancer agents, including histone deacetylase (HDAC) inhibitors.[3] The planarity of the aromatic ring and the hydrogen bonding capability of the amide group allow for interaction with hydrophobic pockets and active sites in enzymes.[17]

Given these precedents, N-Methyl-4-(propan-2-yl)benzamide represents a valuable candidate for screening in antimicrobial, antitubercular, and oncology assays. Future research could focus on synthesizing a library of related analogs by modifying the N-alkyl and aromatic substituents to establish structure-activity relationships (SAR) and optimize for potency and selectivity against various biological targets.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of N-Methyl-4-(propan-2-yl)benzamide. The detailed, step-by-step protocols are designed to be self-validating and are grounded in established principles of organic chemistry. The provided spectroscopic data serves as a reliable reference for structural confirmation. By leveraging the known biological activities of the benzamide scaffold, this document establishes a foundation for future research into the therapeutic potential of this specific compound and its derivatives.

References

  • Pinto, M., et al. (2020). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC. Available at: [Link]

  • Stenutz, R. 4-methyl-N,N-di(propan-2-yl)benzamide. Stenutz. Available at: [Link]

  • U.S. Environmental Protection Agency. 4-Bromo-3-methyl-N-(propan-2-yl)benzamide Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Sci.Int.(Lahore). Available at: [Link]

  • Data.gov. Compound 527035: N-methyl-N-(propan-2-yl)benzamide. Data.gov Catalog. Available at: [Link]

  • PubChem. 4-Methyl-N-(1-methylethyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. N-methyl-3-(4-propan-2-ylpiperazin-1-yl)benzamide. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Available at: [Link]

  • Taylor & Francis Online. Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles. Taylor & Francis Online. Available at: [Link]

  • Wikipedia. Benzamide. Wikipedia. Available at: [Link]

  • NIST. Benzamide, N-methyl-. NIST WebBook. Available at: [Link]

  • PubChem. 1-methyl-4-propan-2-ylbenzene. National Center for Biotechnology Information. Available at: [Link]

  • Pearson. Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. Pearson. Available at: [Link]

  • IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available at: [Link]

  • Chemspace. 3-methyl-2-nitro-N-(propan-2-yl)benzamide. Chemspace. Available at: [Link]

  • PubChem. 4-Methyl-N-(2-propen-1-yloxy)benzamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 4-((2-Methyldiazenyl)methyl)-N-(1-methylethyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]

  • IOSR Journal. Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. IOSR Journal. Available at: [Link]

  • Brainly. Write the chemical reaction of methylamine with benzoyl chloride and write the IUPAC name of the product. Brainly.com. Available at: [Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Example 7. Organic Chemistry at CU Boulder. Available at: [Link]

Sources

Technical Monograph: N-Methylcumamide – Physicochemical Profiling and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic methodology, and applications of N-Methylcumamide (N-Methyl-4-isopropylbenzamide).

Compound Identity & Core Data

N-Methylcumamide is the N-methylated amide derivative of cumic acid (4-isopropylbenzoic acid). It belongs to the class of N-alkylbenzamides, serving as a structural scaffold in medicinal chemistry and a potential intermediate in the synthesis of TRPM8 agonists (cooling agents) and agrochemicals.

PropertyData
Common Name N-Methylcumamide
IUPAC Name N-Methyl-4-(propan-2-yl)benzamide
CAS Number 6314-87-0
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
SMILES CNC(=O)C1=CC=C(C=C1)C(C)C
InChI Key HVZXVZXVZXVZXV-UHFFFAOYSA-N (Predicted)
Physical State Solid (Predicted MP: 85–95 °C based on homologs)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water

Synthetic Methodology

The synthesis of N-Methylcumamide is most efficiently achieved via the nucleophilic acyl substitution of cumoyl chloride with methylamine. This method ensures high yield and purity compared to direct thermal amidation.

Protocol: Schotten-Baumann Acylation

Reagents:

  • 4-Isopropylbenzoic acid (Cumic acid) [Precursor]

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Methylamine (2.0 M solution in THF or Methanol)

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA)
    
  • Dichloromethane (DCM) – Anhydrous

Step-by-Step Workflow:

  • Acid Chloride Formation (In Situ):

    • Charge a flame-dried round-bottom flask with 4-isopropylbenzoic acid (1.0 eq) and anhydrous DCM.

    • Add catalytic DMF (2-3 drops).

    • Dropwise add Thionyl Chloride (1.2 eq) at 0°C under

      
       atmosphere.
      
    • Reflux for 2 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Concentrate in vacuo to remove excess

      
       to yield crude 4-isopropylbenzoyl chloride .
      
  • Amidation:

    • Redissolve the crude acid chloride in anhydrous DCM.

    • Cool to 0°C.[1][2]

    • Add Triethylamine (1.5 eq) followed by slow addition of Methylamine solution (1.2 eq). Exothermic reaction – maintain temp < 5°C.

    • Allow to warm to room temperature and stir for 4–6 hours.

  • Work-up & Purification:

    • Quench with 1M

      
       (to remove unreacted amine).
      
    • Wash organic layer with Sat.[2]

      
       (to remove unreacted acid) and Brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate.
      
    • Recrystallization: Purify using Hexanes/Ethyl Acetate (typically 4:1) to obtain white crystalline needles.

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the conversion of Cumic Acid to N-Methylcumamide via the Acid Chloride intermediate.

SynthesisPathway CumicAcid Cumic Acid (4-Isopropylbenzoic acid) SOCl2 SOCl2 / DMF (Chlorination) CumicAcid->SOCl2 AcidChloride Intermediate: 4-Isopropylbenzoyl Chloride SOCl2->AcidChloride - SO2, - HCl MeNH2 MeNH2 / Et3N (Amidation) AcidChloride->MeNH2 Product PRODUCT: N-Methylcumamide (CAS 6314-87-0) MeNH2->Product Nucleophilic Attack - HCl

Caption: Synthetic route from Cumic Acid to N-Methylcumamide via Acyl Chloride activation.

Applications & Biological Context[9][10][11][12][13][14][15]

Pharmaceutical Intermediate

N-Methylcumamide serves as a lipophilic building block. The 4-isopropyl group provides steric bulk and hydrophobic interaction potential, often utilized in:

  • Kinase Inhibitors: As a core scaffold replacing simple benzamides to improve membrane permeability.

  • Ion Channel Modulators: Structural analog to TRPM8 agonists (cooling agents like WS-3 and WS-23). While less potent than cyclohexyl-carboxamides, the N-alkylbenzamide moiety is a known pharmacophore for cold-receptor interaction.

Agrochemical Development

The cumyl moiety is frequent in herbicides and insecticides. N-methylated benzamides often exhibit increased stability against enzymatic hydrolysis in soil compared to their primary amide counterparts.

Analytical Standard

Used as a reference standard in the impurity profiling of cumin-derived essential oil products or drugs synthesized from cuminaldehyde/cumic acid precursors.

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • GHS Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

References

  • PubChem Compound Summary. (n.d.). N-methyl-4-(propan-2-yl)benzamide (CAS 6314-87-0).[3] National Center for Biotechnology Information. Retrieved from [Link]

Sources

N-Methyl-p-isopropylbenzamide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of N-Methyl-p-isopropylbenzamide in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of N-Methyl-p-isopropylbenzamide. As a tertiary amide with significant nonpolar structural features, its solubility is a critical parameter for applications ranging from synthetic chemistry and reaction kinetics to drug formulation and biological screening. Due to a scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility. We will extrapolate its likely behavior based on an analysis of its molecular structure and data from analogous compounds.

Furthermore, this guide provides a field-proven, detailed experimental protocol for the precise and reliable determination of its solubility in various organic solvents. The methodologies described are designed to be self-validating, ensuring the generation of trustworthy and reproducible data essential for research, development, and quality control.

Introduction: Understanding N-Methyl-p-isopropylbenzamide

N-Methyl-p-isopropylbenzamide is an N-substituted aromatic amide. Its molecular structure is key to understanding its physicochemical properties and, consequently, its solubility profile.

  • Chemical Structure:

    • Formula: C₁₂H₁₇NO

    • Molecular Weight: 191.27 g/mol

    • Core Components: A central benzamide group with a methyl group on the nitrogen atom and an isopropyl group at the para position of the benzene ring.

The solubility of a compound is paramount in a laboratory and industrial setting. For drug development professionals, solubility dictates bioavailability and formulation strategies. For synthetic chemists, it governs the choice of reaction solvents, purification methods (like crystallization), and product yield. Understanding these properties is the first step toward effective utilization of the compound.

The Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. It is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1] The widely cited principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be miscible.[2]

Intermolecular Forces in Play
  • Solute-Solute Forces: In its solid state, N-Methyl-p-isopropylbenzamide molecules are held together in a crystal lattice by intermolecular forces. The energy required to overcome these forces is a significant barrier to dissolution. These forces include Van der Waals interactions and, importantly, strong dipole-dipole interactions from the polar amide group.[3]

  • Solvent-Solvent Forces: The solvent molecules are held together by their own set of intermolecular forces. Cavities must be created within the solvent to accommodate the solute molecules, which requires energy.

  • Solute-Solvent Forces: Energy is released when solute molecules interact with solvent molecules. For dissolution to occur favorably, these interactions must be strong enough to compensate for the energy required to break the solute-solute and solvent-solvent forces.[1]

Structural Analysis of N-Methyl-p-isopropylbenzamide

The solubility of N-Methyl-p-isopropylbenzamide is a direct consequence of its distinct structural motifs:

  • The Amide Core (-C(=O)N-): The amide functional group is highly polar and possesses a significant dipole moment. The carbonyl oxygen is a strong hydrogen bond acceptor. This feature promotes solubility in polar solvents.[4][5]

  • The N-Methyl Group: The presence of a methyl group on the amide nitrogen makes N-Methyl-p-isopropylbenzamide a tertiary amide. Unlike primary or secondary amides, it lacks a hydrogen atom on the nitrogen and therefore cannot act as a hydrogen bond donor.[6] This significantly reduces its solubility in highly structured, protic solvents (like water) compared to its primary and secondary amide counterparts but can still interact favorably with polar aprotic solvents.[3][6]

  • The p-Isopropylphenyl Group: This portion of the molecule, consisting of a benzene ring and an isopropyl substituent, is large and nonpolar (lipophilic). It contributes to solubility in less polar organic solvents through Van der Waals forces and is the primary reason for the compound's expected poor solubility in water.[4]

Predicted Solubility Profile and Analogous Data

While direct quantitative data for N-Methyl-p-isopropylbenzamide is not widely published, we can construct a reliable qualitative profile and draw comparisons with the parent compound, benzamide.

Based on its structure—a polar amide group balanced by a significant nonpolar moiety—N-Methyl-p-isopropylbenzamide is predicted to be soluble in a range of common organic solvents but poorly soluble in water.[7][8]

Table 1: Predicted Qualitative Solubility of N-Methyl-p-isopropylbenzamide

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetone, AcetonitrileHighThe strong dipole of the solvent interacts favorably with the polar amide group. The lack of hydrogen bonding in the solvent does not disadvantage the tertiary amide.[8]
Polar Protic Methanol, EthanolModerate to HighThe solvent can act as a hydrogen bond donor to the amide's carbonyl oxygen. The alkyl part of the alcohol can interact with the nonpolar part of the solute.[9][10]
Nonpolar Aromatic Toluene, BenzeneModerateThe aromatic ring of the solute will interact favorably with the aromatic solvent via pi-stacking and Van der Waals forces.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to LowThese solvents have a moderate polarity and can accept hydrogen bonds, but their interactions are generally weaker than those with polar aprotic or protic solvents.
Halogenated Dichloromethane (DCM), ChloroformModerate to HighThese solvents can effectively solvate moderately polar compounds.
Nonpolar Aliphatic Hexane, CyclohexaneLowThe large nonpolar part of the solute will interact with the solvent, but the highly polar amide group is not well-solvated, limiting overall solubility.
Aqueous WaterVery Low / InsolubleThe large, nonpolar isopropylphenyl group dominates, and the tertiary amide cannot donate hydrogen bonds to the water network.[8][11]

To provide a quantitative perspective, the table below shows experimental solubility data for benzamide, the parent compound without the N-methyl and p-isopropyl groups. The solubility of N-Methyl-p-isopropylbenzamide is expected to follow similar trends but will likely be lower in highly polar solvents and higher in less polar solvents due to its increased lipophilicity.

Table 2: Experimental Mole Fraction Solubility (x₁) of Benzamide in Various Solvents at Different Temperatures [9][10][12]

Solvent283.15 K (10°C)298.15 K (25°C)323.15 K (50°C)
Methanol 0.12610.20570.3899
Ethanol 0.06550.11180.2452
Acetone 0.08320.14650.3235
Ethyl Acetate 0.01250.02420.0617
Acetonitrile 0.00760.01420.0349
Water 0.00190.00240.0039

Note: Data is presented as mole fraction, a temperature-independent measure of concentration.

Experimental Protocol: Equilibrium Solubility Determination

To obtain definitive, high-quality solubility data, the isothermal shake-flask method is the gold standard.[4] This protocol is designed to ensure that a true thermodynamic equilibrium is reached and measured accurately.

Workflow for Solubility Determination

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Analysis A Add excess solid solute to chosen solvent in a vial B Seal vial tightly A->B C Agitate at constant temperature (e.g., 25°C) for 24-72 hours B->C D Allow vial to rest at temperature for >24h for sedimentation C->D E Centrifuge vial to pellet undissolved solid D->E F Withdraw aliquot of the clear supernatant E->F G Gravimetrically dilute aliquot with mobile phase F->G H Analyze via calibrated HPLC to determine concentration G->H

Caption: Workflow for the equilibrium shake-flask solubility assay.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of N-Methyl-p-isopropylbenzamide in a selected organic solvent at a controlled temperature.

Materials:

  • N-Methyl-p-isopropylbenzamide (high purity, >98%)

  • Solvent of choice (analytical or HPLC grade)

  • Scintillation vials or screw-cap test tubes

  • Orbital shaker with temperature control or a thermostatted water bath

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

  • Preparation of the Slurry:

    • Add an excess amount of solid N-Methyl-p-isopropylbenzamide to a vial. "Excess" is critical; undissolved solid must be visible throughout the experiment to ensure saturation. A general starting point is ~10-20 mg of solid per 1 mL of solvent.

    • Add a precise volume or mass of the chosen solvent to the vial.

    • Seal the vial securely to prevent solvent evaporation. Prepare at least three replicates for each solvent.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the vials vigorously for a predetermined period, typically 24 to 72 hours. The goal is to reach a state where the rate of dissolution equals the rate of precipitation. A time-course study can be run initially to determine how long it takes to reach a plateau in concentration, which confirms equilibrium.

  • Phase Separation (Self-Validating Step):

    • After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours. This allows for the sedimentation of larger particles.

    • Crucially, centrifuge the vials at the same temperature for 15-20 minutes at a high speed (e.g., >3000 rpm). This step ensures that any finely suspended microparticles are pelleted, preventing them from being sampled and artificially inflating the measured solubility. The clarity of the supernatant is a key validation check.

  • Sampling and Dilution:

    • Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant from the top layer, being cautious not to disturb the solid pellet.

    • Immediately transfer this aliquot into a pre-weighed volumetric flask and determine the mass of the aliquot.

    • Dilute the sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method. Record the final mass or volume precisely.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method. A reverse-phase C18 column is often suitable for this type of molecule.

    • Determine the concentration of N-Methyl-p-isopropylbenzamide in the diluted sample by comparing its peak area to a calibration curve prepared from standards of known concentration.

  • Calculation:

    • Calculate the original concentration in the saturated supernatant, accounting for all dilution factors. The solubility can be expressed in various units, such as mg/mL, g/L, or molarity (mol/L).

Practical Applications and Troubleshooting

A common challenge encountered by researchers is the precipitation of a hydrophobic compound when a concentrated organic stock solution is diluted into an aqueous buffer for a biological assay.[8]

Scenario: A 50 mM stock solution of N-Methyl-p-isopropylbenzamide in DMSO is prepared. When 2 µL is added to 1 mL of phosphate-buffered saline (PBS) for a final concentration of 100 µM, a cloudy precipitate forms immediately.

Causality and Solutions:

  • The Problem: The final concentration (100 µM) exceeds the compound's thermodynamic solubility limit in the final solvent mixture (0.2% DMSO in PBS).

  • Solutions:

    • Decrease Final Concentration: The simplest solution is to work at a lower final concentration that is below the solubility limit.[8]

    • Increase Co-solvent: If the experimental system can tolerate it, increasing the final percentage of DMSO (e.g., to 1% or 5%) can keep the compound in solution.[8]

    • Use Formulation Excipients: For in-vitro or in-vivo studies, solubility-enhancing agents can be employed. These include cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) which can encapsulate the hydrophobic molecule, or the use of solid dispersions with hydrophilic polymers.[8]

Conclusion

N-Methyl-p-isopropylbenzamide is a molecule with dual characteristics: a polar amide core and a significant nonpolar periphery. This structure dictates its solubility, making it readily soluble in many polar aprotic and protic organic solvents while remaining practically insoluble in water. While specific quantitative data is sparse, its solubility profile can be reliably predicted through an understanding of its intermolecular forces. For definitive data, the robust, equilibrium-based shake-flask method detailed herein provides a validated pathway for researchers to generate high-quality, reproducible results essential for advancing their scientific and developmental objectives.

References

  • BenchChem. (2025). Benzamide, N,N,4-trimethyl- solubility in organic solvents.
  • Chemistry LibreTexts. (2024). 15.15: Physical Properties of Amides. [Link]

  • Unknown. (2024). Solubility test for Organic Compounds. [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

  • University of Toronto Scarborough. (2023). Solubility of Organic Compounds. [Link]

  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

  • Quora. (2019). Do amides have stronger intermolecular forces than amines?. [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Propyl-N-methyl-benzamide. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-isopropyl- (CAS 5440-69-7). [Link]

  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

  • Anderson, L.C. (n.d.). Chem 501 Inquiry Project - Amides. [Link]

  • ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. [Link]

  • International Journal of Current Advanced Research. (2017). solubility and molecular forces. [Link]

Sources

N-Methyl-4-isopropylbenzamide as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-Methyl-4-isopropylbenzamide , also known as N-Methylcumamide .[1][2] It is structured to serve researchers and process chemists involved in the synthesis of bioactive benzamide scaffolds, particularly those targeting TRP channels, kinase pathways, or antimicrobial applications.

Synthesis, Characterization, and Pharmaceutical Applications[1][2]

Executive Summary

N-Methyl-4-isopropylbenzamide (C₁₁H₁₅NO) is a lipophilic benzamide derivative synthesized from 4-isopropylbenzoic acid (Cumic acid).[1][2] While often overshadowed by its isomer N-isopropyl-4-methylbenzamide (a metabolite of the chemotherapy drug Procarbazine), this specific N-methyl isomer represents a distinct pharmacophore.[1][2] It serves as a valuable building block in Fragment-Based Drug Discovery (FBDD) , offering a rigid phenyl core, a hydrophobic isopropyl tail for deep pocket binding, and a polar amide linker for hydrogen bonding.

Key Applications:

  • Bioisostere Scaffold: Used in the design of TRP channel modulators (e.g., TRPM8 cooling agents, TRPV1 antagonists).

  • Kinase Inhibition: Serves as a hydrophobic "cap" in Type II kinase inhibitors targeting the allosteric pocket.

  • Antimicrobial Research: Cumic acid amides exhibit documented activity against Gram-positive bacteria and specific fungal strains.[1][2]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
PropertySpecification
IUPAC Name N-Methyl-4-(propan-2-yl)benzamide
Common Name N-Methylcumamide
CAS Number Not widely indexed (Derivative of CAS 536-66-3)
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.25 g/mol
Predicted LogP 2.5 – 2.8 (Lipophilic)
H-Bond Donors/Acceptors 1 / 1
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water

Structural Insight: The molecule features a para-substitution pattern.[1][2] The isopropyl group at the C4 position provides significant steric bulk and lipophilicity, critical for occupying hydrophobic pockets in enzymes (e.g., proteases, kinases). The N-methyl amide moiety acts as a directional H-bond donor/acceptor, often mimicking the peptide backbone in peptidomimetics.[1][2]

Synthetic Methodologies

Two primary routes are recommended depending on the scale and available equipment.

Route A: Acid Chloride Activation (Scalable / Industrial)

Best for multi-gram to kilogram scale synthesis where cost-efficiency is paramount.[1][2]

Mechanism: Conversion of carboxylic acid to highly reactive acid chloride, followed by nucleophilic acyl substitution.

Protocol:

  • Activation: Charge a reactor with 4-isopropylbenzoic acid (1.0 eq) and anhydrous Toluene (5-10 volumes).

  • Chlorination: Add Thionyl Chloride (SOCl₂, 1.2 eq) dropwise at room temperature. Add a catalytic amount of DMF (0.05 eq) to initiate the reaction.

  • Reflux: Heat to 80°C for 2-3 hours until gas evolution (HCl/SO₂) ceases. Monitor by TLC (conversion to acid chloride).[2]

  • Concentration: Evaporate excess SOCl₂ and solvent under reduced pressure to yield crude 4-isopropylbenzoyl chloride (yellow oil).

  • Amidation: Re-dissolve the acid chloride in dry DCM . Cool to 0°C.[2]

  • Addition: Slowly add Methylamine (2.0 M in THF, 1.5 eq) mixed with Triethylamine (Et₃N, 1.5 eq) as a base scavenger.

  • Workup: Stir at RT for 2 hours. Quench with water.[2] Wash organic layer with 1M HCl (to remove unreacted amine) and sat. NaHCO₃ (to remove unreacted acid).[2]

  • Isolation: Dry over MgSO₄, filter, and concentrate.

Route B: Carbodiimide Coupling (Medicinal Chemistry / Lab Scale)

Best for small-scale library generation or when avoiding harsh acidic conditions.[1][2]

Protocol:

  • Dissolve 4-isopropylbenzoic acid (1.0 eq) in anhydrous DMF .

  • Add EDC[2]·HCl (1.2 eq) and HOBt (1.2 eq) .[2] Stir for 30 mins to form the active ester.

  • Add Methylamine hydrochloride (1.2 eq) and DIPEA (3.0 eq) .

  • Stir at RT for 12-16 hours.

  • Dilute with EtOAc, wash with LiCl solution (to remove DMF), 1M HCl, and Brine.

Visualization: Retrosynthetic Pathway

Synthesis Target N-Methyl-4-isopropylbenzamide (Target Molecule) Inter 4-Isopropylbenzoyl Chloride (Activated Intermediate) Inter->Target Amidation Start 4-Isopropylbenzoic Acid (Cumic Acid) Start->Inter Activation Reagent1 SOCl2 / DMF Reagent1->Inter Reagent2 MeNH2 / Et3N Reagent2->Target

Caption: Two-step synthesis via acid chloride activation. The isopropyl group remains stable under standard acylation conditions.

Purification & Quality Control

Recrystallization Strategy: Due to the lipophilic nature of the isopropyl group and the polarity of the amide, a mixed-solvent system is ideal.

  • Solvent System: Ethanol/Water (7:[1][2][3]3) or Ethyl Acetate/Hexanes.[2]

  • Procedure: Dissolve crude solid in minimum hot Ethanol. Add hot water dropwise until turbidity persists. Cool slowly to RT, then 4°C. Filter white needles.

Chromatography (Flash):

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase: Gradient of 0-5% Methanol in Dichloromethane (DCM).[1][2] The product typically elutes early due to the capping of the polar carboxyl group.

Analytical Criteria:

  • HPLC: Purity > 98% (UV @ 254 nm).

  • ¹H NMR (CDCl₃): Look for the characteristic isopropyl doublet (~1.2 ppm, 6H), septet (~2.9 ppm, 1H), N-methyl doublet (~3.0 ppm, 3H), and the broad NH singlet.

Pharmaceutical Applications & Biological Relevance[4][5][7][8][11][12]

While N-Methyl-4-isopropylbenzamide is an intermediate, its structural motif is embedded in several therapeutic classes.

A. Fragment-Based Drug Discovery (FBDD)

The 4-isopropylbenzamide moiety acts as a "privileged structure" in medicinal chemistry.[1][2]

  • Hydrophobic Anchoring: The isopropyl group is a classic bioisostere for Iodine or Trifluoromethyl groups, providing optimal filling of hydrophobic pockets (e.g., the S1 pocket of serine proteases).

  • Linker Chemistry: The N-methyl amide allows for extension into "Solvent Exposed Areas" of the protein target.[2]

B. TRP Channel Modulation (Pain & Sensory)

Analogs of this molecule (e.g., WS-3, WS-23) are potent agonists of TRPM8 (the cold receptor).[2]

  • Mechanism: The planar benzamide core mimics the cyclohexanecarboxamide structure of commercial cooling agents but with different pharmacokinetic properties.

  • Research Use: Used to map the steric requirements of the TRPM8 binding site.

C. Antimicrobial Activity

Derivatives of Cumic acid (the parent acid) have demonstrated efficacy against:

  • Staphylococcus aureus (Gram-positive).[1][2][4]

  • Mycobacterium smegmatis (Tuberculosis model).[2][5][4]

  • Hypothesis: The N-methyl amide modification increases cell wall permeability compared to the free acid.[2]

Visualization: Pharmacophore Application

Applications cluster_0 Therapeutic Targets Core N-Methyl-4-isopropylbenzamide (Scaffold) TRP TRPM8 Agonists (Cooling/Analgesia) Core->TRP Bioisostere of Menthol derivatives Kinase p38 MAPK Inhibitors (Anti-inflammatory) Core->Kinase Hydrophobic Cap (Allosteric Binding) AntiMicro Antimicrobial Agents (Cell Wall Permeability) Core->AntiMicro Lipophilic Transport

Caption: The molecule serves as a versatile scaffold across sensory modulation, kinase inhibition, and antimicrobial research.[1][2]

Safety & Handling (MSDS Summary)
  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: The intermediate is an amide and generally stable. However, the precursor (Acid Chloride) is corrosive and moisture-sensitive.

  • Storage: Store in a cool, dry place. Hygroscopic tendency is low, but desiccation is recommended for long-term storage.[1][2]

References
  • General Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[2] Link[1][2]

  • Cumic Acid Derivatives: Sphinxsai. (2014).[2] Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research. Link

  • TRP Channel Modulators: Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay.[1][2] British Journal of Pharmacology, 141(4), 737-745. Link[1][2]

  • Antimicrobial Benzamides: Bioactivity of amide derivatives of cinnamic and benzoic acids against Mycobacterium. IOSR Journal of Pharmacy and Biological Sciences. Link

Sources

Pharmacophore Modeling of p-Isopropylbenzamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The p-isopropylbenzamide scaffold represents a privileged structural motif in medicinal chemistry, exhibiting polypharmacological potential across nociceptive (TRPV1) and oncological (HSP90) targets.[1] Its efficacy is driven principally by the p-isopropyl moiety, which functions as a critical hydrophobic anchor (Lipophilic Feature, Hyd ) capable of probing deep hydrophobic pockets such as the S1/S1' regions of proteases or the vanilloid binding pocket of TRP channels.

This guide provides a rigorous, step-by-step technical framework for generating, validating, and optimizing pharmacophore models specifically for p-isopropylbenzamide derivatives. It moves beyond generic modeling advice to address the specific conformational flexibility and steric demands of the isopropyl group in the para position.

Part 1: Chemical Space & Target Landscape[1]

Before initiating modeling, one must define the biological context.[1] The p-isopropylbenzamide scaffold does not bind indiscriminately; it favors targets requiring a specific "Head-Linker-Tail" topology.[1]

The Pharmacophoric Triad

For this scaffold, the pharmacophore is invariably defined by three distinct regions:

  • Region A (H-Bonding Network): The amide linker (

    
    ).[1] Acts as both H-bond donor (NH) and acceptor (CO).[1]
    
  • Region B (Aromatic Core): The benzene ring.[1] Provides

    
    -
    
    
    
    stacking interactions (e.g., with Phe/Tyr residues).[1]
  • Region C (Hydrophobic Anchor): The p-isopropyl group.[1] This is the selectivity filter.

Primary Targets
  • TRPV1 (Transient Receptor Potential Vanilloid 1): The p-isopropyl group mimics the hydrophobic tail of capsaicin, occupying the lipophilic pocket formed by Y511 and S512.[1]

  • HSP90 (Heat Shock Protein 90): Resorcinol-based benzamides use the isopropyl group to displace water molecules in the ATP-binding pocket, often interacting with Leu107/Phe138.[1]

Part 2: Pharmacophore Generation Protocol

This protocol utilizes a Ligand-Based approach (when crystal structures are scarce) and a Structure-Based refinement (when PDB data is available).[1]

Workflow Visualization

The following diagram outlines the high-integrity workflow for modeling this scaffold.

PharmacophoreWorkflow Start Start: Dataset Curation (n > 20 active ligands) ConfGen Conformational Expansion (Systematic Search, < 10 kcal/mol) Start->ConfGen Alignment Structural Alignment (Amide Linker Constraint) ConfGen->Alignment FeatExtract Feature Extraction (HBD, HBA, Hyd, Ring) Alignment->FeatExtract IsopropylSpec Specific Handling: p-Isopropyl Vector Definition FeatExtract->IsopropylSpec Critical Step ModelBuild 3D Pharmacophore Hypothesis IsopropylSpec->ModelBuild Validation Validation (Decoys/ROC) ModelBuild->Validation Validation->Start Refine (if AUC < 0.7) End Final Model Validation->End Deploy for Screening

Figure 1: End-to-end workflow for pharmacophore modeling of benzamide scaffolds, highlighting the critical vector definition for the isopropyl moiety.

Step-by-Step Methodology
Phase 1: Dataset Preparation & Conformational Analysis

Objective: To sample the bioactive conformation of the flexible isopropyl group.[1]

  • Curation: Select 15-20 actives (

    
    ) and 50 inactives.
    
  • Protonation: Set protonation states at pH 7.4. The amide nitrogen is neutral.[1]

  • Conformation Generation:

    • Tool: OMEGA (OpenEye) or ConfGen (Schrödinger).[1]

    • Protocol: Use a Systematic Search rather than Monte Carlo for the isopropyl rotation. The isopropyl group has two primary low-energy rotamers relative to the phenyl ring (dihedral angle

      
       is often preferred to minimize steric clash with ortho-hydrogens).[1]
      
    • Constraint: Ensure the amide bond remains planar (

      
       conformation).[1]
      
Phase 2: Molecular Alignment (The "Benzamide Anchor")

Causality: Poor alignment is the primary cause of model failure.[1] You cannot rely on global RMSD.[1]

  • Substructure Constraint: Define the Ph-CO-NH motif as the rigid anchor.[1]

  • Superposition: Align all conformers based only on the atoms of the benzamide core.

  • Isopropyl Vectoring: Observe the "cloud" formed by the isopropyl methyl groups.[1] In active compounds, these methyls will cluster in a tight sphere (Region C).[1] In inactives, steric bulk often forces them out of this sphere.

Phase 3: Feature Definition

Define the pharmacophore features (using MOE, LigandScout, or Phase):

  • D (Donor): Amide Nitrogen (Vector pointing towards carbonyl oxygen).[1]

  • A (Acceptor): Carbonyl Oxygen.[1]

  • R (Ring): Phenyl centroid.[1]

  • H (Hydrophobic): Crucial Step.[1] Place a 1.8 Å radius sphere centered on the isopropyl methine carbon.[1] Add two smaller 1.2 Å spheres on the methyl groups.

    • Why? A single large sphere is too permissive.[1] Two smaller spheres enforce the specific "V-shape" steric requirement of the isopropyl group, distinguishing it from a linear n-propyl or a bulky t-butyl.[1]

Part 3: Molecular Docking & Validation (Self-Validating Systems)[1]

A pharmacophore model is a hypothesis; validation proves its predictive power.[1]

The Decoy Set Protocol

Do not use generic decoy sets (like DUD-E) blindly.

  • Generate Topological Decoys: Use RDKit to generate molecules with similar MW, LogP, and rotatable bonds to your actives but lacking the specific p-isopropylbenzamide topology.[1]

  • Ratio: Maintain a 1:50 ratio of Actives:Decoys.

Quantitative Metrics

Summarize your model performance using the following table format:

MetricThreshold for SuccessExplanation
GH Score (Güner-Henry)> 0.7Balances yield and precision.[1]
EF (1%) (Enrichment Factor)> 10.0Measures early recognition of actives.[1]
ROC AUC > 0.8Probability that an active is ranked higher than a decoy.[1]
Structure-Based Cross-Validation (TRPV1 Case Study)

If docking into TRPV1 (e.g., PDB: 3J5P or homology models):

  • Dock the p-isopropylbenzamide actives.[1]

  • Interaction Fingerprint: Confirm that the p-isopropyl group makes Van der Waals contacts with Tyr511 (human TRPV1 numbering).

  • Failure Mode: If the isopropyl group points towards the solvent channel instead of the hydrophobic pocket, the pharmacophore constraints are too loose. Tighten the Hyd feature radius.[1]

Part 4: Signaling & Mechanism Visualization[1]

Understanding why the scaffold works requires visualizing the biological pathway.[1] Below is the signaling cascade for TRPV1 modulation by these scaffolds.

TRPV1_Pathway Ligand p-Isopropylbenzamide (Ligand) Pocket Vanilloid Pocket (Hydrophobic Fit) Ligand->Pocket Binds TRPV1 TRPV1 Channel (Closed State) CaInflux Ca2+ Influx (Blocked) TRPV1->CaInflux Inhibits Pocket->TRPV1 Stabilizes Depol Membrane Depolarization CaInflux->Depol Prevents Pain Nociceptive Signal Depol->Pain Attenuates

Figure 2: Mechanism of Action for p-isopropylbenzamide antagonists preventing nociceptive signaling via TRPV1 stabilization.[1]

Part 5: SAR Analysis & Optimization

The "Expertise" pillar requires explaining how to optimize this scaffold based on the model.

The "Magic Methyl" Effect

In p-isopropylbenzamides, the isopropyl group is superior to n-propyl or ethyl.[1]

  • Entropic Penalty: The isopropyl group is branched and rigid.[1] It pays a lower entropic cost upon binding than a flexible n-propyl chain.[1]

  • Shape Complementarity: The "V-shape" fits into the hydrophobic cleft of targets like HSP90 more efficiently than linear chains.[1]

Bioisosteric Replacements

If the p-isopropyl group suffers from metabolic oxidation (CYP450 attack at the benzylic position), the pharmacophore model suggests these valid bioisosteres:

  • Cyclopropyl: Reduces metabolic liability, maintains steric bulk.[1]

  • Difluoromethyl (

    
    ):  Increases lipophilicity and metabolic stability but alters electronics.[1]
    
  • Chlorine/Bromine: Classic hydrophobic replacements, though they lack the specific volume of the isopropyl group.[1]

References

  • Novel scaffolds for modulation of TRPV1 identified with pharmacophore modeling and virtual screening. Future Medicinal Chemistry. [Link][1]

  • Computational Modeling to Explain Why 5,5-Diarylpentadienamides are TRPV1 Antagonists. International Journal of Molecular Sciences. [Link][1]

  • Ring-opening of five-membered heterocycles conjugated 4-isopropylresorcinol scaffold-based benzamides as HSP90 inhibitors. Taipei Medical University / Elsevier. [Link][1]

  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry. [Link]

  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry. [Link][1]

Sources

Safety data sheet (SDS) for N-Methyl-4-(propan-2-yl)benzamide

[1]

Substance Identification & Chemical Architecture

Chemical Name: N-Methyl-4-(propan-2-yl)benzamide Synonyms: N-Methylcumamide; 4-Isopropyl-N-methylbenzamide CAS Number: Not widely listed (Research Grade) | Analog CAS (Ref): 2144-17-4 (Isomer) Molecular Formula:

Molecular Weight:1
Structural Analysis

The molecule consists of a benzene core substituted at the para position (4-) with an isopropyl group (increasing lipophilicity) and at the ipso position (1-) with an N-methyl amide functionality.[1]

  • Lipophilicity Impact: The isopropyl moiety significantly increases LogP compared to benzamide, suggesting enhanced membrane permeability and potential for dermal absorption.[1]

  • Reactivity Profile: The amide bond is generally stable but susceptible to hydrolysis under strongly acidic or basic conditions at elevated temperatures.[1]

Hazard Identification (GHS Classification - Predictive)

Based on QSAR analysis of the benzamide pharmacophore and alkyl-substituted aromatics.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1]
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1]

Signal Word: WARNING

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Composition & Purity Standards

For drug development applications, strict impurity controls are required to prevent side-reactions in subsequent synthesis steps.[1]

  • Purity:

    
     (HPLC)
    
  • Key Impurities:

    • 4-Isopropylbenzoic acid (Cuminic acid):[1] Result of hydrolysis.[1]

    • Methylamine:[1] Residual reagent (detectable by fishy odor).[1]

First Aid Measures (Causality-Driven Protocols)

Inhalation[1][2]
  • Protocol: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1]

  • Mechanism: Amide dusts can mechanically irritate the alveoli and upper respiratory tract.[1] The isopropyl group adds a lipophilic character that may facilitate absorption across the lung interface.[1]

Skin Contact
  • Protocol: Wash with polyethylene glycol 400 (PEG-400) followed by soap and water.[1]

  • Why PEG-400? Standard water washing may be inefficient due to the lipophilicity conferred by the isopropyl group.[1] PEG-400 acts as a solubilizing agent to strip the compound from the dermal layer efficiently.[1]

Eye Contact[1][2]
  • Protocol: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1]

  • Mechanism: Amides are neutral but can cause physical abrasion and osmotic stress to corneal tissues.[1]

Firefighting Measures

Flammability: Combustible solid.[1] Hazardous Combustion Products:

  • Nitrogen Oxides (NOx): Highly toxic gases produced from the amide nitrogen.[1]

  • Carbon Monoxide (CO): Incomplete combustion product.[1]

Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] Do not use high-volume water jets as they may scatter the dust.[1]

Handling & Storage (The "Inert Barrier" System)

To maintain chemical integrity and safety, an "Inert Barrier" approach is recommended.[1]

Handling Workflow
  • Engineering Controls: Use a fume hood with a minimum face velocity of 0.5 m/s.

  • Electrostatics: Ground all equipment. Fine organic dusts have a high Minimum Ignition Energy (MIE) but can still pose a deflagration risk.[1]

Storage Conditions
  • Temperature: 2-8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Rationale: While benzamides are relatively stable, the secondary amide hydrogen can be susceptible to slow oxidation or deprotonation over long periods.[1] Cold storage minimizes kinetic degradation.[1]

Exposure Controls & Personal Protection

PPE Selection Matrix
Protection TypeMaterial StandardBreakthrough TimeRationale
Gloves Nitrile Rubber (0.11 mm)> 480 minExcellent resistance to amide penetration.[1]
Respiratory N95 / P2 (EN 143)N/AFilters solid particulates/dust.[1]
Eyes Safety Goggles (EN 166)N/APrevents dust ingress and splashes.[1][2]

Physical & Chemical Properties (Predicted)

  • Physical State: Solid (Crystalline powder)[1]

  • Color: White to off-white

  • Melting Point: 85°C - 105°C (Estimated based on N-methylbenzamide MP: 76-78°C and Cuminamide MP: 153°C. The N-methyl group typically lowers MP due to disrupted H-bonding).[1]

  • Solubility:

    • Water:[1] Low (due to isopropyl group).[1]

    • DMSO/Ethanol:[1] High solubility.[1]

  • Partition Coefficient (LogP): ~2.1 - 2.5 (Predicted).[1]

Stability & Reactivity

Chemical Stability: Stable under standard conditions.[1][3][4] Incompatible Materials:

  • Strong Oxidizing Agents: Can attack the isopropyl benzylic position.[1]

  • Strong Acids/Bases: Will hydrolyze the amide bond to Cuminic acid and Methylamine.[1]

Toxicological Information (Read-Across)

  • Acute Toxicity: Predicted LD50 (Oral, Rat) ~500-1000 mg/kg.[1]

    • Basis: Analog N-Methylbenzamide (CAS 613-93-4) has an LD50 of ~840 mg/kg (Mouse).[1]

  • Carcinogenicity: No structural alerts for genotoxicity.[1]

  • Sensitization: Low probability, but amides can occasionally act as haptens.[1]

Workflow Visualization: Handling Novel Amides

The following diagram outlines the decision logic for handling this research substance safely.

SafetyProtocolStartSubstance Intake:N-Methyl-4-(propan-2-yl)benzamideCheckPropAnalyze Properties(Lipophilic Amide)Start->CheckPropRiskAssessRisk Assessment(QSAR/Read-Across)CheckProp->RiskAssess Input StructureHazOralHazard: Acute Tox (Oral)Control: No Eating/DrinkingRiskAssess->HazOralHazSkinHazard: Skin AbsorptionControl: Nitrile GlovesRiskAssess->HazSkinHazDustHazard: InhalationControl: Fume Hood/N95RiskAssess->HazDustSynthesisSynthesis/ApplicationHazOral->SynthesisHazSkin->SynthesisHazDust->SynthesisWasteDisposal(Organic Solvent Waste)Synthesis->Waste Post-Exp

Caption: Operational safety workflow for handling lipophilic amide intermediates, deriving controls from predicted hazards.

Ecological Information

  • Ecotoxicity: Predicted to be harmful to aquatic life with long-lasting effects (H412).[1] The isopropyl group increases bioaccumulation potential compared to simple benzamides.[1]

  • Biodegradability: Expected to be inherently biodegradable but not readily biodegradable due to steric hindrance of the isopropyl group.[1]

Disposal Considerations

Protocol:

  • Dissolve the material in a combustible solvent (e.g., acetone).[1]

  • Incinerate in a chemical incinerator equipped with an afterburner and scrubber to neutralize Nitrogen Oxides (NOx).[1]

  • Do not flush into surface water or sanitary sewer systems.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 576816, 4-Methyl-N-(1-methylethyl)benzamide (Isomer Analog). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-Isopropylbenzoic acid (Cuminic Acid).[1] Retrieved from [Link][1]

  • NIST Chemistry WebBook. Benzamide, N-methyl- Thermochemical Data.[1] Retrieved from [Link][1]

Methodological & Application

Reagents for synthesizing N-Methyl-p-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of N-Methyl-p-isopropylbenzamide

Abstract

This technical guide details the optimized synthesis of N-Methyl-p-isopropylbenzamide , a structural motif common in TRP channel modulators and hypoglycemic agents (e.g., Nateglinide analogs). Unlike generic protocols, this note contrasts two distinct synthetic pathways: a robust Acid Chloride method suitable for gram-scale production, and a modern HATU-mediated coupling for high-throughput discovery. Critical attention is given to reagent selection, handling of the volatile methylamine nucleophile, and purification strategies to ensure pharmaceutical-grade purity (>98%).

Introduction & Retrosynthetic Analysis

The target molecule consists of a lipophilic cumene (isopropylbenzene) tail and a polar N-methyl amide head. The steric bulk of the para-isopropyl group is remote enough not to hinder the reaction center, yet it significantly influences solubility.

Retrosynthetic Logic: The most reliable disconnection is at the amide bond (


).
  • Precursor A (Electrophile): p-Isopropylbenzoic acid (Cumic acid) or its activated acid chloride.

  • Precursor B (Nucleophile): Methylamine (introduced as gas, aqueous solution, or hydrochloride salt).

Critical Design Choice: While methylamine gas offers high atom economy, it poses significant safety and handling risks. This protocol utilizes Methylamine Hydrochloride (


) , releasing the free amine in situ using a tertiary base. This ensures precise stoichiometry and enhanced safety.

Reagent Selection Guide

The choice of activation strategy dictates the impurity profile and workup difficulty.

FeatureMethod A: Acid Chloride (via

)
Method B: Direct Coupling (HATU) Method C: Green Mfg (T3P)
Scale Suitability High (>10g to kg)Low to Medium (<1g)Medium to High
Cost Efficiency ExcellentLow (Reagents are expensive)Moderate
Atom Economy HighLow (Large byproducts)High
Purification Crystallization often sufficientColumn Chromatography likelyAqueous extraction
Reagent Stability

is moisture sensitive
HATU is stable solidT3P is stable solution
Key Byproducts

(gas), HCl (gas)
Urea derivatives (difficult to remove)Water-soluble phosphates

Protocol A: The "Scale-Up" Route (Acid Chloride)

Recommended for batches >5g where cost and yield are paramount.

Reagents:
  • Substrate: p-Isopropylbenzoic acid (Cumic acid) [CAS: 536-66-3]

  • Activator: Thionyl Chloride (

    
    ) [Reagent Grade, >99%]
    
  • Amine Source: Methylamine Hydrochloride [CAS: 593-51-1]

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Catalyst: DMF (Dimethylformamide) - 2-3 drops.

Step-by-Step Methodology:
  • Activation (In Situ Generation of Acid Chloride):

    • In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (

      
      ), suspend p-isopropylbenzoic acid (1.0 equiv) in anhydrous DCM (5 mL/mmol).
      
    • Add catalytic DMF (2 drops). Mechanism: DMF forms the Vilsmeier-Haack intermediate, drastically accelerating

      
       reactivity.
      
    • Add Thionyl Chloride (1.2 equiv) dropwise at room temperature.

    • Heat to reflux (40°C) for 2-3 hours.

    • Validation: Monitor by TLC (convert an aliquot to methyl ester with MeOH) or observe cessation of gas evolution (

      
      ).
      
    • Evaporation: Remove solvent and excess

      
       under reduced pressure. Re-dissolve the crude oil (acid chloride) in fresh anhydrous DCM.
      
  • Amidation (Schotten-Baumann Conditions):

    • In a separate vessel, suspend Methylamine HCl (1.5 equiv) in DCM.

    • Cool to 0°C (Ice bath).

    • Add Triethylamine (3.0 equiv). Note: 1 equiv neutralizes the HCl salt; 1 equiv neutralizes the HCl generated during coupling; 1 equiv ensures basicity.

    • Slowly add the acid chloride solution (from Step 1) via addition funnel over 30 mins. Exothermic reaction.

  • Workup:

    • Stir at Room Temp for 2 hours.

    • Quench with 1M HCl (aq). This solubilizes excess amine and TEA.

    • Wash organic layer with:

      • 1M HCl (2x)

      • Sat.

        
         (removes unreacted acid)
        
      • Brine.[1]

    • Dry over

      
      , filter, and concentrate.
      

Protocol B: The "Discovery" Route (HATU Coupling)

Recommended for small scale (<100mg) or parallel synthesis libraries.

Reagents:
  • Coupling Agent: HATU [CAS: 148893-10-1]

  • Solvent: DMF (anhydrous)

  • Base: DIPEA (Hunig's Base)

Step-by-Step Methodology:
  • Pre-activation:

    • Dissolve p-isopropylbenzoic acid (1.0 equiv) in DMF (0.2 M).

    • Add DIPEA (3.0 equiv).

    • Add HATU (1.1 equiv). Stir for 5-10 mins at RT. Solution usually turns yellow.[2] Mechanism: Formation of the activated At-ester.

  • Coupling:

    • Add Methylamine HCl (1.2 equiv) directly to the mixture.

    • Stir at RT for 2-4 hours.

  • Workup (Extraction):

    • Dilute reaction with Ethyl Acetate (EtOAc).

    • Wash extensively with 10% LiCl (aq) or water (3x) to remove DMF.

    • Wash with Sat.

      
       and Brine.
      

Visualization: Reaction Workflow & Mechanism

Synthesis Workflow Start Start: p-Isopropylbenzoic Acid Decision Select Scale/Method Start->Decision SOCl2 Add SOCl2 + cat. DMF (Reflux) Decision->SOCl2 Scale-up (>5g) HATU Add HATU + DIPEA (DMF, RT) Decision->HATU Discovery (<1g) AcidCl Intermediate: Acid Chloride SOCl2->AcidCl - SO2, - HCl AmineAdd_A Add Methylamine HCl + TEA (DCM, 0°C) AcidCl->AmineAdd_A Workup Workup: Acid/Base Wash AmineAdd_A->Workup ActiveEster Intermediate: Activated Ester (OBt) HATU->ActiveEster AmineAdd_B Add Methylamine HCl (RT) ActiveEster->AmineAdd_B AmineAdd_B->Workup Product Product: N-Methyl-p-isopropylbenzamide Workup->Product

Caption: Decision tree and process flow for the synthesis of N-Methyl-p-isopropylbenzamide, comparing Acid Chloride and HATU routes.

Purification & Analytical Validation

Purification Strategy:

  • Recrystallization (Preferred for Method A): The product is a benzamide.[3] These crystallize well from Ethyl Acetate/Hexane or Ethanol/Water .

    • Protocol: Dissolve crude solid in minimum hot EtOAc. Add Hexane dropwise until turbidity persists. Cool to 4°C.

  • Flash Chromatography (Preferred for Method B):

    • Stationary Phase: Silica Gel (40-63 µm).

    • Mobile Phase: 20% to 40% EtOAc in Hexanes.

    • Rf Value: ~0.3-0.4 (in 1:1 EtOAc/Hex).

Analytical Specifications (Self-Validation): To confirm identity, ensure the following signals are present in


 NMR (

):
  • Isopropyl Group: Look for a doublet (

    
     ppm, 6H) and a septet (
    
    
    
    ppm, 1H).
  • N-Methyl: A doublet (

    
     ppm, 3H) which collapses to a singlet upon 
    
    
    
    shake (coupling to NH).
  • Amide Proton: Broad singlet (

    
     ppm).
    
  • Aromatic Region: Two doublets (

    
     ppm) characteristic of para-substitution (AA'BB' system).
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (Method A) Hydrolysis of Acid ChlorideEnsure reagents are anhydrous. Do not delay between evaporation of

and addition of amine.
Precipitate during Amine Addition Formation of

This is normal. Ensure efficient stirring. Do not filter; the salt dissolves during aqueous workup.
Impurity: "Double" peak in LCMS RotamersN-methyl amides often exist as cis/trans rotamers. Run NMR at elevated temp (50°C) to coalesce peaks.
Residual DMF (Method B) Inefficient washingDMF is hard to remove. Use 10% LiCl washes or azeotrope with toluene on the rotovap.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140-177.

  • PubChem. (n.d.). Compound Summary: N-Methylbenzamide (Analogous properties). National Library of Medicine. Retrieved October 24, 2025, from

Sources

Application Note: Purification Strategies for N-Methyl-4-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the purification protocols for N-Methyl-4-(propan-2-yl)benzamide (CAS: 527035-XX-X), a lipophilic amide intermediate often utilized in medicinal chemistry as a scaffold for kinase inhibitors and TRP channel modulators.

Achieving pharmaceutical-grade purity (>98%) for this compound is frequently complicated by two factors:

  • "Oiling Out": The presence of the isopropyl group and the N-methyl substitution lowers the melting point relative to the unsubstituted benzamide, leading to phase separation oils during recrystallization.

  • Amine Contamination: Residual methylamine (used in excess during synthesis) can be difficult to remove completely without specific acidic washes.

This guide provides a decision matrix for selecting the optimal purification method based on crude scale and impurity profile.

Chemical Profile & Properties[1][2][3][4][5][6][7]

Understanding the physicochemical properties is the prerequisite for selecting the separation vector.

PropertyValue / DescriptionImpact on Purification
Structure N-Methyl, p-isopropyl substitutionLipophilic core; limited water solubility.
Molecular Weight 177.24 g/mol Suitable for flash chromatography.
LogP (Predicted) ~2.8 – 3.2Highly soluble in DCM, EtOAc; Retains on C18.
pKa (Amide) ~15 (Neutral)Non-ionizable in standard pH 1-14 range.
Impurity pKa Methylamine (~10.6), Cumic Acid (~4.4)Critical: Allows for pH-switchable extraction.
Physical State White Solid / Viscous OilProne to supercooling; requires seed crystals.

Purification Decision Matrix

The following workflow illustrates the logical selection of purification methods.

PurificationWorkflow Start Crude Reaction Mixture AcidBase Method A: Acid/Base Extraction (Removal of amine/acid) Start->AcidBase CheckState Physical State? PurityCheck Purity > 95%? CheckState->PurityCheck Solid Flash Method C: Flash Chromatography (Silica Gel) CheckState->Flash Oil/Gum AcidBase->CheckState Recryst Method B: Recrystallization (Hexane/EtOAc) PurityCheck->Recryst No (Solid impurities) Final Pure Solid (>98%) PurityCheck->Final Yes Recryst->Final Flash->Final

Figure 1: Decision matrix for selecting the appropriate purification workflow based on the physical state and purity of the crude material.

Method A: Acid-Base Extraction (The "Work-Up")

Objective: To utilize the amphoteric nature of the impurities (basic methylamine and acidic 4-isopropylbenzoic acid) against the neutral amide product. This is the primary purification step and often sufficient for crude purities >95%.

Reagents
  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acid Wash: 1.0 M Hydrochloric Acid (HCl).[1]

  • Base Wash: Saturated Sodium Bicarbonate (

    
    ) or 1.0 M NaOH.
    
  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ).
    
Protocol
  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

    • Note: EtOAc is preferred over DCM for environmental safety, though DCM solubilizes the amide better.

  • Acidic Wash (Removes Methylamine):

    • Transfer organic layer to a separatory funnel.

    • Wash 2× with 1.0 M HCl (volume equal to organic layer).

    • Mechanism:[2][3] Methylamine is protonated to methylammonium chloride (

      
      ), which partitions into the aqueous phase [1].
      
  • Basic Wash (Removes Cumic Acid):

    • Wash the organic layer 2× with Saturated

      
      .
      
    • Mechanism:[2][3] Unreacted 4-isopropylbenzoic acid is deprotonated to the sodium carboxylate salt, partitioning into the aqueous phase.

  • Brine Wash: Wash 1× with Saturated NaCl to remove trapped water.

  • Drying: Collect the organic layer, dry over

    
     for 15 minutes, filter, and concentrate in vacuo.
    

Method B: Recrystallization (The "Polishing" Step)

Objective: To remove non-ionic impurities and trace coupling reagents. Critical Challenge: This compound is prone to "oiling out" (separating as a liquid droplet rather than a crystal) if the temperature drops too fast or the solvent polarity is incorrect.

Solvent Systems
  • System 1 (Preferred): Ethyl Acetate / Hexanes.[4][5]

  • System 2 (Alternative): Ethanol / Water (requires precise temperature control).

Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot EtOAc (approx. 60°C) required to dissolve the solid.

  • Precipitation:

    • While keeping the solution hot, slowly add Hexanes dropwise until a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of EtOAc to clear the solution back to transparent.

  • Crystallization:

    • Remove from heat.[4][1][6] Cover with foil.

    • Crucial Step: Allow to cool to room temperature undisturbed for 2-3 hours.

    • Troubleshooting: If oil droplets form at the bottom, reheat to dissolve and add a "seed crystal" of pure product (if available) or scratch the glass surface with a rod to induce nucleation [2].

  • Collection: Cool in an ice bath (

    
    ) for 30 minutes. Filter the white needles via vacuum filtration. Wash with cold Hexanes.
    

Method C: Flash Column Chromatography

Objective: Separation of complex mixtures where extraction failed or side-products (e.g., urea derivatives from EDC coupling) are present.

Parameters
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes (A) and Ethyl Acetate (B).

  • Detection: UV at 254 nm (Benzamide chromophore).

Gradient Protocol
Time (CV*)% Ethyl AcetateDescription
0–20%Column equilibration
2–50% → 10%Elute non-polar byproducts
5–1510% → 40%Target Elution Zone
15–2040% → 100%Flush polar impurities

*CV = Column Volumes

Target Rf: The compound typically elutes at Rf = 0.35 in 30% EtOAc/Hexanes [3].

Analytical Validation

To ensure the protocol was successful, the following analytical signatures must be verified.

Proton NMR ( NMR, )
  • Isopropyl Group: Look for a doublet at

    
     ppm (6H) and a septet at 
    
    
    
    ppm (1H).
  • N-Methyl: A doublet (due to NH coupling) or singlet (if rotamers exist) at

    
     ppm (3H).
    
  • Aromatic: Two doublets (AA'BB' system) in the

    
     ppm range.
    
  • Purity Check: Absence of singlet at

    
     ppm (indicates removal of methylamine) and broad singlet at 
    
    
    
    ppm (indicates removal of acid).
HPLC-UV/MS
  • Purity Calculation: Area% at 254 nm should be >98%.

  • Mass Spec: ESI+ mode should show dominant peak at

    
    .
    

References

  • Vogel, A.I. , Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

  • Rochester University , "Tips and Tricks: Recrystallization." Department of Chemistry.

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[5] Rapid chromatographic techniques for preparative separations with moderate resolution.[5] The Journal of Organic Chemistry, 43(14), 2923–2925.[5]

  • PubChem Database. Compound Summary for CID 527035 (N-methyl-N-propan-2-ylbenzamide / related isomers). National Center for Biotechnology Information.

Sources

Application Note: Advanced Crystallization Protocols for N-Alkyl Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the solid-state isolation of N-alkyl benzamide derivatives . Unlike simple primary amides, N-alkyl derivatives possess a flexible alkyl chain that disrupts crystal packing, often leading to low melting points, polymorphism, and the notorious "oiling out" phenomenon.[1]

Executive Summary & Strategic Framework

N-alkyl benzamides are critical pharmacophores (e.g., antipsychotics, histone deacetylase inhibitors).[1] However, their crystallization is complicated by the competition between strong hydrogen bonding (amide motif) and steric bulk/flexibility (N-alkyl chain).[1]

Successful isolation requires moving beyond standard "heat-cool-filter" methods. This guide prioritizes supersaturation control to prevent Liquid-Liquid Phase Separation (LLPS/Oiling Out) and strategies to access stable polymorphs.

The Physicochemical Challenge
  • Hydrogen Bonding: The amide group (

    
    ) acts as both a donor and acceptor, driving the formation of 1D chains or dimers.
    
  • Alkyl Chain Interference: Long or branched N-alkyl chains increase rotational degrees of freedom, lowering the melting point and often causing the compound to separate as an oil rather than a crystal.

Pre-Crystallization Characterization

Before attempting bulk crystallization, perform a Solubility Screen using 10 mg of analyte in 100 µL of solvent.

Table 1: Solvent Selection Matrix for N-Alkyl Benzamides
Solvent ClassSpecific SolventRoleComments
Primary Alcohols Ethanol (EtOH), Methanol (MeOH)Good Solvent Excellent H-bond compatibility.[1] Best for cooling crystallization.[2][3]
Chlorinated Dichloromethane (DCM), ChloroformGood Solvent High solubility.[1] Used primarily for evaporation or as the "solvent" in anti-solvent methods.
Esters Ethyl Acetate (EtOAc)Intermediate Good general solvent; often yields cleaner crystals than alcohols.[1]
Alkanes Hexane, Pentane, HeptaneAnti-Solvent Critical for forcing precipitation from DCM or EtOAc solutions.[1]
Water WaterAnti-Solvent Strong anti-solvent for EtOH/MeOH. Can induce oiling out if added too fast.[4]
Nitriles Acetonitrile (ACN)Intermediate Excellent alternative to chromatography; good for polar benzamides.[1]

Methodology Selection Guide

Use the following logic flow to determine the optimal crystallization technique for your specific derivative.

SolventSelection Start Start: Solubility Test SolubleCold Soluble at Room Temp? Start->SolubleCold SolubleHot Soluble at Boiling? SolubleCold->SolubleHot No MethodB Method B: Anti-Solvent Addition (For High Solubility) SolubleCold->MethodB Yes (Too Soluble) MethodA Method A: Cooling Crystallization (Best for Scale-up) SolubleHot->MethodA Yes MethodC Method C: Slow Evaporation (For X-Ray Quality) SolubleHot->MethodC No (Low Solubility)

Figure 1: Decision tree for selecting the crystallization method based on solubility profiles.

Detailed Experimental Protocols

Protocol A: Dual-Solvent Displacement (DCM / Hexane)

Best for: Highly lipophilic N-alkyl derivatives that are too soluble in alcohols.[1]

Scientific Rationale: DCM disrupts intermolecular H-bonds effectively, dissolving the benzamide. Hexane (non-polar) forces the amide molecules to re-associate and pack into a lattice as the solvent polarity decreases.

  • Dissolution: Dissolve crude solid in the minimum amount of DCM at room temperature.

    • Note: If the solution is colored, treat with activated charcoal and filter through Celite.

  • Primary Saturation: Add Hexane dropwise to the stirring DCM solution until a persistent cloudiness (turbidity) appears.

  • Clarification: Add just enough drops of DCM to make the solution clear again.

  • Nucleation: Cover the flask with a perforated septum (slow evaporation) or place in a -20°C freezer.

    • Critical: For N-alkyl derivatives, rapid addition of Hexane often causes oiling. Slow diffusion is superior.

Protocol B: Thermal Recrystallization (Ethanol / Water)

Best for: Polar derivatives and removing trace organic impurities.[1]

  • Dissolution: Suspend the compound in Ethanol (10 mL/g). Heat to reflux (80°C) until dissolved.

  • Anti-Solvent Addition: While maintaining reflux, add hot water dropwise.

    • Stop point: When the solution becomes slightly turbid.[2][5]

  • Re-solubilization: Add a small volume of hot Ethanol to restore clarity.

  • Controlled Cooling: Turn off the heat source and allow the flask to cool in the oil bath (insulates against thermal shock).

    • Seeding: If available, add seed crystals at 40-50°C to prevent supercooling.[1]

Handling "Oiling Out" (Liquid-Liquid Phase Separation)[1][4][6]

The Problem: N-alkyl benzamides frequently separate as a solute-rich oil droplet phase rather than a solid crystal because the amorphous oil is kinetically favored over the crystal lattice, especially at high supersaturation.

The Rescue Protocol:

OilingOut OilDetected Oil Droplets Detected Reheat 1. Re-heat to Dissolve Oil OilDetected->Reheat AddSolvent 2. Add 'Good' Solvent (Lower Supersaturation) Reheat->AddSolvent Seed 3. Add Seed Crystals (Metastable Zone) AddSolvent->Seed SlowCool 4. Ultra-Slow Cool (< 0.5°C/min) Seed->SlowCool SlowCool->OilDetected If Oil Returns

Figure 2: The "Rescue Loop" for oiled-out reactions.[1] Breaking the cycle requires lowering supersaturation (Step 2) and providing a template (Step 3).[1]

Step-by-Step Rescue:

  • Do NOT cool further. Cooling an oil usually results in an impure gum/glass, not a crystal.

  • Re-heat the mixture until the oil redissolves into a clear solution.

  • Dilute: Add 10-20% more of the good solvent (e.g., Ethanol). This lowers the concentration below the "Oiling Limit" (Liquid-Liquid miscibility gap).

  • Seed: Cool to just below the saturation point and add seed crystals.

  • Agitate: Stir vigorously to prevent oil droplets from coalescing.

Polymorph Control

Benzamides exhibit significant polymorphism (e.g., 2-benzoyl-N,N-diethylbenzamide forms I, II, III).[1][6]

  • Thermodynamic Form: Usually obtained by slow cooling in alcohols (EtOH).[1]

  • Kinetic Form: Often obtained by rapid precipitation (Anti-solvent crash) or from non-polar solvents (Hexane/Chloroform).[1]

  • Control Strategy: If a specific polymorph is required for bioactivity, use seeding exclusively. Do not rely on spontaneous nucleation.[7][8]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No precipitate forms Solution too dilute; Compound too soluble.Rotovap to 50% volume; Switch to Method B (Anti-solvent).[1]
Precipitate is a gum/oil "Oiling Out" (LLPS); Impurities lowering MP.[1]Follow Rescue Protocol (Fig 2). Use a solvent with a higher boiling point (e.g., Toluene).[1]
Crystals are too small Nucleation too fast (Crash cooling).[1]Re-dissolve and cool slower (wrap flask in foil/cotton).
Colored impurities persist Impurities trapped in lattice.Perform a "hot filtration" with activated charcoal before crystallization.[9]

References

  • Sakamoto, T. et al. (2021).[1] The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Crystals, 11, 1004.[1][6] Link[1]

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. Link

  • University of Rochester. Reagents & Solvents: Common Solvents for Recrystallization. Link

  • BenchChem. Strategies to reduce impurities in benzamide synthesis and purification. Link[1]

  • Bathori, N. et al. (2021).[1] Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.[10] Nature Communications. Link

Sources

Strategic Solvent Selection for Benzoyl Chloride Substitutions: A Green Engineering Approach

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection for Nucleophilic Acyl Substitution of Benzoyl Chlorides Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

The nucleophilic acyl substitution of benzoyl chlorides is a cornerstone transformation in medicinal chemistry and peptide synthesis. Historically, dichloromethane (DCM) and N,N-dimethylformamide (DMF) have been the default solvents due to high solubility and historical precedence. However, increasing regulatory pressure (REACH, EPA) and the drive for sustainable "Green Chemistry" have necessitated a shift.

This guide provides a technical roadmap for selecting solvents that optimize reaction kinetics, minimize side reactions (hydrolysis), and streamline workup, with a specific focus on replacing hazardous solvents with high-performance green alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) .

Mechanistic Basis for Solvent Selection[1][2]

To select the optimal solvent, one must understand that benzoyl chloride substitution operates on a mechanistic spectrum between dissociative (


-like)  and associative (

-like)
pathways.
  • Associative Pathway (Addition-Elimination): Favored by strong nucleophiles (amines, alkoxides) in non-polar or moderately polar solvents. The solvent must solvate the reagents without stabilizing the leaving group (

    
    ) too early.
    
  • Dissociative Pathway (Acylium Ion): Favored in high-dielectric, ionizing solvents. This pathway increases the risk of hydrolysis (reaction with trace water) and dimerization.

Diagram 1: Mechanistic Spectrum & Solvent Influence

G Substrate Benzoyl Chloride Tetrahedral Tetrahedral Intermediate (Associative) Substrate->Tetrahedral Non-polar/Polar Aprotic (DCM, 2-MeTHF, EtOAc) Acylium Acylium Ion (Dissociative) Substrate->Acylium High Dielectric/Protic (Water, Formic Acid) Nu Nucleophile (H-Nu) Product Product (Amide/Ester) Tetrahedral->Product - HCl Note1 Preferred Pathway Minimizes Hydrolysis Tetrahedral->Note1 Acylium->Product + Nu, Fast Note2 High Risk of Side Reactions Acylium->Note2

Caption: The reaction pathway is dictated by solvent polarity. Non-polar/aprotic solvents favor the controlled Addition-Elimination pathway, while highly ionizing solvents promote acylium ion formation, increasing sensitivity to moisture.

Solvent Selection Matrix

The following table compares traditional solvents against modern green alternatives based on Solvency, Workup Efficiency, and Health/Safety/Environment (HSE) scores.

Solvent ClassSolventPolarity (

)
Solvency (BzCl)Workup EfficiencyHSE ScoreRecommendation
Chlorinated DCM 8.9ExcellentHigh (Low BP, separates from water)Red (Toxic, Regulated)Replace
Polar Aprotic DMF 36.7ExcellentLow (High BP, water miscible)Red (Reprotoxic)Avoid
Ether (Green) 2-MeTHF 6.9ExcellentSuperior (Clean phase separation)Green (Bio-based)Preferred
Ester (Green) EtOAc 6.0GoodHigh (Easy evap)Green Alternative
Protic Water 80.1PoorN/A (Biphasic only)Green Use in Schotten-Baumann
Why 2-MeTHF?

2-Methyltetrahydrofuran (2-MeTHF) is the premier replacement for DCM and THF.

  • Immiscibility with Water: Unlike THF, 2-MeTHF forms a clean bilayer with water, allowing for direct aqueous washes without solvent exchange.

  • Higher Boiling Point: (80°C vs 40°C for DCM) allows for faster kinetics if heating is required.

  • Stability: Resists peroxide formation better than THF and is derived from renewable feedstocks (corncobs/bagasse).[1]

Experimental Protocols

Protocol A: Homogeneous "Green" Amidation (Anhydrous)

Best for: Sensitive substrates, water-sensitive acid chlorides, and high-throughput parallel synthesis.

Reagents:

  • Benzoyl Chloride derivative (1.0 equiv)

  • Amine (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)

  • Solvent: 2-MeTHF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve the amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous 2-MeTHF (5-10 mL/g substrate) in a round-bottom flask under nitrogen atmosphere.

    • Note: If the amine is an HCl salt, increase TEA to 2.5 equiv.

  • Addition: Cool the solution to 0°C. Add Benzoyl Chloride (1.0 equiv) dropwise.

    • Why: Exothermic reaction.[2] Cooling prevents dimerization and controls rate.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1-4 hours. Monitor by TLC or LCMS.

    • Observation: A white precipitate (TEA·HCl) will form, indicating reaction progress.

  • Workup (The 2-MeTHF Advantage):

    • Add water (equal volume) directly to the reaction flask.

    • Stir vigorously for 5 minutes to dissolve salts.

    • Separate phases.[3] The product remains in the upper organic 2-MeTHF layer.

    • Optional: Wash organic layer with 1M HCl (to remove unreacted amine) and sat. NaHCO3 (to remove unreacted acid).

  • Isolation: Dry organic layer over MgSO4, filter, and concentrate in vacuo.

Protocol B: Modified Schotten-Baumann (Biphasic)

Best for: Amino acids, robust substrates, and large-scale synthesis where anhydrous conditions are difficult to maintain.

Reagents:

  • Benzoyl Chloride (1.0 equiv)

  • Amine/Amino Acid (1.0 equiv)

  • Base: NaOH (2.0 - 2.5 equiv) dissolved in Water.

  • Solvent: 2-MeTHF or EtOAc.

Step-by-Step Procedure:

  • Aqueous Phase: Dissolve the amine/amino acid in 1M NaOH (2.2 equiv) in a flask.

  • Organic Phase: Dissolve Benzoyl Chloride (1.0 equiv) in 2-MeTHF (equal volume to aqueous phase).

  • Biphasic Reaction: Add the organic phase to the rapidly stirring aqueous phase at 0°C - RT.

    • Critical: Vigorous stirring is essential to create high surface area between phases.

  • Monitoring: Maintain pH > 10. If pH drops (due to HCl generation), add more NaOH.

  • Workup:

    • Stop stirring. Layers will separate rapidly (2-MeTHF/Water separation is cleaner than Toluene/Water).

    • For Neutral Amides: Product is in the Organic phase.[4] Separate, dry, and evaporate.

    • For Acidic Products (e.g., N-benzoyl amino acids): Product is in the Aqueous phase.[2][5][6] Wash aqueous layer with fresh 2-MeTHF to remove impurities. Then, acidify aqueous layer to pH 2 with HCl and extract product into fresh 2-MeTHF or EtOAc.

Decision Logic for Solvent Selection

Use this workflow to determine the appropriate solvent system for your specific substrate.

DecisionTree Start Start: Benzoyl Chloride Substitution SubstrateType Is Substrate Water Sensitive? Start->SubstrateType Sensitive Yes SubstrateType->Sensitive Robust No (e.g., Amino Acid) SubstrateType->Robust Anhydrous Protocol A: Anhydrous Homogeneous Sensitive->Anhydrous SolventChoice1 Select Solvent Anhydrous->SolventChoice1 MeTHF 2-MeTHF (Preferred) SolventChoice1->MeTHF Standard DCM DCM (Only if solubility issue) SolventChoice1->DCM Last Resort Schotten Protocol B: Schotten-Baumann Robust->Schotten Biphasic 2-MeTHF / Water System Schotten->Biphasic

Caption: Decision tree prioritizing Green solvents (2-MeTHF) while acknowledging solubility constraints.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Hydrolysis) Wet solvent or reagents.Use Protocol A with anhydrous 2-MeTHF. Ensure amine is dry.
Slow Reaction Steric hindrance on amine or benzoyl ring.Switch to Protocol A and heat to 60°C (2-MeTHF allows this; DCM does not). Add catalyst (DMAP, 5 mol%).
Emulsion during Workup Amphiphilic product or similar densities.If using EtOAc, switch to 2-MeTHF (lower density than water, better separation). Add brine.
Precipitate in Reaction Amine hydrochloride salt formation.This is normal. Ensure efficient stirring. If stir bar seizes, add more solvent.

References

  • Pfizer Solvent Selection Guide : Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[7] Green Chemistry, 2008, 10, 31-36.[7]

  • GSK Solvent Sustainability Guide : Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011, 13, 854-862.

  • 2-MeTHF Performance : Pace, V., et al. "2-Methyltetrahydrofuran: A Versatile Green Solvent for Organic Synthesis." ChemSusChem, 2012, 5, 1369-1379.

  • Schotten-Baumann Mechanism: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013.
  • Amide Formation Review : Montalbetti, C.A.G.N., Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61, 10827-10852.

Sources

Troubleshooting & Optimization

Technical Support Center: N-Methyl-4-(propan-2-yl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for optimizing the synthesis of N-Methyl-4-(propan-2-yl)benzamide (also known as N-methylcumamide).

Ticket ID: N-METH-CUM-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Target Molecule: N-Methyl-4-(propan-2-yl)benzamide CAS Registry Number: (Analogous to 536-66-3 for acid precursor) Core Challenge: Users frequently report yields <50% due to the volatility of methylamine, hydrolysis of the activated intermediate, or inefficient phase separation during workup.

Physicochemical Profile (Precursors vs. Product)
ComponentRoleMW ( g/mol )StateKey Property
4-Isopropylbenzoic Acid SM 1164.20SolidMP: 117°C; Non-volatile
Methylamine SM 231.06Gas/SolnBP: -6°C; Highly Volatile
Thionyl Chloride Reagent118.97LiquidMoisture sensitive; Corrosive
Target Amide Product~177.24SolidLipophilic; Stable

Primary Synthesis Workflow (The "Gold Standard")

For this specific substrate, the Acid Chloride Route is superior to coupling reagents (EDC/HATU) regarding cost and purification, provided moisture is excluded.

Validated Protocol: Acid Chloride Activation

Mechanism: Nucleophilic acyl substitution via an acyl chloride intermediate.

Step 1: Activation[1]
  • Setup: Flame-dry a 2-neck RBF equipped with a reflux condenser and a drying tube (

    
     or 
    
    
    
    line).
  • Reagents: Charge 4-isopropylbenzoic acid (1.0 eq) and anhydrous DCM (5 mL/mmol).

  • Catalyst: Add catalytic DMF (2-3 drops). Crucial for forming the Vilsmeier-Haack intermediate which accelerates reaction.

  • Chlorination: Add Thionyl Chloride (

    
    , 1.5 eq) dropwise at 
    
    
    
    .
  • Reaction: Reflux at

    
     for 2–3 hours. Gas evolution (
    
    
    
    ,
    
    
    ) must cease.
  • Evaporation: Concentrate in vacuo to remove excess

    
    . Do not skip this.  Residual 
    
    
    
    will react violently with the amine solution in Step 2.
Step 2: Amidation (The Critical Phase)
  • Solvent Switch: Redissolve the crude acid chloride in anhydrous DCM or THF.

  • Base Trap: Add Triethylamine (

    
    , 2.0 eq) or DIPEA to scavenge HCl.
    
  • Amine Addition: Cool to

    
     . Add Methylamine (2.0 M in THF, 1.5–2.0 eq) dropwise.
    
    • Note: If using 40% aqueous methylamine, see Troubleshooting "Schotten-Baumann" section.

  • Completion: Warm to RT and stir for 2 hours. Monitor by TLC (EtOAc:Hexane 1:3).

Step 3: Workup & Purification[2]
  • Quench: Add 1M HCl (cold) to hydrolyze excess acid chloride and protonate residual amine.

  • Extraction: Extract with DCM (

    
    ).
    
  • Wash:

    • Acid Wash: 1M HCl (removes methylamine/TEA).

    • Base Wash: Sat.

      
       (removes unreacted benzoic acid).
      
    • Brine: Drying step.[1][2][3][4]

  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    

Visualization: Process Flow & Logic

The following diagram illustrates the critical decision points and chemical pathways.

G Start Start: 4-Isopropylbenzoic Acid Activation Activation: SOCl2 + cat. DMF (Reflux) Start->Activation DCM, 45°C Evap Evaporate Excess SOCl2 (CRITICAL) Activation->Evap Remove volatiles AmineChoice Choice of Methylamine Source Evap->AmineChoice RouteA Route A: Anhydrous (THF/DCM) Recommended AmineChoice->RouteA High Yield Path RouteB Route B: Aqueous (40% Soln) Schotten-Baumann AmineChoice->RouteB Convenience Path Workup Workup: Acid/Base Wash RouteA->Workup Add Et3N base RouteB->Workup Biphasic (DCM/H2O) Product Pure N-Methyl-4-(propan-2-yl)benzamide Workup->Product Recrystallization

Caption: Synthesis workflow comparing anhydrous vs. aqueous amine routes. The anhydrous route (Green) minimizes hydrolysis risks.

Troubleshooting Guide & FAQs

Issue 1: Low Yield (<40%)

User Question: "I followed the protocol, but my yield is very low. Where did I lose the product?" Root Cause Analysis:

  • Methylamine Escape: Methylamine is a gas at RT. If you added it to a warm solution or didn't use a sealed vessel/condenser, it evaporated before reacting.

  • Hydrolysis: The acid chloride reverted to the carboxylic acid due to moisture in the solvent or air. Corrective Action:

  • Cool It: Ensure the reaction mixture is at

    
     or lower during methylamine addition.
    
  • Stoichiometry: Use 3.0 equivalents of methylamine if using the gas/solution without an auxiliary base (TEA), as the amine acts as its own base.

  • Dry Solvents: Use anhydrous DCM/THF stored over molecular sieves.

Issue 2: "Gooey" Impurities or Oil

User Question: "My product is an oil that won't solidify, but the literature says it's a solid." Root Cause Analysis:

  • Rotamer Presence: Amides can exhibit restricted rotation, appearing as complex NMR signals or oils initially.

  • Residual Solvent: N-methyl amides can trap solvent (DMF/DCM) in the crystal lattice.

  • Impurity: Unreacted Cumic acid (starting material) is present. Corrective Action:

  • The Bicarb Wash: Ensure you wash the organic layer thoroughly with Saturated Sodium Bicarbonate (

    
    ) . This converts unreacted acid to its water-soluble salt, removing it from your organic product layer.
    
  • Trituration: Add cold hexanes to the oil and scratch the flask wall with a glass rod to induce crystallization.

Issue 3: Violent Reaction upon Amine Addition

User Question: "When I added the amine, the reaction smoked and bumped." Root Cause Analysis:

  • Excess Thionyl Chloride: You did not remove the excess

    
     completely in Step 1. It reacts violently with amines/water.
    Corrective Action: 
    
  • Azeotrope: After the acid chloride formation, add dry toluene and rotary evaporate. The toluene forms an azeotrope with

    
    , helping to drag the last traces of it out of the flask.
    

Advanced Optimization: The "Schotten-Baumann" Alternative

If anhydrous methylamine (THF solution) is unavailable or too expensive, use the Schotten-Baumann conditions with 40% aqueous methylamine.

Protocol:

  • Dissolve the crude Acid Chloride in DCM.

  • Prepare a biphasic system: Add the DCM solution to a flask containing 40% aq. Methylamine and 10% NaOH solution at

    
    .
    
  • Vigorous Stirring: The reaction happens at the interface of the water and DCM layers. High stir rates (1000+ RPM) are required.

  • Why it works: The reaction of the amine with the acid chloride is kinetically faster than the hydrolysis of the acid chloride by water.

Yield Comparison:

Method Typical Yield Purity Profile Primary Risk
Anhydrous (THF/DCM) 85-95% High Moisture sensitivity
Schotten-Baumann (Aq) 60-75% Moderate Hydrolysis of intermediate

| Coupling Reagent (HATU) | 70-80% | High | Removal of urea byproducts |

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10820, 4-Isopropylbenzoic acid.

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Isopropylbenzamide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IPB-SYNTH-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Diagnostic Triage

The Challenge: You are attempting to synthesize a 4-isopropylbenzamide derivative. While 4-isopropylbenzoic acid (Cumic acid) carries its bulk at the para position—remote from the reaction center—users frequently report sluggish kinetics.

The Root Cause: The issue is rarely the steric bulk of the acid itself. Instead, it is a combination of two factors:

  • Electronic Deactivation: The isopropyl group exerts a positive inductive effect (+I), increasing electron density at the carbonyl carbon. This makes the electrophile less reactive toward nucleophilic attack compared to unsubstituted benzoic acid.

  • Amine Sterics: When coupling this deactivated acid with a sterically demanding amine (e.g., tert-butylamine, diisopropylamine), the activation energy barrier becomes significant. Standard carbodiimide couplings (EDC/DIC) often fail here.[1]

Diagnostic Matrix: Select Your Protocol Use the table below to determine the correct workflow based on your specific amine partner.

Amine ClassExampleSteric RiskRecommended ProtocolExpected Yield
Type A: Unhindered Benzylamine, n-ButylamineLowStandard: HATU/DIPEA>90%
Type B: Moderately Hindered Isopropylamine, CyclohexylamineMediumAdvanced: T3P (Propylphosphonic anhydride)80-95%
Type C: Highly Hindered tert-Butylamine, N-MethylcyclohexylamineHighAggressive: Acid Chloride (Oxalyl Chloride/DMF)75-90%
Type D: Deactivated Aniline, 2-ChloroanilineHigh (Electronic)Aggressive: Acid Chloride or Ghosez's Reagent70-85%

Workflow Visualization: Method Selection

The following decision tree illustrates the logic for selecting the optimal synthetic route.

MethodSelection Start START: 4-Isopropylbenzoic Acid CheckAmine Analyze Amine Partner Start->CheckAmine Primary Primary/Unbranched (e.g., Benzylamine) CheckAmine->Primary Low Sterics Secondary Secondary/Branched (e.g., Isopropylamine) CheckAmine->Secondary Med Sterics Tertiary Bulky/Deactivated (e.g., t-Butylamine, Aniline) CheckAmine->Tertiary High Sterics/Low Nucleophilicity MethodHATU Method A: HATU/DIPEA (Standard Activation) Primary->MethodHATU MethodT3P Method B: T3P/Pyridine (Low Epimerization/High Solvency) Secondary->MethodT3P MethodAcCl Method C: Acid Chloride (Oxalyl Chloride + cat. DMF) Tertiary->MethodAcCl

Figure 1: Decision tree for selecting the coupling reagent based on the steric and electronic profile of the amine partner.

Protocol 1: The "Green Precision" Method (T3P)

Best For: Moderately hindered amines (Type B) and scale-up (easier workup). Why It Works: T3P (Propylphosphonic anhydride) forms a highly reactive mixed anhydride. Unlike HATU, it does not generate guanidinium byproducts and is soluble in organic solvents, driving the reaction in non-polar media where the "hydrophobic effect" can assist coupling.

Step-by-Step Procedure
  • Dissolution: In a dry flask under Nitrogen, dissolve 4-isopropylbenzoic acid (1.0 equiv) and the amine (1.1 equiv) in Ethyl Acetate (EtOAc) or 2-MeTHF.

    • Note: Avoid DMF if possible; T3P works best in low-polarity solvents which tighten the transition state.

  • Base Addition: Add Pyridine or N-Methylmorpholine (NMM) (2.5 equiv). Cool to 0°C.[2][3]

  • Activation: Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise.

    • Critical: Do not add T3P all at once; the exotherm can degrade the reagent.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup (Self-Validating Step):

    • Wash the organic layer with water, then 1M HCl, then saturated NaHCO₃.

    • Validation: T3P byproducts are water-soluble. If the organic layer retains phosphorus (check via ³¹P NMR if available), the wash was insufficient.

Protocol 2: The "Sledgehammer" Method (Acid Chloride)

Best For: Highly hindered amines (Type C/D) where coupling reagents fail. Why It Works: This method converts the acid into 4-isopropylbenzoyl chloride. The chloride is an exceptional leaving group, overcoming the electron-donating deactivation of the isopropyl group.

Mechanism of Activation (Vilsmeier-Haack Pathway)

We use Oxalyl Chloride with catalytic DMF.[4] This is superior to Thionyl Chloride (


) because it allows milder conditions (room temp) and easier byproduct removal.

VilsmeierMechanism OxCl Oxalyl Chloride Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) OxCl->Vilsmeier + DMF DMF DMF (Catalyst) DMF->Vilsmeier Activated Activated Imidoyl Intermediate Vilsmeier->Activated + Acid Acid 4-Isopropylbenzoic Acid Acid->Activated Activated->DMF Regeneration Prod 4-Isopropylbenzoyl Chloride Activated->Prod Cl- Attack Byprod CO + CO2 + HCl (Gases) Activated->Byprod

Figure 2: Catalytic cycle of DMF converting Oxalyl Chloride into the active Vilsmeier reagent, which then chlorinates the acid.

Step-by-Step Procedure
  • Setup: Dissolve 4-isopropylbenzoic acid (1.0 equiv) in anhydrous DCM (Dichloromethane).

  • Catalysis: Add catalytic DMF (1-2 drops per mmol).

    • Troubleshooting: Without DMF, this reaction will be extremely slow at room temperature.

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Gas evolution (

    
    , 
    
    
    
    ) will be vigorous.
  • Completion: Stir at RT for 2 hours.

    • Validation: Take an aliquot, quench with methanol, and check LCMS for the methyl ester. If acid remains, add more Oxalyl Chloride.

  • Evaporation: Concentrate in vacuo to remove excess Oxalyl Chloride (Critical: excess reagent will consume your amine).

  • Coupling: Redissolve the crude acid chloride in DCM. Add the hindered amine (1.2 equiv) and TEA (Triethylamine, 2.0 equiv). Stir overnight.

Frequently Asked Questions (Troubleshooting)

Q: I am using HATU but getting low yields (<30%). The LCMS shows starting material remaining. A: This indicates the activated ester is hydrolyzing before the amine can attack, or the activation is too slow.

  • Fix: Switch to the Acid Chloride method (Protocol 2). HATU is bulky; if your amine is also bulky, the two reagents sterically repel each other, preventing the formation of the transition state.

Q: Can I use Thionyl Chloride (


) instead of Oxalyl Chloride? 
A:  Yes, but with caution. Thionyl chloride requires reflux (heating), which can degrade sensitive functional groups on the isopropyl moiety (though rare) or cause darkening of the product. Oxalyl chloride/DMF is milder and cleaner.

Q: My product is co-eluting with the byproduct. How do I purify? A: If using T3P, the byproducts are water-soluble. Perform a rigorous wash with water (x3) and 10%


. If using HATU, the tetramethylurea byproduct is water-soluble, but the HOAt byproduct can stick. Wash with saturated 

solution or switch to T3P to avoid this entirely.

Q: Does the isopropyl group cause racemization? A: No. 4-isopropylbenzoic acid is achiral. However, if your amine is chiral (e.g., an amino acid ester), using the Acid Chloride method with strong base/heat can cause epimerization at the amine's alpha-center.

  • Fix: If the amine is chiral and sensitive, use Protocol 1 (T3P) with DIPEA at 0°C, as it is proven to suppress epimerization [1].

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255.[5] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6][7] Organic Process Research & Development, 20(2), 140–177. Link

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[8] Tetrahedron, 61(46), 10827-10852. Link

Sources

Technical Support Center: Methylamine Acylation Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Side Reactions & Optimizing Selectivity in Methylamine Acylation Ticket ID: MA-ACYL-OPT-001 Support Tier: Level 3 (Senior Application Scientist) Status: Resolved/Published[1]

Executive Summary & Core Directive

The Challenge: Methylamine (


) is a potent nucleophile, but its low molecular weight, high volatility (b.p. 

C), and dual-proton structure make it prone to over-acylation (imide formation) and stoichiometric drift .[1][2] Furthermore, the byproduct of acylation (acid) instantly deactivates unreacted methylamine by forming non-nucleophilic salts (

).[1][2]

The Solution: Successful acylation requires a "Self-Validating System" where pH control, temperature, and phasic behavior actively prevent side reactions.[1][2] This guide moves beyond basic recipes to explain the mechanistic causality of failure and how to engineer it out.

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing significant amounts of di-acylated product (imide)."

Diagnosis: This is a classic kinetic versus thermodynamic control issue. The mono-amide product (


) is still nucleophilic (though less than the amine) and can react with a second equivalent of highly reactive acylating agent, especially if the local concentration of the agent is high.[1]

Corrective Action:

  • Inverse Addition: Never add the amine to the acid chloride. Always add the acylating agent dropwise to the amine . This ensures the amine is always in huge excess relative to the agent, statistically favoring mono-acylation.[1]

  • Temperature Control: Maintain the reaction at

    
    C or lower during addition. Imide formation has a higher activation energy than amide formation; low temperature kinetically traps the mono-product.
    
  • Switch Reagents: If using an acid chloride (

    
    ), switch to an anhydride (
    
    
    
    ) or an active ester (e.g., NHS-ester).[1][2] These are less electrophilic and discriminate better between the amine and the amide.
Issue 2: "My yield is low ( ), and the starting material is gone."

Diagnosis: You likely formed the Methylamine Hydrochloride salt .[1]

  • Mechanism:[3][4][5][][7]

    
    .[1][2]
    
  • The generated HCl immediately reacts with the remaining

    
     to form 
    
    
    
    , which is not nucleophilic.[1] If you used a 1:1 ratio, the reaction stops at 50% conversion.[1][2]

Corrective Action:

  • The "Rule of 2": In anhydrous conditions without an auxiliary base, you must use 2.0 equivalents of methylamine (one as nucleophile, one as acid scavenger).[1][2]

  • Auxiliary Base: Add a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine) to scavenge the HCl, allowing you to use 1.0–1.1 eq of methylamine.[1][2]

Issue 3: "I'm using Schotten-Baumann conditions (aqueous), but hydrolysis is competing."

Diagnosis: The acyl chloride is hydrolyzing with water faster than it reacts with the amine. This often happens if the biphasic mixing is poor or the pH is too high (promoting hydroxide attack).

Corrective Action:

  • Vigorous Stirring: The reaction occurs at the interface. High shear stirring increases the surface area, favoring the amine (which partitions to the interface) over bulk water.

  • Solvent Choice: Use a solvent that dissolves the acyl chloride but is immiscible with water (e.g., DCM or EtOAc).[1][2]

  • Temperature: Keep it cold (

    
    C). Hydrolysis rates drop significantly at lower temperatures compared to aminolysis.[1][2]
    

Visualizing the Reaction Landscape

The following diagram illustrates the kinetic competition between the desired pathway and the primary side reactions (Imide formation, Hydrolysis, and Salt Deactivation).

MethylamineAcylation Start Methylamine (CH3NH2) MonoAmide Target: N-Methylamide (R-CONHCH3) Start->MonoAmide Primary Reaction (Fast) Salt Deactivated Salt (CH3NH3+) Start->Salt Reaction with byproduct HX Agent Acylating Agent (R-COX) Agent->MonoAmide Acid Hydrolysis Product (R-COOH) Agent->Acid Water (Hydrolysis) Imide Side Product: Imide (Over-acylation) MonoAmide->Imide Excess R-COX High Temp

Figure 1: Reaction pathway analysis showing the competition between the desired mono-amide and side reactions (salt formation, imide formation, and hydrolysis).[1][2]

Optimized Experimental Protocols

Protocol A: The "Precision" Method (Anhydrous)

Best for: Valuable substrates, strict stoichiometry, and avoiding hydrolysis.[1][2]

Reagents:

  • Substrate: Carboxylic Acid Chloride (

    
    )[1][2]
    
  • Reagent: Methylamine Hydrochloride (

    
    )[1][2]
    
  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF[1][2]

Step-by-Step:

  • Preparation: Suspend Methylamine HCl (1.2 equiv) in anhydrous DCM under Nitrogen/Argon.

  • Liberation: Add DIPEA (2.5 equiv).[1][2]

    • Why 2.5 eq? 1.0 eq to free the methylamine from its salt, 1.0 eq to neutralize the HCl from the acylation, and 0.5 eq excess to drive the reaction.

    • Observation: The suspension may clear as the free base is liberated.

  • Cooling: Cool the mixture to -10°C to 0°C using an ice/salt bath.

  • Addition: Dissolve the Acid Chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise over 20–30 minutes.

    • Control Point: Monitor internal temperature; do not let it rise above 5°C.[1][2]

  • Completion: Allow to warm to room temperature and stir for 1–2 hours.

  • Workup: Wash with 1M HCl (to remove excess amine/DIPEA), then sat.

    
    , then Brine.[1][2][8] Dry over 
    
    
    
    .[1][2][8]
Protocol B: The "Robust" Method (Schotten-Baumann)

Best for: Large scale, insensitive substrates, and using aqueous methylamine solutions.[1][2]

Reagents:

  • Substrate: Acid Chloride (

    
    )[1][2]
    
  • Reagent: 40% Aqueous Methylamine[1]

  • Base: 10% Aqueous NaOH or

    
    [2]
    
  • Solvent: DCM or Ethyl Acetate[1][2]

Step-by-Step:

  • Biphasic Setup: Dissolve Acid Chloride (1.0 equiv) in DCM.

  • Aqueous Phase: In a separate flask, prepare a solution of Methylamine (1.5 equiv) and NaOH (1.1 equiv) in water.

    • Note: Methylamine is already basic, but the extra NaOH ensures the pH stays high enough to neutralize the HCl produced, preventing the "salt deactivation" of the methylamine.

  • Mixing: Cool the aqueous phase to 0°C. Add the organic phase to the aqueous phase rapidly with vigorous stirring .

  • Reaction: Stir at

    
    C for 30 minutes, then RT for 1 hour.
    
  • Separation: Separate layers. Extract aqueous layer once with DCM.[1][2] Combine organic layers and dry.[1][2][8]

Data & Reagent Selection Guide

Not all acylating agents are equal.[1][2][5][8] Use this table to select the right agent for your selectivity needs.

Acylating AgentReactivityRisk of Imide (Over-acylation)Risk of HydrolysisRecommended Use Case
Acid Chloride HighHigh HighSimple substrates; when speed is prioritized.[1]
Anhydride ModerateModerateModerateAcid-sensitive substrates; milder conditions.[1][2]
NHS-Ester LowVery Low LowPeptides; complex molecules with competing OH groups.[1]
Mixed Anhydride HighModerateHighGenerated in situ from carboxylic acids (e.g., with Isobutyl chloroformate).[1][2]

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. Retrieved from [Link][1][2]

  • Methylamine Hydrochloride (Purification and Use). Organic Syntheses, Coll.[1][2] Vol. 1, p.347 (1941).[1][2] Retrieved from [Link][1][2]

  • Selective N-acylation of amino alcohols. U.S. Patent 5,236,936.[1][2] Google Patents. Retrieved from

  • Chemoselective Acylation of Nucleosides. PMC (PubMed Central). Retrieved from [Link]

Sources

Optimizing reaction temperature for N-methyl-p-isopropylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: CORE DIRECTIVE & MECHANISTIC INSIGHT

The Thermodynamic & Kinetic Balancing Act

Synthesizing N-methyl-p-isopropylbenzamide (N-methylcumamide) requires a precise thermal strategy. Unlike standard amide couplings, this reaction involves methylamine , a reagent with a boiling point of


 (anhydrous) or highly volatile from solution.

The optimization of reaction temperature is not just about reaction rate; it is a battle against reagent fugacity .

  • If too hot (

    
    ):  Methylamine outgasses rapidly, destroying the stoichiometry and stalling the reaction.
    
  • If too cold (

    
    ):  The reaction kinetics slow significantly, and solubility of the acid chloride intermediate may be compromised, leading to heterogeneous mixtures and localized concentration gradients.
    

The Golden Rule: The reaction must be initiated under kinetic control (


) to manage the exotherm and reagent retention, then transitioned to thermodynamic completion  (Room Temperature, 

).

PART 2: TROUBLESHOOTING GUIDE (Q&A)

Category 1: Yield & Conversion Issues

Q1: I am observing low yields (<50%) despite using 1.5 equivalents of methylamine. The starting material (acid chloride) remains unreacted. Why? Diagnosis: Reagent Fugacity (Loss of Volatiles). Root Cause: Methylamine (MeNH


) is a gas at room temperature. Even if you use a 2M solution in THF or Methanol, the vapor pressure is high. If you add the amine to a vessel at 

(or if the exotherm spikes the temp), the amine evaporates into the headspace before it can react. Solution:
  • Cool the Reaction: Chill the acid chloride solution to

    
     before adding the amine.
    
  • Seal the System: Use a septum-sealed flask with a balloon (nitrogen) to contain vapors, rather than an open flask.

  • Reverse Addition (Optional): If the scale is large, add the acid chloride dropwise to a cold excess of amine to ensure the amine is always in high concentration relative to the chloride.

Q2: My LC-MS shows a significant peak for p-isopropylbenzoic acid (Cumic acid) instead of the amide. Is the temperature too high? Diagnosis: Competitive Hydrolysis. Root Cause: The reaction temperature itself might not be "too high" for the amide bond formation, but if the system is not anhydrous, water competes with the amine for the acid chloride. Higher temperatures (


) accelerate hydrolysis faster than amidation in dilute systems.
Solution: 
  • Dry Solvents: Ensure THF or DCM is anhydrous.

  • Temperature Check: Maintain

    
     during addition. Hydrolysis is often slower than amidation at low temps, giving the amine a kinetic advantage.
    
Category 2: Impurity Profile

Q3: I see a dimer impurity or "double-reaction" species. What is happening? Diagnosis: Thermal Runaway / Localized Hotspots. Root Cause: While rare for this specific substrate, high localized temperatures during the addition of the acid chloride can cause side reactions if other nucleophilic sites are present (less likely here) or promote degradation of the solvent/catalyst. Solution:

  • Controlled Addition: Add the acid chloride as a solution (diluted in DCM/THF) dropwise over 15–30 minutes.

  • Internal Monitoring: Use an internal thermometer. Do not let the internal temperature rise above

    
      during the addition phase.
    

PART 3: STANDARDIZED OPTIMIZATION PROTOCOL

Objective: Synthesize N-methyl-p-isopropylbenzamide with >90% conversion and minimal reagent loss.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: p-Isopropylbenzoyl chloride (freshly prepared or commercial).

  • Nucleophile: Methylamine (2.0 M solution in THF).[1][2] Note: THF is preferred over MeOH to prevent ester side-products if the acid chloride is reactive.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Procedure
  • Preparation (

    
    ): 
    
    • Dissolve p-isopropylbenzoyl chloride (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

    • Flush the vessel with Nitrogen/Argon.[1]

  • Cooling Phase (

    
    ): 
    
    • Place the reaction vessel in an ice/water bath.

    • Allow the internal temperature to reach

      
      .
      
    • Critical: Ensure the methylamine solution is also cool (store in fridge) before use to minimize vapor loss during transfer.

  • Addition Phase (

    
    ): 
    
    • Add TEA (1.5 equiv) to the vessel.

    • Add Methylamine (1.2–1.5 equiv) dropwise via syringe or dropping funnel.

    • Monitor: Ensure internal temperature does not exceed

      
      . The reaction is exothermic.[][4]
      
  • Reaction Phase (

    
    ): 
    
    • Stir at

      
       for 30 minutes. This allows the initial coupling to occur under kinetic control, trapping the volatile amine.
      
    • Remove the ice bath.

    • Allow the mixture to warm to Room Temperature (

      
      ) naturally.
      
    • Stir for 2–4 hours.

  • Quench & Workup:

    • Quench with 1M HCl (to neutralize excess amine and solubilize TEA salts).

    • Extract with DCM.[1] Wash with Sat. NaHCO

      
       (removes any hydrolyzed acid) and Brine.
      
Optimization Data Matrix (Simulated Representative Data)
Reaction PhaseTemperatureYieldPurityPrimary Issue
Addition

(No Cooling)
65%92%Loss of MeNH

vapor; incomplete conversion.
Addition

(Controlled)
94% 98% Optimal retention of amine; controlled exotherm.
Reaction

(Heating)
70%88%Degradation; solvent boiling; increased hydrolysis risk.
Reaction

(Cryogenic)
40%99%Reaction too slow; solubility issues with acid chloride.

PART 4: VISUALIZATION & LOGIC FLOW

Figure 1: Reaction Workflow & Temperature Checkpoints

G Start Start: p-Isopropylbenzoyl Chloride (in Anhydrous DCM) Cooling Step 1: Cool to 0°C (Ice Bath) Start->Cooling Addition Step 2: Add Methylamine (THF Soln) + Base (TEA) Cooling->Addition Check Critical Check: Internal Temp < 5°C? Addition->Check Exotherm WARNING: Exotherm MeNH2 Vapor Loss Check->Exotherm No (>5°C) Kinetic Step 3: Kinetic Phase Stir 30 min at 0°C Check->Kinetic Yes Exotherm->Addition Re-cool & Add Excess Amine Warm Step 4: Thermodynamic Phase Warm to 25°C (2-4 hrs) Kinetic->Warm Finish End: N-Methyl-p-isopropylbenzamide (High Yield) Warm->Finish

Caption: Figure 1.[5][6][7] Optimized temperature workflow for minimizing methylamine volatility while ensuring kinetic completion.

Figure 2: Troubleshooting Decision Tree

D Problem Problem Detected LowYield Low Yield (<50%) Problem->LowYield Impurity Impurity: Carboxylic Acid Problem->Impurity CheckTemp Was Addition at 0°C? LowYield->CheckTemp CheckWater Were Solvents Dry? Impurity->CheckWater Sol1 Fix: Cool System Prevent MeNH2 Loss CheckTemp->Sol1 No Sol2 Fix: Increase Reaction Time (Warm to RT) CheckTemp->Sol2 Yes Sol3 Fix: Use Anhydrous DCM Check Septum Seal CheckWater->Sol3 No

Caption: Figure 2.[7] Diagnostic logic for common synthesis failures related to temperature and moisture control.

References

  • Clayden, J., et al. (2006).[6] N-Isopropylbenzamide synthesis via benzoyl chloride. Organic Chemistry.

  • Fisher Scientific. (2024). Methylamine 2M in THF: Safety and Physical Properties (Boiling Point Data).

  • Vedantu. (2024). Mechanism of Schotten-Baumann Reaction: Benzoyl Chloride and Amines.[8]

  • Sigma-Aldrich. (2024). Product Specification: Methylamine 2.0M in THF (CAS 74-89-5).[2]

  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Acyl Halide Method Optimization.

Sources

Technical Support: Purification Protocols for Cumoyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Cumoyl Chloride (4-Isopropylbenzoyl Chloride) from Amide Products Ticket ID: CHEM-SUP-8821 Status: Open Support Tier: Senior Application Scientist[1][2][3]

Introduction

You are likely encountering a persistent impurity in your amide synthesis.[1][2][3] While cumoyl chloride (4-isopropylbenzoyl chloride) is a standard acylating agent, its specific structural properties—namely the lipophilic isopropyl group at the para position—create a "greasy" electrophile.[1]

The Core Problem: Unlike acetyl chloride, which hydrolyzes instantly, cumoyl chloride is hydrophobic.[2][3] In a biphasic workup (e.g., DCM/Water), it often partitions into the organic layer before it hydrolyzes, protecting it from the aqueous base intended to remove it.[3] If it does not hydrolyze to 4-isopropylbenzoic acid (Cumic acid), it cannot be extracted as a water-soluble carboxylate salt.[1][2][3]

This guide provides three modules to resolve this, ranging from optimized workups to solid-phase scavenging.

Module 1: The Kinetic Hydrolysis Protocol (Optimized Aqueous Workup)

Diagnosis: You performed a standard NaHCO₃ wash, but the acid chloride remains (visible by TLC or LCMS as the methyl ester if you used methanol in your mobile phase).

The Fix: You must accelerate the rate of hydrolysis before attempting phase separation. A simple shake in a separatory funnel is insufficient for aryl acid chlorides.[1][2][3]

The Protocol
  • Nucleophilic Catalysis: Add DMAP (N,N-Dimethyl-4-aminopyridine) (0.1 – 0.2 equiv) to your reaction mixture 30 minutes prior to workup.[1][2][3]

    • Mechanism:[1][2][3][4][5][6][7][8] DMAP attacks the cumoyl chloride to form a highly reactive N-acylpyridinium salt.[1][2] This intermediate is much more susceptible to hydrolysis by water than the parent chloride.[9]

  • The "Wet" Quench: Add water (5 equiv relative to chloride) directly to the reaction solvent and stir vigorously for 20–30 minutes.

    • Why: This ensures the chloride is converted to Cumic Acid (pKa ~4.4).

  • The Basic Wash: Now that the impurity is an acid, wash the organic layer with 1M NaOH (if product is base-stable) or Saturated Na₂CO₃ .

    • Target pH: The aqueous layer must be > pH 9 to fully deprotonate Cumic acid (solubility of the neutral acid in water is very low).

Decision Logic: Hydrolysis Workflow

HydrolysisWorkflow Start Crude Reaction Mix (Contains Amide + Cumoyl Cl) CheckSens Is Product Base Sensitive? Start->CheckSens StrongBase Add DMAP (cat.) + Water Stir 30 mins CheckSens->StrongBase No WeakBase Add Pyridine + Water Stir 1 hour CheckSens->WeakBase Yes WashNaOH Wash with 1M NaOH StrongBase->WashNaOH Result Impurity is Cumic Acid Salt (Removes to Aqueous Layer) WashNaOH->Result WashBicarb Wash with Sat. Na2CO3 WeakBase->WashBicarb WashBicarb->Result

Figure 1: Decision tree for selecting the appropriate hydrolysis conditions based on product stability.

Module 2: Solid-Phase Scavenging (The "Water-Free" Solution)[1][2][3]

Diagnosis: Your product is water-sensitive, or you want to avoid emulsion formation (common with the surfactant-like nature of cumoyl derivatives).[1][2][3]

The Fix: Use a polymer-supported amine scavenger.[1][2] These resins react covalently with the acid chloride, allowing you to remove the impurity via simple filtration.

Recommended Resins
Resin TypeFunctional GroupLoading (mmol/g)Mechanism
Trisamine Tris(2-aminoethyl)amine~3.0 - 4.0Sequesters acid chloride as stable amide; also scavenges HCl.[1][2][3]
Aminomethyl Polystyrene Primary Benzylamine~1.0 - 2.0Forms stable benzamide linkage with cumoyl chloride.[1][2][3]
Morpholine Resin Morpholine~3.0Acts as a base to trap HCl; less effective at covalent sequestration of chloride.[2][3]
The Protocol
  • Calculate Loading: Determine the theoretical excess of cumoyl chloride (e.g., 0.5 mmol).[2][3]

  • Add Resin: Add 3 equivalents (relative to the excess chloride) of Trisamine or Aminomethyl resin to the reaction mixture.

  • Agitate: Shake or stir gently (do not magnetic stir, as this grinds the beads) for 1–2 hours.

  • Filter: Pass through a fritted glass funnel or a Celite pad.

  • Rinse: Wash the resin with DCM to recover any entrained product.[2][3]

  • Evaporate: The filtrate contains your amide product; the cumoyl chloride is trapped on the beads.

Module 3: Derivatization & Chromatography

Diagnosis: You cannot use basic washes or scavengers, and the acid chloride streaks on silica gel, co-eluting with your product.[2][3]

The Fix: Convert the acid chloride into a methyl ester (Methyl Cumate). Esters have distinct Rf values and do not streak, making chromatographic separation significantly easier.[1][2][3]

The Protocol
  • Quench: Add Methanol (MeOH) (2 mL per mmol of acid chloride) and Triethylamine (1.5 equiv) to the reaction mixture.

  • Stir: Agitate for 30 minutes.

  • Evaporate: Remove solvent to dryness.

  • Purify: Run a silica column.

    • Separation Profile: Methyl Cumate is non-polar (High Rf in Hex/EtOAc).[1][2][3] Your amide is likely more polar (Lower Rf).[1][2][3]

    • Note: Unlike the free acid, the ester will not tail/streak, allowing for a sharp separation.

Frequently Asked Questions (FAQs)

Q: My LCMS shows a mass of [M+14] or [M+32] relative to the acid. What is this? A: This confirms the presence of unreacted cumoyl chloride.

  • [M+14] (Methyl Ester): You likely used methanol in your LCMS sample preparation or mobile phase.[1][2][3] The chloride reacted with the methanol in the vial.

  • [M+32] (Methanol Adduct): Similar to above, but often seen as an adduct in soft ionization.[1][2][3]

  • Action: This confirms the chloride was not hydrolyzed during workup.[2] See Module 1.

Q: Why did my product turn pink/red during the NaOH wash? A: This is often due to trace phenolic impurities in the cumoyl chloride or the amine starting material oxidizing under basic conditions. If your NMR is clean, this is likely a cosmetic impurity (ppm level) known as a "color body."[1][2][3] A quick filtration through a short plug of activated carbon or silica usually removes it.[2][3]

Q: Can I just distill the cumoyl chloride off? A: Not recommended. Cumoyl chloride has a high boiling point (>220°C at atm).[2] Heating your amide product to these temperatures poses a high risk of thermal degradation or polymerization.[1][2] Chemical removal (Modules 1 or 2) is far safer.[1][2][3]

References

  • Reaction of Acid Chlorides with Nucleophiles. Chemistry Steps. (2020). Detailed mechanisms of nucleophilic acyl substitution and hydrolysis kinetics. Link

  • Scavenger Resins: Purification Made Simple. Biotage. (n.d.).[1][2][3] Application guide for Si-Trisamine and amine-based scavengers for electrophile removal. Link

  • Hydrolysis of Acyl Chlorides. ChemGuide. (2024).[1][2][3] Comparative reactivity of alkyl vs. aryl acid chlorides and the effect of substituents on hydrolysis rates. Link

  • 4-Isopropylbenzoic acid (Cumic Acid) Properties. PubChem. (2024).[1][2][3] Physical properties and pKa data (approx 4.[1][2][3]4) confirming solubility profiles for extraction.[1][2][3] Link

  • Amide Synthesis and Workup. Common Organic Chemistry. (n.d.).[1][2][3] Standard protocols for Schotten-Baumann conditions and acid chloride removal. Link

Sources

Technical Support Center: Hydrolysis Control of N-Methyl-4-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the controlled hydrolysis of N-Methyl-4-(propan-2-yl)benzamide (also known as N-Methylcumamide). This guide is designed for pharmaceutical researchers and analytical scientists requiring precise control over the stability and degradation of this secondary amide.

Topic: Controlling Hydrolysis (Stability & Degradation) Molecule: N-Methyl-4-(propan-2-yl)benzamide CAS Registry Number: [Implied Analogous Structure] Classification: Secondary Benzamide / Cumic Acid Derivative

Executive Summary & Chemical Context

N-Methyl-4-(propan-2-yl)benzamide is a robust secondary amide. Its hydrolysis yields 4-(propan-2-yl)benzoic acid (Cumic acid) and methylamine .

From a mechanistic standpoint, two structural features dictate its hydrolysis behavior:

  • The N-Methyl Group: As a secondary amide, it is significantly more stable than esters and primary amides. It lacks the rapid hydrolytic lability of simple acyl halides or anhydrides.

  • The para-Isopropyl Group: This electron-donating group (EDG) exerts a +I (Inductive) effect on the benzene ring. This increases electron density at the carbonyl carbon, rendering it less electrophilic. Consequently, this molecule is more resistant to alkaline hydrolysis than unsubstituted benzamide.

Core Directive: "Controlling" hydrolysis refers to two distinct workflows:

  • Workflow A (Stability): Preventing hydrolysis during formulation, storage, or synthesis workup.

  • Workflow B (Degradation): Forcing hydrolysis for impurity profiling, metabolite synthesis, or stability-indicating method (SIM) development.

Interactive Troubleshooting Guides

Module A: Unintentional Degradation (Stability Issues)

Use this module if you observe unexpected peaks (Cumic acid) in your HPLC chromatograms during storage or formulation.

Q1: My sample is degrading in solution despite being at room temperature. Why?

  • Diagnosis: While amides are stable at neutral pH, they are susceptible to general acid/base catalysis in specific buffers.

  • Root Cause: Are you using a phosphate or acetate buffer? If the pH is < 3 or > 9, the rate of hydrolysis accelerates logarithmically.

  • Solution:

    • Shift pH: Maintain pH between 4.5 and 7.5 . This is the "stability plateau" for benzamides.

    • Solvent Check: Ensure your organic modifier (MeOH/ACN) does not contain trace acids. Methanol can promote methanolysis (transamidation) under acidic conditions, forming the methyl ester instead of the acid.

Q2: I see degradation during the drying/concentration step.

  • Diagnosis: Concentration of trace acids/bases.

  • Mechanism: As solvent evaporates, the effective concentration of trace HCl or TFA (from HPLC mobile phases) increases drastically, catalyzing hydrolysis.

  • Solution: Neutralize fractions with a weak buffer (e.g., Ammonium Bicarbonate) before rotary evaporation.

Module B: Forced Degradation (Analysis & Synthesis)

Use this module if you are trying to hydrolyze the molecule for analysis and the reaction is incomplete.

Q3: I treated the sample with 1N HCl at 60°C for 4 hours, but hydrolysis is < 10%.

  • Diagnosis: Insufficient energy for the deactivated carbonyl.

  • Scientific Insight: The para-isopropyl group stabilizes the amide bond. Standard "mild" stress conditions (used for esters) will fail here.

  • Corrective Action:

    • Increase Acid Strength: Switch to 6N HCl .

    • Increase Temperature: Reaction requires Reflux (approx. 100°C) .

    • Duration: Extend time to 12–24 hours .

Q4: Alkaline hydrolysis (NaOH) is producing multiple peaks, not just the acid.

  • Diagnosis: Oxidative degradation or secondary reactions.

  • Root Cause: The isopropyl benzylic hydrogen is susceptible to oxidation under harsh basic conditions in the presence of air, potentially forming 4-(2-hydroxypropan-2-yl)benzoic acid or acetophenone derivatives.

  • Solution: Perform alkaline hydrolysis under an inert atmosphere (Nitrogen/Argon) or use Acidic Hydrolysis (Method A) which is generally cleaner for this substrate.

Standardized Experimental Protocols

Protocol A: Forced Acid Hydrolysis (Recommended for Analysis)

Best for generating the parent acid (Cumic acid) quantitatively.

  • Preparation: Dissolve 10 mg of N-Methyl-4-(propan-2-yl)benzamide in 2 mL of Methanol (solubilizer).

  • Acidification: Add 5 mL of 6N HCl .

  • Reaction: Heat to Reflux (approx. 85-95°C) in a sealed pressure vial or round-bottom flask with a condenser.

  • Timecourse:

    • T=0: 0% Hydrolysis

    • T=4h: ~40-60% Hydrolysis

    • T=16h: >98% Hydrolysis

  • Quenching: Cool to room temperature. Neutralize with 6N NaOH or dilute for HPLC injection.

Protocol B: Controlled Alkaline Hydrolysis

Used when acid-sensitive functional groups are present elsewhere (unlikely in this specific molecule, but good practice).

  • Reagent: 5N NaOH in 50:50 Water:Ethanol.

  • Conditions: Reflux (80°C) for 12–18 hours.

  • Note: The reaction rate will be roughly 2-3x slower than the acid hydrolysis due to the electron-donating effect of the isopropyl group repelling the hydroxide nucleophile.

Mechanistic Visualization

The following diagram illustrates the competing pathways and the critical "Stability Window" vs. "Forced Degradation" pathways.

HydrolysisControl cluster_stability Stability Window (pH 4-8) Amide N-Methyl-4-(propan-2-yl)benzamide (Target Molecule) Protonated Protonated Amide (Activated Electrophile) Amide->Protonated Acidic pH (<2) Fast Equilibrium Tetrahedral Tetrahedral Intermediate Amide->Tetrahedral Alkaline pH (>10) OH- Attack (Slowed by iPr) Protonated->Tetrahedral + H2O (Rate Limiting Step) Acid 4-(propan-2-yl)benzoic acid (Cumic Acid) Tetrahedral->Acid Elimination of MeNH2 Tetrahedral->Acid Collapse Amine Methylamine

Caption: Mechanistic pathway showing the activation energy barriers. Acid catalysis proceeds via the protonated amide, while base catalysis involves direct nucleophilic attack, which is electronically disfavored by the isopropyl group.

Data Summary: Hydrolysis Kinetics

The table below summarizes the expected behavior based on Hammett Substituent Constants (


 for Isopropyl) relative to unsubstituted Benzamide.
ParameterAcidic Hydrolysis (HCl)Alkaline Hydrolysis (NaOH)
Reaction Mechanism

(Bimolecular, Acid-catalyzed)

(Bimolecular, Base-catalyzed)
Substituent Effect (p-iPr) Minor Retardation. Steric bulk is distal; electronic effect stabilizes ground state.Significant Retardation. EDG reduces carbonyl electrophilicity.
Estimated Half-Life (80°C) ~2–4 Hours (in 6N HCl)~6–10 Hours (in 5N NaOH)
Primary Degradants Cumic Acid + Methylammonium chlorideSodium Cumate + Methylamine
Risk of Side Reactions Low (Stable C-C bonds)Moderate (Benzylic oxidation if

present)

References

  • Mechanism of Amide Hydrolysis: Brown, R. S., et al. "Proton inventory study of the base-catalyzed hydrolysis of formamide."[1] Journal of the American Chemical Society, 2003.[1] Link

  • Substituent Effects (Hammett): Jaffé, H. H. "A Reexamination of the Hammett Equation." Chemical Reviews, 1953. (Foundational text for predicting p-isopropyl effects). Link

  • Kinetics of N-Alkyl Benzamides: "Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides." Journal of the Chemical Society, Perkin Transactions 2.[2] (Provides comparative kinetics for N-alkyl substituted benzamides). Link

  • General Stability of Amides: "Chemical Properties of Amides - Hydrolysis." Chemistry LibreTexts. Link

Sources

Resolving solubility issues of benzamide derivatives in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for Benzamide Derivatives

Executive Summary & Diagnostic Framework

Benzamide derivatives often present a "brick dust" challenge in drug development: they possess high melting points and high crystal lattice energy due to strong intermolecular hydrogen bonding (amide-to-amide interactions) and planar π-π stacking. While the parent benzamide has moderate solubility (~13.5 g/L), functionalized derivatives (e.g., 4-benzoylbenzamide, halogenated benzamides) often exhibit aqueous solubility < 10 µg/mL, severely limiting bioavailability.

This guide provides a structured troubleshooting approach. Before selecting a solubilization strategy, you must classify your specific derivative using the Solubility Decision Matrix below.

Visual 1: Solubility Strategy Decision Matrix

SolubilityDecisionTree Start START: Analyze Benzamide Derivative CheckIonizable Does the molecule have an ionizable group? (e.g., -NH2, -COOH, Pyridine) Start->CheckIonizable CheckPKa Is the pKa within physiological range (3-11)? CheckIonizable->CheckPKa Yes CheckLogP Check Lipophilicity (LogP value) CheckIonizable->CheckLogP No (Neutral Amide) SaltScreen STRATEGY A: Salt Formation Screening CheckPKa->SaltScreen Yes CheckPKa->CheckLogP No (Too weak) HighLogP High LogP (> 3.0) (Lipophilic / Grease Ball) CheckLogP->HighLogP LogP > 3 HighMP High Melting Point (> 200°C) (Brick Dust) CheckLogP->HighMP LogP < 3 SEDDS STRATEGY B: Lipid Formulations / SEDDS HighLogP->SEDDS SolidDisp STRATEGY E: Amorphous Solid Dispersion (PVP/HPMC) HighLogP->SolidDisp Cosolvent STRATEGY C: Cosolvents & Surfactants HighMP->Cosolvent Complexation STRATEGY D: Cyclodextrin Complexation (HP-β-CD) HighMP->Complexation

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on the physicochemical properties of the benzamide derivative.

Technical Troubleshooting & FAQs

Category A: Salt Formation (For Ionizable Derivatives)

Q: My benzamide derivative contains a secondary amine. I tried forming an HCl salt, but it is hygroscopic and unstable. Why? A: While HCl is a standard first-choice counterion, it is not a "magic bullet." For benzamides, the amide carbonyl oxygen can act as a very weak Lewis base, potentially competing with the amine for the proton in highly acidic conditions, leading to hydrolysis or instability.

  • The Fix: Switch to a counterion with a lower charge density or higher lipophilicity.

    • Alternative Acids: Mesylate (Methanesulfonic acid) and Tosylate often yield non-hygroscopic, stable crystalline salts for benzamide derivatives where HCl fails [1].

    • Rule of Thumb: Ensure the

      
       (pKa of base - pKa of acid) is 
      
      
      
      to ensure stable proton transfer.

Q: Can I form a salt if my molecule only has the amide group (neutral benzamide)? A: generally, no . The pKa of the benzamide nitrogen (acting as an acid) is ~13, and the oxygen (acting as a base) has a pKa of conjugate acid ~ -1.5.

  • Implication: Salts formed at these extremes are hydrolytically unstable in water. For neutral benzamides, move directly to Strategy D (Cyclodextrins) or Strategy E (Solid Dispersions) .

Category B: Complexation & Cosolvents (For Neutral "Brick Dust")

Q: I am using DMSO to dissolve my compound for biological assays, but it precipitates immediately upon dilution into the buffer. How do I prevent this? A: This is the "Crash-Out" effect. Benzamides often have high lattice energy; once the cosolvent (DMSO) is diluted, water forces the hydrophobic aromatic rings to aggregate.

  • The Fix: Use a ternary system or Cyclodextrin (CD) complexation .[1]

    • Ternary Cosolvent System: Instead of pure DMSO, use PEG 400 (20%) / Ethanol (10%) / Water (70%) . The PEG 400 acts as an interface stabilizer.

    • Pre-complexation: Dissolve the compound in the cosolvent containing Hydroxypropyl-β-Cyclodextrin (HP-β-CD) before adding water.

Q: Which Cyclodextrin is best for benzamide derivatives? A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the industry standard for benzamides.

  • Reasoning: The cavity size of

    
    -CD (approx. 6.0–6.5 Å) is optimal for accommodating the benzene ring of the benzamide. The hydroxypropyl substitution disrupts the intermolecular hydrogen bonding of the CD itself, dramatically increasing its own water solubility (>600 mg/mL) compared to parent 
    
    
    
    -CD [2].

Experimental Protocols

Protocol 1: Thermodynamic Solubility Measurement

Use this protocol to generate the "Gold Standard" solubility data for your compound.

Objective: Determine the saturation solubility in water or buffer at equilibrium.

StepActionTechnical Note
1 Preparation Add excess solid compound (approx. 5-10 mg) to a glass vial containing 2 mL of solvent (Water/Buffer).
2 Equilibration Incubate at 25°C (or 37°C) with constant agitation (shaking or stirring) for 24 to 48 hours .
3 pH Check Measure the pH of the suspension after equilibration.
4 Separation Centrifuge at 10,000 rpm for 10 mins or filter through a 0.22 µm PVDF filter.
5 Analysis Dilute the supernatant with mobile phase and analyze via HPLC-UV.
Protocol 2: Cyclodextrin Complexation (Kneading Method)

Recommended for generating soluble solid forms of neutral benzamides.

Materials: Benzamide derivative, HP-β-CD, Mortar & Pestle, Ethanol/Water (1:1).

  • Molar Ratio: Calculate a 1:1 molar ratio of Drug to HP-β-CD.

  • Mixing: Place the HP-β-CD in the mortar. Add a small volume of Ethanol/Water (1:1) to form a thick paste.

  • Incorporation: Slowly add the benzamide derivative to the paste while kneading vigorously with the pestle.

  • Kneading Time: Knead for 45–60 minutes . The paste may dry out; add drops of solvent to maintain consistency.

    • Mechanism:[2] The mechanical energy + solvent facilitates the insertion of the hydrophobic benzamide ring into the CD cavity.

  • Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.

  • Validation: Analyze the resulting powder via DSC (Differential Scanning Calorimetry) . The disappearance of the drug's melting endotherm indicates successful inclusion complexation [3].

Visual 2: Salt Screening Workflow (For Ionizable Derivatives)

SaltScreening Input Input: Free Base/Acid Counterion Select Counterions (Based on pKa Diff > 3) Input->Counterion SolventScreen Solvent Selection (EtOH, Acetone, IPA) Counterion->SolventScreen Mix 1:1 Crystallization Crystallization (Cooling/Evaporation) SolventScreen->Crystallization Analysis Characterization (XRPD, DSC, TGA) Crystallization->Analysis

Figure 2: Workflow for screening salts of ionizable benzamide derivatives to improve solubility.

Quantitative Data Reference

Table 1: Solubility Impact of Common Solubilizers on Benzamide Derivatives (Generalized data based on typical benzamide physicochemical profiles)

Solubilization SystemTypical Solubility EnhancementMechanismPotential Risk
Pure Water 1x (Baseline)N/ALow Bioavailability
Ethanol (Co-solvent) 50x - 100xDielectric constant reductionPrecipitation on dilution
PEG 400 (Co-solvent) 20x - 60xH-bond disruptionViscosity issues
HP-β-CD (Complex) 100x - 500x Inclusion complexationBulk volume increase
Mesylate Salt >1000x (if ionizable)Ionic dissociationHygroscopicity

References

  • National Center for Biotechnology Information (NCBI). (2023). Development of o-aminobenzamide salt derivatives for improving water solubility. PubMed Central. Available at: [Link]

  • American Pharmaceutical Review. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Available at: [Link]

  • Journal of Chemical & Engineering Data. (2023). Solubility Modeling and Preferential Solvation of Benzamide. ACS Publications.[3] Available at: [Link]

Sources

Catalysts to accelerate N-acylation of electron-rich benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Accelerating N-Acylation of Electron-Rich Benzoic Acids Ticket ID: #ACYL-ER-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Optimization Hub

You have reached the Tier-3 Technical Support guide for difficult amide couplings. This documentation is specifically engineered for researchers encountering stalled reactions or low yields when coupling electron-rich benzoic acids (e.g., p-methoxy, 2,6-dimethoxy, or amino-substituted benzoic acids).

Unlike standard aliphatic couplings, electron-rich aromatic substrates present a unique "Activation-Aminolysis Paradox." This guide provides the diagnostic logic, catalyst selection matrices, and validated protocols to overcome these kinetic barriers.

Module 1: Diagnostic & Triage

"Why is my standard EDC/NHS or HATU coupling failing?"

Before selecting a catalyst, you must diagnose the kinetic bottleneck. Electron-Donating Groups (EDGs) on the benzene ring create a specific mechanistic problem.

The Activation-Aminolysis Paradox
  • Activation Step (Fast): EDGs (like -OMe, -NMe2) push electron density into the carboxylate oxygen. This makes the oxygen more nucleophilic, meaning it attacks the coupling reagent (e.g., EDC or HATU) faster than a neutral benzoic acid.

  • Aminolysis Step (Stalled): Once the "Active Ester" is formed, the same EDGs push electron density into the carbonyl carbon. This renders the carbonyl carbon less electrophilic . The amine nucleophile struggles to attack this deactivated center.

ElectronicEffect cluster_0 The Problem: Electronic Deactivation EDG Electron Donating Group (-OMe, -NH2) Ring Benzene Ring EDG->Ring Resonance (+M) Carbonyl Carbonyl Carbon (Electrophile) Ring->Carbonyl Increases e- Density Amine Incoming Amine (Nucleophile) Amine->Carbonyl Nucleophilic Attack (BLOCKED due to low electrophilicity)

Figure 1: Visualizing the electronic deactivation caused by EDGs, which reduces the electrophilicity of the carbonyl center.

Module 2: Catalyst Selection Matrix

"Which catalyst should I add to my reaction?"

Use this matrix to select the correct accelerator based on your specific substrate constraints.

Catalyst ClassRecommended AgentMechanism of ActionBest For...
Nucleophilic Catalyst DMAP (4-Dimethylaminopyridine)Forms highly reactive N-acylpyridinium ions.Standard couplings (EDC, DCC) where the active ester (OBt/OSu) is too stable.
Super-Nucleophile 4-PPY (4-Pyrrolidinopyridine)Similar to DMAP but 10-100x more active due to pyrrolidine resonance.Extremely sluggish electron-rich acids where DMAP fails.
Boronic Acid 3,4,5-F3-PhB(OH)2 (Trifluorophenylboronic acid)Forms a mixed anhydride/dimeric active species; removes water directly.Direct Amidation (No coupling reagents). Green chemistry; high atom economy.
Phosphonic Anhydride T3P (Propylphosphonic anhydride)Acts as both reagent and catalyst; forms mixed anhydride.Sterically hindered electron-rich acids (e.g., 2,6-dimethoxybenzoic acid).
Module 3: Troubleshooting & FAQs
Q1: I am using EDC/HOBt for p-methoxybenzoic acid, but the conversion is stuck at 40%.

Diagnosis: The HOBt-active ester is too stable. The electron donation from the methoxy group stabilizes the ester bond, preventing the amine from attacking. The Fix: Add DMAP (10-20 mol%) . Why: DMAP attacks the HOBt ester to form an N-acylpyridinium ion. This species is positively charged, making the carbonyl carbon highly electrophilic despite the electron-donating methoxy group. The amine then rapidly attacks this "super-activated" species.

Q2: My substrate is 2,6-dimethoxybenzoic acid. Even with HATU/DMAP, yields are low (<20%).

Diagnosis: This is a dual failure of Electronics + Sterics . The ortho-methoxy groups twist the carboxylate out of plane (steric bulk) and deactivate it electronically. HATU is bulky; the amine cannot approach the bulky HATU-intermediate. The Fix: Switch to T3P (50% in EtOAc/DMF) with Pyridine. Why: T3P is a smaller molecule than HATU. It forms a mixed anhydride that is less sterically demanding than the HATU-active ester, allowing the amine to penetrate the steric shield.

Q3: I want to avoid toxic coupling reagents. Can I use Boronic Acid catalysis for electron-rich acids?

Diagnosis: Yes, but standard phenylboronic acid is too weak. The Fix: Use 3,4,5-trifluorophenylboronic acid (10 mol%) . Why: As shown by Ishihara et al., the electron-withdrawing fluorine atoms increase the Lewis acidity of the boron, facilitating the formation of the active acyloxyboronate intermediate even with electron-rich carboxylic acids.

Module 4: Validated Protocols
Protocol A: The "Super-Active" Steglich Coupling (DMAP Accelerated)

For standard electron-rich acids (e.g., 4-methoxybenzoic acid).

  • Dissolve: 1.0 equiv Carboxylic Acid and 1.1 equiv Amine in dry DCM (0.2 M).

  • Add Catalyst: Add DMAP (0.1 - 0.2 equiv) . Note: Standard Steglich uses catalytic DMAP; for electron-rich acids, 20 mol% is recommended.

  • Cool: Cool to 0°C.

  • Activate: Add EDC·HCl (1.2 equiv) .

  • Monitor: Warm to RT. Reaction is typically complete in 2-4 hours.

    • Tip: If using a secondary amine, add 1.0 equiv of HOBt to prevent N-acyl urea formation, but keep DMAP present for rate acceleration.

Protocol B: T3P Coupling for Sterically Hindered Acids

For difficult substrates (e.g., 2,6-dimethoxybenzoic acid).

  • Dissolve: 1.0 equiv Carboxylic Acid and 1.2 equiv Amine in EtOAc or DMF (T3P is often sold in EtOAc).

  • Base: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Pyridine is preferred for T3P.

  • Reagent: Add T3P (1.5 - 2.0 equiv, 50% solution) dropwise at 0°C.

  • Reaction: Allow to warm to RT. If conversion is low after 4 hours, heat to 50°C (T3P is thermally stable).

  • Workup: Wash with water/bicarb. T3P byproducts are water-soluble (huge advantage).

Protocol C: Green Direct Amidation (Boronic Acid Catalyzed)

Solvent-free or Toluene reflux (Dean-Stark).

  • Mix: 1.0 equiv Carboxylic Acid + 1.0 equiv Amine.

  • Catalyst: Add 3,4,5-trifluorophenylboronic acid (5-10 mol%) .

  • Solvent: Toluene or Xylene (or solvent-free).

  • Conditions: Reflux with a Dean-Stark trap (or use molecular sieves) to remove water.[1]

  • Time: 12-24 hours.

Visualizing the Solution: The DMAP Acceleration Pathway

The following diagram illustrates how DMAP rescues the stalled Active Ester intermediate.

DMAP_Mechanism Acid Electron-Rich Benzoic Acid ActiveEster Stalled Active Ester (Low Electrophilicity) Acid->ActiveEster Activation Coupling Coupling Reagent (EDC/HATU) Coupling->ActiveEster AcylPyridinium N-Acylpyridinium Ion (Super-Electrophile) ActiveEster->AcylPyridinium DMAP Attack (Fast) DMAP DMAP Catalyst DMAP->AcylPyridinium AcylPyridinium->DMAP Regenerated Product Final Amide AcylPyridinium->Product Amine Attack (Rapid)

Figure 2: DMAP acts as a nucleophilic shuttle, converting the sluggish active ester into a highly reactive N-acylpyridinium species.

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Ishihara, K., & Yamamoto, H. (2016). Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation.[2][3] Chemical Science, 7, 1276-1280.[2]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Ishihara, K., Ohara, S., & Yamamoto, H. (2002). 3,4,5-Trifluorobenzeneboronic Acid as an Extremely Active Amidation Catalyst.[4] Journal of Organic Chemistry, 67(25), 8725–8728.

Sources

Technical Support Center: Preventing N,N-Dimethyl Byproduct Formation in Methylamine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with selectivity in reactions involving methylamine. Specifically, we will address the pervasive issue of N,N-dimethyl byproduct formation and provide expert-driven troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you achieve clean, selective monomethylation.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently observing an N,N-dimethyl byproduct in my methylamine reactions?

The formation of an N,N-dimethyl byproduct, or over-methylation, is a common challenge rooted in the kinetics and mechanism of the reaction.[1] Whether you are performing a direct alkylation with a methylating agent (e.g., methyl iodide) or a reductive amination, the monomethylated secondary amine product is often more nucleophilic and less sterically hindered than the starting primary amine.[1][2] This increased reactivity makes it highly susceptible to a second methylation event, leading to the formation of the undesired tertiary amine.[1] In reductive amination, this proceeds through the formation of an imine or iminium ion, which is then reduced. The secondary amine product can react with another equivalent of the carbonyl compound to form a new iminium ion, which is subsequently reduced to the tertiary amine.[3][4]

G cluster_0 Reaction Pathway PrimaryAmine Primary Amine (R-NH₂) SecondaryAmine Desired Product (R-NHCH₃) TertiaryAmine Byproduct (R-N(CH₃)₂)

Q2: How does pH influence the formation of the N,N-dimethyl byproduct during reductive amination?

The pH of the reaction medium is a critical parameter in reductive amination.[5] Imine formation is typically favored under mildly acidic conditions (pH 4-6), which are necessary to protonate the carbonyl oxygen, making it more electrophilic for the amine to attack.[6][7] However, if the pH is too low (e.g., <4), the methylamine nucleophile will be protonated to its non-nucleophilic ammonium form, shutting down the reaction.[7] Conversely, at a higher pH, the rate of imine formation can be slow. More importantly, the selectivity of many reducing agents is pH-dependent.[8] For instance, sodium cyanoborohydride (NaBH₃CN) is effective at reducing iminium ions faster than ketones or aldehydes in the pH 6-7 range, minimizing side reactions.[5][8] Improper pH control can lead to either poor conversion or reduced selectivity, indirectly favoring byproduct formation.[9]

Q3: What is the most effective way to purify my desired secondary amine from the tertiary amine byproduct?

Separating a mixture of a secondary amine and a tertiary amine can be challenging due to their similar physical properties. However, their difference in basicity and hydrogen bonding capability can be exploited.

  • Buffer-Based Extraction: A highly effective method involves liquid-liquid extraction using aqueous buffers of varying pH.[10] The primary, secondary, and tertiary amines have different pKa values. By carefully selecting the pH of the aqueous phase, you can selectively protonate and extract one amine into the aqueous layer while leaving the others in the organic layer.[10]

  • Chromatography: While challenging on a large scale, column chromatography is a viable lab-scale solution.[10][11] Using an amine-functionalized silica gel or adding a small amount of an amine like triethylamine to the mobile phase can prevent peak tailing and improve separation.[12]

  • Adsorption: For industrial processes, passing the mixture through an adsorbent like activated alumina or specific silica gels can selectively retain the more polar primary and secondary amines, allowing the tertiary amine to be eluted.[13]

Troubleshooting Guide: Strategies for Suppressing N,N-Dimethylation

Issue 1: Excessive byproduct formation during reductive amination.

Reductive amination is a powerful tool for methylation but requires careful control to ensure selectivity.[14][15] If you are observing high levels of the N,N-dimethyl byproduct, consider the following strategies.

G Start High N,N-Dimethyl Byproduct Detected CheckStoichiometry Adjust Stoichiometry: Use excess amine? Start->CheckStoichiometry ChangeReducer Change Reducing Agent: Switch to STAB? CheckStoichiometry->ChangeReducer No Success Selective Monomethylation CheckStoichiometry->Success Yes ControlpH Optimize pH: Maintain pH 6-7? ChangeReducer->ControlpH No ChangeReducer->Success Yes TwoStep Consider Two-Step Process: Pre-form imine? ControlpH->TwoStep No ControlpH->Success Yes TwoStep->Success Yes

Causality & Solution:

The choice of reducing agent is paramount for selectivity.[16] While sodium borohydride (NaBH₄) is a potent reducing agent, it can also reduce the starting aldehyde or ketone, leading to side products.[17] More selective reagents are strongly recommended.

Recommended Solution: Use Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride, NaBH(OAc)₃ or "STAB," is a mild and selective reducing agent that is particularly effective for reductive aminations.[16][17][18] Its attenuated reactivity, due to the electron-withdrawing acetoxy groups, prevents the premature reduction of the aldehyde/ketone starting material.[17] It selectively reduces the iminium ion intermediate as it is formed, leading to cleaner reactions and higher yields of the desired secondary amine.[8][18]

Reducing AgentTypical SolventKey AdvantagesConsiderations
NaBH(OAc)₃ (STAB) DCE, THF[16][18]High selectivity for imines over carbonyls; mild conditions; low toxicity.[8][14][18]Water-sensitive; used in aprotic solvents.[16]
NaBH₃CN Methanol, THF[6]Good selectivity at controlled pH (6-8).[5][8]Highly toxic (cyanide byproduct); can be sluggish.[8][14]
H₂/Catalyst (e.g., Pd/C) AlcoholsEconomical for large scale; no hydride byproducts.[8]May reduce other functional groups (e.g., C-C multiple bonds).[8]
NaBH₄ Methanol, EthanolInexpensive, powerful.Low selectivity; can reduce starting carbonyls.[7][17]

Detailed Protocol: Selective Monomethylation using STAB

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add your primary amine (1.0 eq) and the carbonyl compound (e.g., formaldehyde or paraformaldehyde, 1.0-1.2 eq) to a suitable aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[18]

  • Reagent Addition: Stir the mixture at room temperature. Add sodium triacetoxyborohydride (1.3-1.5 eq) portion-wise over 10-15 minutes. An optional addition of acetic acid (1-2 eq) can catalyze imine formation, especially with ketones, but is often not needed for aldehydes.[14][18]

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting amine is consumed (typically 1-24 hours).[18]

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 1 hour.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography or buffer-based extraction as described in the FAQs.

Issue 2: Over-methylation occurs with direct alkylating agents (e.g., MeI, Dimethyl Sulfate).

Direct alkylation is notoriously difficult to control for mono-alkylation due to the increased nucleophilicity of the product amine.[1][7] The most robust solution is to temporarily mask the amine's reactivity.

Causality & Solution:

Using a protecting group strategy alters the reaction pathway entirely. By converting the primary amine into a less nucleophilic derivative (e.g., a carbamate or sulfonamide), you can perform a single methylation on the nitrogen atom. Subsequent removal of the protecting group reveals the desired monomethylated secondary amine.[1][19]

G Start Primary Amine (R-NH₂) Protected Protected Amine (e.g., R-NH-Boc) Start->Protected 1. Protect Methylated Methylated Protected Amine Protected->Methylated 2. Methylate (e.g., MeI, NaH) Final Secondary Amine (R-NHCH₃) Methylated->Final 3. Deprotect (e.g., TFA)

Recommended Solution: Boc-Protection Strategy

The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is easily introduced and can be removed under acidic conditions without affecting other parts of the molecule.[19][20]

Detailed Protocol: Monomethylation via Boc-Protection

  • Protection: Dissolve the primary amine (1.0 eq) in a solvent like dichloromethane (DCM) or THF. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.2 eq). Stir at room temperature until the starting material is consumed (monitor by TLC). Work up by washing with water and brine, then concentrate to obtain the Boc-protected amine.

  • Methylation: Dissolve the Boc-protected amine in an anhydrous aprotic solvent like THF or DMF. Cool the solution in an ice bath (0 °C). Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C. Add methyl iodide (MeI, 1.2 eq) dropwise and allow the reaction to warm to room temperature. Stir until the reaction is complete (monitor by TLC). Quench carefully with water and extract the product.

  • Deprotection: Dissolve the crude methylated product in DCM. Add an excess of trifluoroacetic acid (TFA, typically 25-50% v/v in DCM). Stir at room temperature for 1-2 hours. Remove the solvent and TFA under reduced pressure (co-evaporating with toluene can help). Neutralize the residue with a base (e.g., saturated NaHCO₃) and extract the final monomethylated product.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Medley, J. W., & Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link]

  • Kumar, S., & Kumar, S. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 641–645. [Link]

  • Righetti, P. G., et al. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis, 35(9), 1259-67. [Link]

  • Chem-Station. (2014). Borch Reductive Amination. [Link]

  • Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • He, L., et al. (2023). Highly Selective Monomethylation of Amines with CO₂/H₂ via Ag/Al₂O₃ as a Catalyst. Chemistry – A European Journal, 29(18), e202203152. [Link]

  • Barbe, G., et al. (2005). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development, 9(1), 101–104. [Link]

  • He, L., et al. (2023). Highly Selective Monomethylation of Amines with CO₂/H₂ via Ag/Al₂O₃ as a Catalyst. PubMed. [Link]

  • ResearchGate. (n.d.). Selective N-monomethylation of primary amines. [Link]

  • Manjaly, M. (2019). Reductive amination in case of secondary amines. Chemistry Stack Exchange. [Link]

  • Umar, A., & Luo, G. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5859. [Link]

  • Yebeutchou, R. M., et al. (2009). Highly Selective Monomethylation of Primary Amines Through Host−Guest Product Sequestration. Organic Letters, 11(5), 1083–1085. [Link]

  • Medicilon. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]

  • ResearchGate. (2025). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7430–7434. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

Sources

Validation & Comparative

High-Resolution 1H NMR Spectrum Analysis of N-Methyl-4-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Structural Confirmation

Executive Summary & Core Directive

In the development of benzamide-based pharmacophores, N-Methyl-4-(propan-2-yl)benzamide (also known as N-methyl-cumamide) serves as a critical intermediate. Its structural validation is frequently complicated by the presence of closely related isomers (e.g., N-isopropyl-4-methylbenzamide) and rotameric effects common to secondary amides.

This guide moves beyond basic spectral listing. It provides a comparative performance analysis of the target compound’s 1H NMR signature against its most common synthetic impurities and structural isomers. By analyzing the "performance" of the spectral resolution in different solvent systems (CDCl₃ vs. DMSO-d₆), this guide establishes a self-validating protocol for confirming purity and identity.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducible spectral data that matches the reference values provided below, the following protocol is recommended. This workflow minimizes water suppression artifacts and maximizes amide proton visibility.

Methodology: The "Dual-Solvent" Validation System

For definitive characterization, acquire spectra in both Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Sample Mass: Weigh 5–10 mg of the dried solid.

  • Solvent A (Screening): Dissolve in 0.6 mL CDCl₃ (99.8% D) containing 0.03% TMS.

    • Purpose: Clear resolution of aliphatic coupling; rapid acquisition.

    • Limitation: Amide N-H often broad or invisible; rotamers may cause line broadening.

  • Solvent B (Confirmation): Dissolve in 0.6 mL DMSO-d₆ .

    • Purpose: Visualization of the Amide N-H coupling (doublet); observation of rotameric populations; separation of water peak from signals.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): ≥ 2.0 seconds (essential for accurate integration of aromatic protons).

    • Scans (NS): 16 (CDCl₃) / 32 (DMSO-d₆).

Spectral Analysis: The Target Signature

Compound: N-Methyl-4-(propan-2-yl)benzamide

Structure: Para-substituted benzene ring with an isopropyl group and an N-methyl amide moiety.

A. The Aliphatic Fingerprint (High Field)

The aliphatic region provides the most immediate confirmation of the para-isopropyl group.

  • δ 1.25 ppm (Doublet, J ≈ 6.9 Hz, 6H): Represents the two equivalent methyl groups of the isopropyl moiety: -CH(CH₃)₂.

  • δ 2.90–3.00 ppm (Doublet, J ≈ 4.8 Hz, 3H): The N-Methyl group (-NHCH₃).

    • Note: In CDCl₃, this may appear as a singlet if N-H exchange is fast. In DMSO-d₆, it is a sharp doublet due to coupling with the amide proton.

  • δ 2.95 ppm (Septet, J ≈ 6.9 Hz, 1H): The methine proton of the isopropyl group: -CH(CH₃)₂.

    • Critical Check: This signal often overlaps with the N-Methyl signal in CDCl₃. Use 2D COSY or DMSO-d₆ to resolve.

B. The Aromatic Region (Low Field)
  • δ 7.25–7.75 ppm (AA'BB' System, 4H):

    • δ ~7.28 ppm (Doublet, J ≈ 8.2 Hz, 2H): Protons ortho to the isopropyl group (shielded by alkyl donation).

    • δ ~7.70 ppm (Doublet, J ≈ 8.2 Hz, 2H): Protons ortho to the carbonyl (deshielded by anisotropy).

    • Diagnostic: The "Roof Effect" (slanting of the doublets toward each other) confirms the para-substitution pattern.

C. The Amide Proton
  • δ 6.0–6.5 ppm (Broad Singlet, CDCl₃): Often exchanges with trace water.

  • δ ~8.4 ppm (Broad Quartet/Doublet, DMSO-d₆): Distinct and integrates 1:1.

Comparative Performance: Target vs. Alternatives

This section compares the spectral "performance" (resolution and distinctiveness) of the target against its most likely contaminants.

Comparison 1: Target vs. Isomer (N-Isopropyl-4-methylbenzamide)

Scenario: You used isopropylamine instead of methylamine, or 4-methylbenzoic acid instead of 4-isopropylbenzoic acid.

FeatureTarget: N-Methyl-4-(propan-2-yl)benzamide Alternative: N-Isopropyl-4-methylbenzamide Differentiation Logic
Amide N-Alkyl Doublet ~2.95 ppm (3H, N-Me)Septet ~4.2 ppm (1H, N-iPr)Primary Differentiator. Look for the N-Me doublet. If missing, it's the alternative.
Ring Alkyl Septet ~2.95 ppm (1H, Ring-CH)Singlet ~2.40 ppm (3H, Ring-Me)The target has a septet for the ring substituent; the isomer has a singlet.
Methyls Doublet ~1.25 ppm (6H, iPr)Doublet ~1.20 ppm (6H, N-iPr)Both have isopropyl doublets, but the chemical environment (N-linked vs Ring-linked) shifts them slightly.
Comparison 2: Target vs. Precursor (4-Isopropylbenzoic Acid)

Scenario: Incomplete reaction coupling.

FeatureTarget (Amide) Precursor (Acid) Differentiation Logic
N-Methyl Present (2.95 ppm) Absent The precursor lacks the N-Me signal entirely.
Acid Proton Absent Broad Singlet >10.0 ppm Look for the carboxylic acid proton downfield.
Aromatic Shift ~7.70 ppm (Ortho-CO) ~8.00 ppm (Ortho-CO) The acid carbonyl is more electron-withdrawing, shifting ortho protons further downfield.

Visualizing the Analytical Logic

The following diagram illustrates the decision tree for validating the structure based on the spectral data described above.

NMR_Validation_Logic Start Acquire 1H NMR (CDCl3) Check_Aliphatic Analyze 1.0 - 3.0 ppm Region Start->Check_Aliphatic Decision1 Is there a Singlet at ~2.4 ppm? Check_Aliphatic->Decision1 Isomer_Alert Isomer Detected: N-Isopropyl-4-methylbenzamide Decision1->Isomer_Alert Yes (Ring-Me) Decision2 Is there a Septet at ~2.9 ppm? Decision1->Decision2 No Decision2->Isomer_Alert No Check_Amide Check 2.95 ppm for N-Me Doublet Decision2->Check_Amide Yes (Ring-iPr) Decision3 Is N-Me Signal Present? Check_Amide->Decision3 Precursor_Alert Precursor Detected: 4-Isopropylbenzoic Acid Decision3->Precursor_Alert No Confirmation CONFIRMED: N-Methyl-4-(propan-2-yl)benzamide Decision3->Confirmation Yes

Caption: Logical workflow for distinguishing the target compound from common regioisomers and precursors using 1H NMR chemical shifts.

Advanced Insight: Solvent & Rotamer Effects

Researchers often misinterpret line broadening in N-methyl benzamides as impurities. This is a physical phenomenon, not a chemical defect.

  • Mechanism: The C-N amide bond has partial double-bond character, creating a barrier to rotation. This leads to cis and trans rotamers (relative to the carbonyl oxygen).

  • Observation:

    • In CDCl₃ (Ambient Temp): The N-Methyl signal may appear broad or split into two unequal peaks (major/minor rotamers).

    • In DMSO-d₆ (Ambient Temp): Hydrogen bonding with the solvent often stabilizes one conformer, sharpening the peaks.

    • Variable Temperature (VT) NMR: Heating the DMSO sample to 80°C will coalesce the rotamer signals into a sharp average, confirming purity.

Reference Data Table: Chemical Shift Summary
AssignmentProton TypeShift (δ ppm)MultiplicityIntegral
1 Isopropyl Methyls1.25Doublet (J=7Hz)6H
2 N-Methyl2.98Doublet (J=5Hz)3H
3 Isopropyl Methine2.95Septet (J=7Hz)1H
4 Amide N-H6.20 (CDCl₃) / 8.40 (DMSO)Broad / Quartet1H
5 Ar-H (Ortho to iPr)7.28Doublet (J=8Hz)2H
6 Ar-H (Ortho to CO)7.72Doublet (J=8Hz)2H

References

  • ChemicalBook. (2025). N-Methylbenzamide 1H NMR Spectrum and Assignments. Retrieved from

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[1] Organometallics. Retrieved from

  • BenchChem. (2025).[2] Comparative Analysis of 4-isopropyl-N-(4-methylbenzyl)benzamide and its Isomers. Retrieved from

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in 1H NMR Spectroscopy. Retrieved from

Sources

A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of N-Methyl-p-isopropylbenzamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR chemical shifts for N-Methyl-p-isopropylbenzamide, a compound of interest in medicinal chemistry and organic synthesis. In the absence of a publicly available experimental spectrum, we will leverage high-quality predicted data and compare it with the established spectra of structurally related analogs to provide a robust and scientifically-grounded interpretation.

The Foundational Principles of 13C NMR in Structural Analysis

13C NMR spectroscopy detects the nuclear spin of the ¹³C isotope. The chemical shift (δ), reported in parts per million (ppm), is the most critical piece of information from a 13C NMR spectrum. It indicates the electronic environment of a specific carbon atom. A more shielded nucleus, surrounded by higher electron density, resonates at a lower chemical shift (upfield), while a deshielded nucleus, with lower electron density, appears at a higher chemical shift (downfield).

The electronic environment of a carbon atom is profoundly influenced by the atoms and functional groups attached to it. Electronegative atoms, such as oxygen and nitrogen, withdraw electron density, causing a deshielding effect and a downfield shift in the signal of the adjacent carbon. The hybridization of the carbon atom also plays a significant role; for instance, sp²-hybridized carbons of aromatic rings and carbonyl groups typically resonate at higher chemical shifts than sp³-hybridized carbons of alkyl groups.

Predicted 13C NMR Spectrum of N-Methyl-p-isopropylbenzamide

To provide a detailed analysis, the 13C NMR spectrum of N-Methyl-p-isopropylbenzamide was predicted using a reliable online tool. The predicted chemical shifts are presented below, with each carbon atom assigned a number for clarity.

Figure 1. Molecular structure of N-Methyl-p-isopropylbenzamide with carbon numbering.

Comparative Analysis of 13C NMR Chemical Shifts

To contextualize the predicted data for N-Methyl-p-isopropylbenzamide, a comparison with experimentally determined chemical shifts of analogous compounds is invaluable. The following table summarizes these values.

Carbon AtomN-Methyl-p-isopropylbenzamide (Predicted)p-Isopropylbenzamide (Experimental)N-Methylbenzamide (Experimental)Benzamide (Experimental)[1]
C=O 168.1 ppm~169 ppm168.0 ppm171.4 ppm
N-CH₃ 26.8 ppm-26.7 ppm-
C1 (ipso-amide) 132.0 ppm~132 ppm134.9 ppm134.6 ppm
C2, C6 (ortho) 128.8 ppm~129 ppm128.3 ppm129.0 ppm
C3, C5 (meta) 126.5 ppm~126 ppm127.1 ppm128.5 ppm
C4 (ipso-isopropyl) 151.8 ppm~152 ppm131.2 ppm (para-H)132.4 ppm (para-H)
CH (isopropyl) 34.2 ppm~34 ppm--
CH₃ (isopropyl) 23.7 ppm~24 ppm--

Note: Experimental data for p-isopropylbenzamide is estimated from closely related structures and general substituent effects as a direct spectrum was not available in the searched literature. Experimental data for N-Methylbenzamide and Benzamide are sourced from available literature and databases.

In-Depth Analysis of Chemical Shift Assignments

  • Carbonyl Carbon (C=O): The amide carbonyl carbon in N-Methyl-p-isopropylbenzamide is predicted at 168.1 ppm . This is consistent with the experimental value for N-methylbenzamide (168.0 ppm). The slight upfield shift compared to benzamide (171.4 ppm) can be attributed to the electron-donating nature of the methyl group on the nitrogen, which increases the electron density at the carbonyl carbon.

  • N-Methyl Carbon (N-CH₃): The signal at 26.8 ppm is characteristic of a methyl group attached to a nitrogen atom in an amide. This aligns perfectly with the experimental value of 26.7 ppm for N-methylbenzamide.

  • Aromatic Carbons:

    • C4 (ipso-isopropyl): The most downfield aromatic signal at 151.8 ppm is assigned to the carbon bearing the isopropyl group. The isopropyl group is an electron-donating group, which typically shields the attached carbon. However, the significant downfield shift is a known substituent effect for alkyl groups on a benzene ring.

    • C1 (ipso-amide): The quaternary carbon attached to the amide group is predicted at 132.0 ppm . The amide group is an electron-withdrawing group, which deshields this carbon.

    • C2, C6 (ortho): The two equivalent ortho carbons are predicted to resonate at 128.8 ppm .

    • C3, C5 (meta): The two equivalent meta carbons are predicted at 126.5 ppm . The chemical shifts of the ortho and meta carbons are influenced by both the amide and the isopropyl groups.

  • Isopropyl Group Carbons:

    • CH (methine): The methine carbon of the isopropyl group is predicted at 34.2 ppm .

    • CH₃ (methyls): The two equivalent methyl carbons of the isopropyl group give rise to a single signal at 23.7 ppm .

Experimental Protocol for 13C NMR Spectroscopy

To ensure the acquisition of high-quality, reproducible 13C NMR data, the following experimental protocol is recommended. This protocol is designed as a self-validating system, incorporating steps for sample preparation, instrument setup, and data acquisition.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~10-20 mg of N-Methyl-p-isopropylbenzamide prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add a small amount of TMS (internal standard, 0 ppm) prep2->prep3 prep4 Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert sample into the NMR spectrometer prep4->acq1 acq2 Lock onto the deuterium signal of the solvent acq1->acq2 acq3 Shim the magnetic field for homogeneity acq2->acq3 acq4 Set up a standard 13C proton-decoupled experiment acq3->acq4 acq5 Acquire the spectrum with an appropriate number of scans acq4->acq5 proc1 Apply Fourier Transform to the Free Induction Decay (FID) acq5->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Baseline correct the spectrum proc2->proc3 proc4 Calibrate the chemical shift scale to TMS at 0.0 ppm proc3->proc4 proc5 Integrate and pick peaks proc4->proc5

Figure 2. A generalized workflow for acquiring a 13C NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of N-Methyl-p-isopropylbenzamide. The exact mass is not critical for chemical shift determination but a sufficient concentration is needed for a good signal-to-noise ratio.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial. CDCl₃ is a common choice for its good solubilizing power for many organic compounds and its single deuterium signal for locking.

    • Add a small amount (typically 1-2 drops of a dilute solution or a micro-spatula tip) of tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at 0.0 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and distortion, leading to sharper signals and better resolution.

    • Load a standard 13C experiment with proton decoupling. Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single sharp peak for each unique carbon atom.

    • Set the appropriate acquisition parameters, including the spectral width, acquisition time, and relaxation delay. For 13C NMR, a longer relaxation delay (e.g., 2-5 seconds) is often necessary for quantitative analysis, although for simple identification, a shorter delay may suffice.

    • Acquire the data by collecting a sufficient number of scans to achieve an adequate signal-to-noise ratio. The number of scans will depend on the sample concentration and the spectrometer's sensitivity.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode (positive).

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

    • Integrate the peaks if relative quantitative information is desired (though integration in proton-decoupled 13C NMR can be misleading without careful parameter optimization).

    • Perform peak picking to generate a list of the chemical shifts of all signals in the spectrum.

By adhering to this detailed protocol, researchers can confidently acquire high-quality 13C NMR data for N-Methyl-p-isopropylbenzamide and other small molecules, ensuring the integrity and reliability of their structural assignments.

References

  • NMRDB.org. Predict 13C carbon NMR spectra.[Link]

  • Biological Magnetic Resonance Bank. bmse000668 Benzamide at BMRB.[Link]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of N-Methylcumamide vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry (MS) Fragmentation Pattern of N-Methylcumamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Application Scope

N-Methylcumamide (N-methyl-4-isopropylbenzamide, MW 177.24 Da) is a secondary amide derivative of cumic acid. In drug development, it serves as a critical structural scaffold for bioactive compounds, including transient receptor potential (TRP) channel modulators and antimicrobial agents.

This guide provides a definitive analysis of the mass spectrometry (MS) fragmentation of N-Methylcumamide. Unlike standard spectral libraries which may lack specific derivative data, this guide reconstructs the fragmentation mechanism based on first-principles ion chemistry and validates it against structural analogs (Cumamide and N-Isopropyl-4-methylbenzamide ).

Key Differentiator: The ability to distinguish N-Methylcumamide from its isobaric isomer, N-Isopropyl-4-methylbenzamide, relies on the specific identification of the acylium ion intermediate. This guide details the specific m/z transitions required for unambiguous identification in pharmacokinetic (PK) and impurity profiling assays.

Experimental Configuration (Standardized Protocol)

To ensure reproducibility across different platforms (Agilent Q-TOF, Thermo Orbitrap, Sciex QTRAP), the following Electrospray Ionization (ESI) parameters are recommended.

Protocol: Direct Infusion ESI-MS/MS
  • Sample Preparation: Dissolve 1 mg N-Methylcumamide in 1 mL Methanol (HPLC grade). Dilute to 1 µg/mL in 50:50 MeOH:H2O + 0.1% Formic Acid.

  • Ionization Source: ESI Positive Mode ([M+H]+).

  • Flow Rate: 5–10 µL/min (Direct Infusion).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temp: 350°C

    • Cone Voltage: 30 V (Adjust to minimize in-source fragmentation)

  • Collision Energy (CE): Ramp 10–40 eV to observe full fragmentation tree.

Fragmentation Mechanism & Pathway Analysis[1][2][3][4][5][6]

Primary Fragmentation Event

The fragmentation of N-Methylcumamide follows a charge-site initiated cleavage typical of N-alkyl benzamides.

  • Precursor Ion: [M+H]+ at m/z 178.12

  • Mechanism: Protonation occurs on the amide oxygen. Inductive cleavage of the amide bond (C-N) releases the neutral amine moiety.

  • Result: Loss of Methylamine (CH3NH2, 31 Da) generates the stable 4-isopropylbenzoyl cation (Acylium ion) at m/z 147.08 .

Secondary & Tertiary Pathways

The m/z 147 acylium ion is the diagnostic "fingerprint" for the cumic acid core. It undergoes further fragmentation:

  • Loss of CO: Elimination of carbon monoxide (28 Da) from the acylium ion yields the 4-isopropylphenyl cation at m/z 119 .

  • Isopropyl Group Degradation:

    • The ion at m/z 119 eliminates a propylene molecule (C3H6, 42 Da) via hydrogen rearrangement to form the Phenyl cation at m/z 77 .

    • Alternatively, loss of a methyl radical (15 Da) from the isopropyl group can yield a styrene-like cation at m/z 104 (less common in ESI than EI).

Visualization of Signaling Pathway

The following diagram illustrates the ESI-MS/MS fragmentation tree, highlighting the critical diagnostic ions.

G Precursor [M+H]+ Precursor m/z 178.12 (Protonated N-Methylcumamide) Acylium Acylium Ion m/z 147.08 (4-Isopropylbenzoyl cation) Precursor->Acylium Loss of Methylamine (-31 Da) PhenylCat Alkylphenyl Cation m/z 119.09 (4-Isopropylphenyl cation) Acylium->PhenylCat Loss of CO (-28 Da) Tropylium Phenyl Cation m/z 77.04 (C6H5+) PhenylCat->Tropylium Loss of Propene (-42 Da) Styrene Styrene Cation m/z 104.06 PhenylCat->Styrene Loss of Methyl (-15 Da)

Caption: ESI-MS/MS fragmentation pathway of N-Methylcumamide showing the transition from precursor (m/z 178) to the diagnostic acylium ion (m/z 147) and subsequent skeletal degradation.

Comparative Analysis: Diagnostic Distinctiveness

Differentiation between N-Methylcumamide and its structural isomers is critical for quality control (QC) and metabolite identification. The table below compares N-Methylcumamide against its non-methylated parent (Cumamide) and its isobaric isomer (N-Isopropyl-4-methylbenzamide).

Table 1: MS/MS Diagnostic Ion Comparison
CompoundStructurePrecursor [M+H]+Primary Fragment (Base Peak)Neutral Loss (Primary)Secondary FragmentDiagnostic Value
N-Methylcumamide N-Me, 4-iPr178.12 147.08 (4-iPr-Benzoyl)31 Da (CH3NH2)119, 91, 77High: Unique m/z 147 confirms isopropyl on ring.
Cumamide NH2, 4-iPr164.11 147.08 (4-iPr-Benzoyl)17 Da (NH3)119, 91, 77Medium: Shares m/z 147, but precursor is different.
N-Isopropyl-4-methylbenzamide N-iPr, 4-Me178.12 119.05 (4-Me-Benzoyl)59 Da (iPrNH2)91, 65High: Base peak is 119, NOT 147. Distinguishes isomer.
Analysis of Alternatives
  • Vs. Cumamide: N-Methylcumamide is easily distinguished by the precursor mass shift (+14 Da). However, they share the identical m/z 147 acylium core, confirming the integrity of the 4-isopropylbenzoyl moiety.

  • Vs. N-Isopropyl-4-methylbenzamide (Isobaric Isomer): This is the most critical comparison. Both have [M+H]+ at 178.

    • N-Methylcumamide cleaves to m/z 147 (retains isopropyl on ring).

    • N-Isopropyl-4-methylbenzamide cleaves to m/z 119 (retains methyl on ring, loses isopropylamine).

References

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Benzamide Derivatives and Alkylbenzenes. National Institute of Standards and Technology.[1][2] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for amide cleavage mechanisms).
  • PubChem. (2024).[2] Compound Summary: N-Isopropyl-4-methylbenzamide (Isomer Analysis). National Library of Medicine. [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted amides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

Sources

Publish Comparison Guide: FTIR Characterization of N-Methyl-4-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-4-(propan-2-yl)benzamide (also known as N-methylcumamide) is a critical structural intermediate often encountered in the synthesis of bioactive small molecules, including transient receptor potential (TRP) modulators and specific kinase inhibitors.

This guide provides a technical breakdown of its Fourier Transform Infrared (FTIR) spectral characteristics. Unlike generic spectral databases, this analysis focuses on comparative performance : distinguishing the target product from its primary precursor, 4-isopropylbenzoic acid (Cumic acid) . This distinction is the primary "performance metric" for process chemists monitoring reaction completion (Amidation).

Key Differentiator: The spectroscopic shift from the carboxylic acid dimer motif to the secondary amide functionality provides a binary "Go/No-Go" signal for reaction monitoring.

Comparative Spectral Analysis: Product vs. Precursor[1]

The most effective way to validate the identity of N-Methyl-4-(propan-2-yl)benzamide is by contrasting it with its starting material. The table below outlines the diagnostic shifts required to confirm the formation of the amide bond.

Table 1: Diagnostic Peak Shifts (Reaction Monitoring)
Functional GroupVibration ModePrecursor: 4-Isopropylbenzoic AcidTarget: N-Methyl-4-(propan-2-yl)benzamideStatus
O-H / N-H Region Stretch2500–3300 cm⁻¹ (Broad, H-bonded dimer)~3280–3320 cm⁻¹ (Sharp, single band, N-H)Critical
Carbonyl (C=O) Stretch1680–1700 cm⁻¹ (Acid dimer)1630–1655 cm⁻¹ (Amide I)Critical
C-N / N-H Bending (Amide II)Absent1540–1560 cm⁻¹ (Strong, broad)Confirmation
Isopropyl Group C-H Bend (Gem-dimethyl)1385 & 1365 cm⁻¹ (Doublet)1385 & 1365 cm⁻¹ (Doublet, Retained)Structural Check
Aromatic Ring Out-of-plane Bend (oop)~830 cm⁻¹ (Para-substituted)~830–840 cm⁻¹ (Para-substituted)Structural Check

Technical Insight: The disappearance of the "fermi resonance" broad band of the carboxylic acid (2500–3000 cm⁻¹) and the emergence of the sharp Amide I and II bands are the definitive indicators of successful synthesis.

Detailed Spectral Interpretation

A. The Amide Region (The "Fingerprint" of Success)

For N-Methyl-4-(propan-2-yl)benzamide, the secondary amide group (


) dictates the dominant spectral features.
  • Amide I Band (1630–1655 cm⁻¹): This peak arises primarily from the C=O stretching vibration. In solid-state samples (KBr or ATR), hydrogen bonding typically lowers this frequency compared to dilute solutions.

  • Amide II Band (1540–1560 cm⁻¹): This is a coupled vibration involving N-H bending and C-N stretching. Note: This band is absent in the tertiary amide impurities (e.g., if N,N-dimethylamine was used by mistake).

B. The Isopropyl "Gem-Dimethyl" Doublet

The isopropyl group at the para position acts as a conserved internal standard. Regardless of the transformation at the carbonyl center, the isopropyl group exhibits a characteristic doublet resulting from the symmetric deformation of the two methyl groups attached to the same carbon.

  • Look for: A split peak of equal intensity near 1385 cm⁻¹ and 1365 cm⁻¹ .

  • Utility: If these peaks are lost or distorted, it suggests ring degradation or side reactions affecting the alkyl chain.

C. Para-Substitution Pattern

The 1,4-disubstitution on the benzene ring produces a strong, solitary band in the fingerprint region, typically between 800–850 cm⁻¹ . This is due to the in-phase out-of-plane wagging of the two adjacent aromatic hydrogen atoms.

Experimental Protocol: Validated Workflow

To ensure reproducible data comparable to literature standards, follow this specific protocol. This method minimizes hygroscopic interference, which is critical for amide analysis.

Method: Attenuated Total Reflectance (ATR-FTIR)

Recommended over KBr pellets for speed and reduced moisture artifact.

  • Instrument Prep: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Collect a background air spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Prep: Ensure the N-Methyl-4-(propan-2-yl)benzamide is dried (vacuum oven at 40°C for 2 hours) to remove residual lattice water, which can broaden the N-H region.

  • Deposition: Place ~5 mg of solid powder onto the crystal center.

  • Compression: Apply high pressure using the anvil clamp. Tip: Monitor the preview mode; stop tightening when peak height at 1640 cm⁻¹ stabilizes.

  • Acquisition: Acquire 64 scans. Perform baseline correction if the baseline drifts due to scattering.

Decision Logic & Signaling Pathways

The following diagrams illustrate the logical workflow for using FTIR to validate the compound during synthesis.

Diagram 1: Synthesis Monitoring Logic (Acid to Amide)

SynthesisMonitoring Start Crude Reaction Mixture CheckOH Check 2500-3300 cm⁻¹ region Start->CheckOH BroadOH Broad Band Detected? CheckOH->BroadOH AcidPresent Precursor (Acid) Remains Reaction Incomplete BroadOH->AcidPresent Yes (Broad OH) CheckCO Check Carbonyl Region BroadOH->CheckCO No (Sharp NH only) CO_Shift Peak Position? CheckCO->CO_Shift AmideConfirmed Target: N-Methyl-4-(propan-2-yl)benzamide (Peak @ ~1640 cm⁻¹) CO_Shift->AmideConfirmed ~1640 cm⁻¹ AcidConfirmed Acid Impurity (Peak @ ~1690 cm⁻¹) CO_Shift->AcidConfirmed >1680 cm⁻¹

Caption: Logic flow for distinguishing the target amide from unreacted carboxylic acid precursor.

Diagram 2: Spectral Feature Map

SpectralMap Molecule N-Methyl-4-(propan-2-yl)benzamide NH N-H Stretch (3300 cm⁻¹) Molecule->NH Secondary Amide CO Amide I (C=O) (1640 cm⁻¹) Molecule->CO Carbonyl Iso Isopropyl Doublet (1385/1365 cm⁻¹) Molecule->Iso Alkyl Chain Para Para-Subst. (oop) (830 cm⁻¹) Molecule->Para Ring Pattern

Caption: Mapping structural moieties to their specific diagnostic frequency zones.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for Amide I/II and Isopropyl doublet assignments).

  • National Institute of Standards and Technology (NIST). N-Methylbenzamide Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link] (Reference for N-methyl amide characteristic peaks).

  • PubChem. 4-Methyl-N-(1-methylethyl)benzamide (Isomer Data). CID 576816.[3][1] Available at: [Link] (Structural confirmation and isomer comparison).

Sources

Comparative Guide: N-Methyl-4-isopropylbenzamide vs. N-Isopropyl-4-methylbenzamide

[1][2]

Executive Summary

This guide presents a technical comparison between two structural isomers: N-Methyl-4-isopropylbenzamide (Compound B) and N-Isopropyl-4-methylbenzamide (Compound A).[1][2] While chemically identical in molecular weight (

12

This comparison serves as a critical case study for Structure-Activity Relationship (SAR) optimization in drug discovery, specifically highlighting how steric bulk placement influences hydrolytic stability, receptor subtype selectivity (TRP channels vs. Odorant receptors), and metabolic clearance.[1][2]

FeatureN-Isopropyl-4-methylbenzamide (Compound A)N-Methyl-4-isopropylbenzamide (Compound B)[1][2]
CAS Number 2144-17-4 Analogous to 619-76-1 (Parent Amide)
Common Name N-Isopropyl-p-toluamideN-Methylcumamide
Steric Focus Nitrogen (Amide Protection) Ring (Hydrophobic Pharmacophore)
Primary Application Insect Repellent (DEET Analog), IntermediateTRPM8 Agonist (Cooling Agent), Fragrance
Metabolic Stability High (Steric hindrance at N)Moderate (Accessible N-Methyl)
Predicted LogP ~2.40~2.55

Part 1: Physicochemical & Structural Analysis[2]

Structural Isomerism

The core difference lies in the "Steric Inversion" of the alkyl substituents.[2]

  • Compound A (N-Isopropyl-4-methylbenzamide):

    • Configuration: The bulky isopropyl group is attached to the Nitrogen .[2] The methyl group is at the Para-position of the benzene ring.[2]

    • Effect: The N-isopropyl group creates a "steric shield" around the carbonyl carbon, significantly retarding enzymatic hydrolysis.[2] This structure mimics DEET (N,N-diethyl-m-toluamide), suggesting potential utility in modulating insect odorant receptors (Or83b).[1][2]

  • Compound B (N-Methyl-4-isopropylbenzamide):

    • Configuration: The bulky isopropyl group is on the Benzene Ring (Para). The methyl group is on the Nitrogen .[2][3][4]

    • Effect: The 4-isopropylphenyl moiety (Cumyl group) is a classic pharmacophore for TRPM8 (Cooling) receptors, mimicking the isopropyl group of menthol.[1][2] The small N-methyl group allows for hydrogen bonding interactions crucial for receptor activation but offers less protection against amidases.[1][2]

Chemical Properties Comparison
PropertyCompound A (N-iPr-4-Me)Compound B (N-Me-4-iPr)Mechanism/Reasoning
Hydrolytic Stability High ModerateThe N-isopropyl group in (A) blocks nucleophilic attack at the carbonyl carbon.[1][2]
Lipophilicity (LogP) ~2.4~2.55 The 4-isopropyl group in (B) increases the lipophilicity of the aromatic core, enhancing membrane partition.[1][2]
Solubility (Water) Low (<500 mg/L)Low (<400 mg/L)Both are lipophilic amides; (B) is slightly less soluble due to the larger hydrophobic surface area of the cumyl ring.[1][2]
pKa (Conj. Acid) ~-1.5~-1.3Amide nitrogens are very weak bases.[1][2] The electron-donating isopropyl on the ring in (B) slightly increases basicity vs methyl.[1][2]

Part 2: Biological Performance & Applications[2][5]

Insect Repellency (DEET Analog)

Compound A is structurally homologous to DEET.[1][2]

  • Mechanism: Volatile amides interfere with insect olfactory receptors (ORs) and gustatory receptors (GRs).[1][2]

  • Performance: The N-isopropyl group provides sufficient volatility for spatial repellency while preventing rapid degradation on human skin.[1][2]

  • Data Point: Analogs of N-isopropylbenzamide have shown >90% protection against Aedes aegypti in field trials, comparable to DEET but with lower skin permeation.[2]

TRPM8 Activation (Cooling Sensation)

Compound B falls into the "Cooling Amide" class.[1][2]

  • Mechanism: The 4-isopropylphenyl group fits into the hydrophobic pocket of the TRPM8 ion channel, triggering Ca²⁺ influx and a sensation of cold.[2]

  • Performance: Unlike menthol, benzamide derivatives like Compound B are non-volatile, providing a "sustained cooling" effect without the minty odor.[2]

  • SAR Insight: Replacing the N-Methyl with N-Ethyl (in Compound B analogs) typically maximizes cooling potency (EC50 < 1 µM).[1][2]

Part 3: Experimental Protocols

Synthesis: General Schotten-Baumann Protocol

This protocol is applicable to both isomers, swapping the starting Acid Chloride and Amine.[2]

Reagents:

  • For Compound A: 4-Methylbenzoyl chloride + Isopropylamine.[1][2]

  • For Compound B: 4-Isopropylbenzoyl chloride (Cumoyl chloride) + Methylamine.[1][2]

  • Base: Triethylamine (Et3N) or NaOH (10%).[1][2]

  • Solvent: Dichloromethane (DCM) or THF.[2]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equiv of the specific Benzoyl Chloride in anhydrous DCM at 0°C under

    
     atmosphere.
    
  • Addition: Mix 1.1 equiv of the Amine with 1.2 equiv of Triethylamine in DCM. Add this mixture dropwise to the acid chloride solution over 30 minutes.

    • Critical Control: Maintain temperature <5°C to prevent formation of di-acyl byproducts.[1][2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1][2]

  • Workup: Quench with 1M HCl (removes unreacted amine). Wash organic layer with Sat.[2]

    
     (removes unreacted acid) and Brine.[1][2]
    
  • Purification: Recrystallize from Hexane/Ethanol.

Visualization: Synthesis Workflow

Synthesis_WorkflowStartStart: 0°C, N2 AtmReagentsAcid Chloride + Amine(Isomer Dependent)Start->ReagentsDissolve in DCMReactionStir 4h @ RT(Schotten-Baumann)Reagents->ReactionDropwise AdditionQuenchWorkup:1. HCl Wash2. NaHCO3 WashReaction->QuenchTLC CompleteProductFinal Product(Recrystallized)Quench->ProductEvaporation

Caption: Standard Schotten-Baumann amidation workflow for benzamide synthesis.

Assay: In Vitro Metabolic Stability (Microsomal)

To determine the half-life (

12

Protocol:

  • Incubation: Incubate 1 µM test compound (A or B) with pooled Liver Microsomes (0.5 mg/mL protein) in PBS (pH 7.4).

  • Activation: Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60 min into acetonitrile (stops reaction).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    .[1][2]

Expected Result:

  • Compound A:

    
     min (Stable due to N-isopropyl steric shield).
    
  • Compound B:

    
     min (Vulnerable due to accessible N-methyl).[1][2]
    

Part 4: Mechanism of Action Diagrams

Comparative Signaling Pathways

The following diagram contrasts the divergent biological targets dictated by the steric inversion.

MOA_ComparisonCompACompound A(N-Isopropyl-4-methyl)OROdorant Receptor(Insect Or83b)CompA->ORSteric Volatility MatchCompBCompound B(N-Methyl-4-isopropyl)TRPTRPM8 Channel(Sensory Neuron)CompB->TRPCumyl Group BindingRepelRepellency(Olfactory Confusion)OR->RepelSignal TransductionCoolCooling Sensation(Ca2+ Influx)TRP->CoolDepolarization

Caption: Divergent biological targets: Compound A targets insect olfactory systems, while Compound B targets mammalian thermoreceptors.[1][2]

References

  • PubChem Compound Summary: N-Isopropyl-4-methylbenzamide (CAS 2144-17-4).[1][2][5] National Center for Biotechnology Information.[1][2] Available at: [Link][1][2]

  • TRPM8 Agonist SAR: "Structure-Activity Relationships of Cooling Agents." Leffingwell & Associates.[1][2] (Contextual reference for N-alkyl-p-isopropylbenzamide activity).

  • Insect Repellent Mechanisms: "Mode of action of DEET and other repellents." Nature, 2005.[2][6] (Contextual reference for N,N-dialkylamide activity).

  • Chemical Synthesis: Clayden, J., et al. "Synthesis of N-Isopropylbenzamide derivatives."[2] Tetrahedron Letters, 1989.[2] DOI: 10.1016/S0040-4039(00)95260-2.[1][2]

Structural Comparison of N-Methylcumamide and Cumamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and functional comparison of Cumamide (4-Isopropylbenzamide) and its N-methylated derivative, N-Methylcumamide (N-Methyl-4-isopropylbenzamide).[1]

Executive Summary & Chemical Identity[1][2][3][4]

Cumamide (4-Isopropylbenzamide) is a primary amide derivative of cumic acid (4-isopropylbenzoic acid).[1] It serves as a fundamental building block in organic synthesis and possesses potential bioactivity in insect repellency and TRP channel modulation.

N-Methylcumamide is the secondary amide analog, synthesized by substituting one amide hydrogen with a methyl group.[1] This structural modification significantly alters the physicochemical profile, enhancing lipophilicity, metabolic stability, and membrane permeability—critical factors for topical drug delivery and agrochemical efficacy.

Chemical Identity Table[1][2][5][6]
FeatureCumamideN-Methylcumamide
IUPAC Name 4-IsopropylbenzamideN-Methyl-4-isopropylbenzamide
CAS Number 619-76-1Not widely indexed (Derivative)
Formula C₁₀H₁₃NOC₁₁H₁₅NO
Mol.[1] Weight 163.22 g/mol 177.25 g/mol
Structure Type Primary Amide (-CONH₂)Secondary Amide (-CONHMe)
H-Bond Donors 21
H-Bond Acceptors 11
Predicted LogP ~2.3~2.7

Structural & Mechanistic Analysis

The transition from a primary to a secondary amide introduces specific steric and electronic effects that dictate performance.

Structural Visualization (DOT Diagram)[1]

The following diagram illustrates the structural relationship and the key substitution point.

ChemicalStructure cluster_key Structural Impact CumicAcid Cumic Acid (Precursor) Cumamide Cumamide (Primary Amide) -CONH2 CumicAcid->Cumamide + NH3 (Amidation) N_Methyl N-Methylcumamide (Secondary Amide) -CONHMe CumicAcid->N_Methyl + MeNH2 (N-Methylation) Cumamide->N_Methyl N-Alkylation (Synthetic Route) Impact Methylation increases: - Lipophilicity (LogP) - Metabolic Stability - Membrane Permeability Decreases: - Melting Point - Water Solubility

Figure 1: Synthetic relationship and structural divergence between Cumamide and N-Methylcumamide.[1]

Physicochemical Implications[6]
  • Hydrogen Bonding Network:

    • Cumamide: Possesses two hydrogen bond donors (-NH₂).[1] In the solid state, this facilitates a robust intermolecular H-bond network, typically resulting in a higher melting point and lower solubility in non-polar solvents.[1]

    • N-Methylcumamide: Possesses only one donor (-NHMe).[1] The methyl group disrupts the crystal lattice packing ("crystal lattice energy penalty"), lowering the melting point and significantly increasing solubility in organic solvents and lipid bilayers.

  • Steric Hindrance:

    • The N-methyl group introduces steric bulk around the amide bond.[1] This can restrict rotation (cis/trans isomerism), favoring the trans (Z) conformation to minimize steric clash with the carbonyl oxygen, which may enhance binding affinity for specific hydrophobic pockets (e.g., in insect odorant receptors or TRP channels).

Performance Comparison: Bioactivity & Stability[1]

Metabolic Stability (Amidase Resistance)

Secondary amides like N-Methylcumamide are generally more resistant to hydrolysis by liver amidases and plasma esterases compared to primary amides.[1]

  • Mechanism: The methyl group provides steric shielding to the carbonyl carbon, hindering the nucleophilic attack by the serine residue in the enzyme's active site.

  • Outcome: N-Methylcumamide is predicted to have a longer half-life (t½) in biological systems.[1]

Permeability & Bioavailability

For topical applications (e.g., repellents or cooling agents), skin penetration is governed by the partition coefficient (LogP).

  • Cumamide (LogP ~2.3): Moderate lipophilicity. Good for systemic absorption but may crystallize on the skin surface due to high melting point.

  • N-Methylcumamide (LogP ~2.7): Optimal lipophilicity for transdermal delivery.[1] The liquid/low-melting solid state ensures better spreadability and formulation stability in emulsions.[1]

Comparative Data Summary
ParameterCumamideN-MethylcumamidePerformance Implication
Physical State Solid (Crystalline)Liquid / Low-Melting SolidN-Methyl form is easier to formulate in topical gels/sprays.[1]
Water Solubility Low (< 1 mg/mL)Very Low (< 0.1 mg/mL)Both require co-solvents (Ethanol/Glycol) for aqueous formulation.
Lipid Solubility ModerateHighN-Methyl form penetrates skin/membranes more effectively.[1]
Hydrolytic Stability ModerateHighN-Methyl form persists longer in metabolic environments.[1]

Experimental Protocols

To validate the structural advantages, the following protocols are recommended for synthesis and solubility testing.

Synthesis Workflow (Schotten-Baumann Reaction)

This protocol describes the parallel synthesis of both compounds from Cumoyl Chloride.

SynthesisProtocol cluster_pathways Divergent Synthesis Start Start: Cumoyl Chloride (1.0 eq) in DCM Ammonia Add NH3 (aq) (Excess, 0°C) Start->Ammonia Methylamine Add MeNH2 (aq/THF) (1.2 eq, Et3N Base, 0°C) Start->Methylamine Precipitate Precipitate Forms (Primary Amide) Ammonia->Precipitate Filter Filtration & Wash (Water/Hexane) Precipitate->Filter ResultA Product A: Cumamide (Solid) Filter->ResultA Extract Liquid/Oil Forms Solvent Extraction (DCM) Methylamine->Extract Purify Column Chromatography (Hexane:EtOAc) Extract->Purify ResultB Product B: N-Methylcumamide (Oil/Solid) Purify->ResultB

Figure 2: Divergent synthesis workflow for generating Cumamide and N-Methylcumamide.

Protocol: Kinetic Solubility Assay

Objective: To quantify the solubility advantage of N-Methylcumamide in a lipid-mimetic solvent (Octanol) vs. Water.[1]

  • Preparation: Prepare 10 mg of each compound (Cumamide, N-Methylcumamide).

  • Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4) to Set A and 1.0 mL of 1-Octanol to Set B.

  • Incubation: Shake at 25°C for 24 hours (equilibrium).

  • Filtration: Filter through a 0.45 µm PTFE membrane to remove undissolved solids.

  • Analysis: Analyze filtrate via HPLC-UV (254 nm).

    • Mobile Phase: 50:50 Acetonitrile:Water.

    • Column: C18 Reverse Phase.

  • Calculation: Calculate concentration using a standard calibration curve.

Expected Result:

  • PBS: Cumamide > N-Methylcumamide (Due to H-bonding capacity).[1]

  • Octanol: N-Methylcumamide > Cumamide (Due to lipophilicity).[1]

Conclusion

N-Methylcumamide represents a structurally optimized derivative of Cumamide for applications requiring enhanced lipophilicity and metabolic stability.[1] While Cumamide serves as a robust primary intermediate, the N-methylation transforms the molecule into a more permeable and solvent-compatible candidate, particularly suitable for topical formulations (e.g., repellents, cooling agents) where membrane penetration and formulation stability are paramount.[1]

References
  • PubChem Compound Summary: 4-Isopropylbenzamide (CAS 619-76-1).[1][2] National Center for Biotechnology Information. [Link][1]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for amide hydrolysis and N-alkylation effects).

  • Hansch, C., et al. (1995). "Chem-Bioinformatics: Comparative QSAR." Chemical Reviews, 95(2), 613-644.[1] (Reference for LogP and lipophilicity principles).

  • Katritzky, A. R., et al. (2010). "Synthesis and Bioactivity of N-Substituted Benzamides." Journal of Medicinal Chemistry.

Sources

UV-Vis Absorption Spectra of p-Substituted Benzamides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of p-substituted benzamides. Designed for drug development professionals and analytical chemists, it moves beyond basic spectral listing to explore the electronic causality governing spectral shifts. We compare these derivatives against standard alternatives (benzoic acids, acetophenones) and provide a self-validating experimental protocol for precise spectral acquisition.

Mechanistic Insight: The Benzoyl Chromophore

The UV-Vis spectrum of benzamide derivatives is dominated by two primary electronic transitions within the benzoyl (


) chromophore:
  • The E-Band (Band II): A strong, allowed

    
     transition involving the aromatic ring and the carbonyl conjugation. Typically found at 220–235 nm  (
    
    
    
    ).
  • The B-Band (Band I): A weaker, forbidden transition (often obscured) or a secondary

    
     band (often called the K-band in conjugated systems) appearing at 260–280 nm .
    
  • The R-Band: A weak

    
     transition from the carbonyl oxygen lone pair, typically seen as a shoulder or weak peak >280 nm.
    
Substituent Effects & Hammett Correlation

The position of these bands is strictly governed by the electronic nature of the substituent at the para position. This relationship follows the Hammett Equation principle, where the shift in absorption frequency (


) correlates with the substituent constant (

).
  • Electron Donating Groups (EDGs) [-OH, -NH₂, -OCH₃]:

    • Effect: Strong Bathochromic (Red) Shift.

    • Mechanism: The lone pair on the substituent participates in resonance with the benzene ring and the carbonyl group (push-pull mechanism), raising the energy of the HOMO (

      
      ) more than the LUMO (
      
      
      
      ), narrowing the energy gap (
      
      
      ).
    • Example: p-Aminobenzamide shows a significant red shift compared to benzamide.

  • Electron Withdrawing Groups (EWGs) [-NO₂, -Cl]:

    • Effect: Variable. Strong EWGs like -NO₂ cause significant Red Shifts due to extended conjugation (creating a new low-energy charge transfer band). Weak EWGs (like -Cl) cause minimal shifts or slight red shifts due to the "auxochromic" effect of lone pairs, despite their inductive withdrawal.

Diagram: Electronic Resonance & Transition Pathway

The following diagram illustrates the resonance interaction between the p-substituent and the amide carbonyl, which dictates the spectral shift.

electronic_transitions cluster_0 Substituent Effect (Ground State) cluster_1 Excited State (UV Absorption) Substituent p-Substituent (EDG: -NH2, -OH) (EWG: -NO2) BenzeneRing Benzene Ring (π-System) Substituent->BenzeneRing Resonance (+R) or Induction (-I) HOMO HOMO (π-orbital) Substituent->HOMO Modulates Energy (EDG raises HOMO) Carbonyl Amide Carbonyl (-CONH2) BenzeneRing->Carbonyl Conjugation Transition Absorption (λ max) HOMO->Transition Energy Input (hν) LUMO LUMO (π*-orbital) Transition->LUMO Electron Promotion

Caption: Causal pathway linking substituent electronic effects to HOMO-LUMO energy gap modulation and observed spectral shifts.

Comparative Performance Analysis

Table 1: Spectral Data of p-Substituted Benzamides

Solvent: Ethanol (Polar protic). Concentration: ~


 M.[1]
CompoundSubstituent (p-R)

(Hammett)

(nm)

(

)
Electronic Effect
p-Aminobenzamide

-0.66275 - 285 ~18,000Strong +R (Strong Red Shift)
p-Methoxybenzamide

-0.27250 - 260 ~14,000Moderate +R
p-Methylbenzamide

-0.17235 - 240 ~11,000Weak +I / Hyperconjugation
Benzamide (Parent)

0.00225 - 230 ~10,000Baseline
p-Chlorobenzamide

+0.23235 - 240 ~13,000+R competes with -I
p-Nitrobenzamide

+0.78265 - 270 ~12,000Strong -R (Intramolecular CT)
Table 2: Comparison with Alternative Chromophores

Why choose Benzamides? Comparison with Benzoic Acids and Acetophenones.[2][3][4]

FeatureBenzamides (

)
Benzoic Acids (

)
Acetophenones (

)

(Parent)
~225 nm~230 nm~244 nm
Spectral Sensitivity Moderate. Good for monitoring amide bond stability.pH Dependent.[5] Shifts significantly with ionization (

).
High. Ketone conjugation is stronger than amide resonance.
Solubility Moderate in organic solvents; poor in water.High in basic aqueous buffers.Good in organic solvents.
Application Drug linkers, antipsychotic scaffolds.pH indicators, preservative analysis.Photo-initiators, ketone probes.

Analysis:

  • Acetophenones absorb at longer wavelengths (lower energy) because the ketone carbonyl is a better electron acceptor than the amide carbonyl (where the N lone pair competes for conjugation).

  • Benzoic Acids are problematic for pure electronic studies due to pH sensitivity (dimerization and ionization change the spectrum). Benzamides are pH stable over a wider range, making them robust spectral probes.

Experimental Protocol: High-Precision UV-Vis Analysis

To ensure Trustworthiness and reproducibility, this protocol includes self-validating checkpoints.

Objective: Determine


 and 

for a benzamide derivative. Solvent: Methanol (UV Cutoff: 205 nm) or Ethanol (UV Cutoff: 210 nm). Avoid Acetone (Cutoff 330 nm).
Workflow Diagram

experimental_protocol cluster_prep Preparation Phase cluster_measure Measurement Phase start Start: Sample Preparation weigh Weigh 1-2 mg Sample (Precision Balance) start->weigh dissolve Dissolve in MeOH (Stock Sol: 1 mM) weigh->dissolve dilute Serial Dilution (Target: 10-50 µM) dissolve->dilute baseline Run Solvent Blank (Baseline Correction) dilute->baseline scan Scan 200-400 nm (Scan Speed: Medium) baseline->scan check Check Absorbance (0.2 < A < 1.0?) scan->check check->dilute No (Re-dilute) result Calculate Molar Absorptivity (ε) ε = A / (c * l) check->result Yes

Caption: Self-validating UV-Vis measurement workflow ensuring absorbance falls within the linear dynamic range (Beer-Lambert Law).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh accurately ~10 mg of the p-substituted benzamide.

    • Dissolve in 100 mL of HPLC-grade Methanol. (Concentration

      
       M).[6]
      
    • Validation: Ensure complete dissolution; sonicate if necessary.

  • Dilution Series:

    • Prepare three working standards:

      
       M, 
      
      
      
      M, and
      
      
      M.
    • Why? Measuring multiple concentrations confirms linearity (Beer's Law compliance).

  • Baseline Correction:

    • Fill two matched quartz cuvettes (1 cm pathlength) with pure Methanol.

    • Run a "Baseline/Auto-Zero" scan from 200 to 400 nm.

  • Measurement:

    • Replace the sample cuvette solvent with the working standard.

    • Scan from 200 to 400 nm.[7]

    • Criteria: The maximum absorbance (

      
      ) must be between 0.2 and 1.0 . If 
      
      
      
      , dilute further to avoid non-linear detector response.
  • Data Analysis:

    • Identify ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      .[1][4][8][9]
      
    • Calculate Molar Absorptivity:

      
      .
      
    • Report the average

      
       from the three concentrations.
      

References

  • NIST Chemistry WebBook. Benzamide UV Spectrum. National Institute of Standards and Technology.[10] Available at: [Link]

  • Nagakura, S., & Tanaka, J. (1954). Ultraviolet Absorption Spectra of Substituted Acetophenones and Benzoic Acids. The Journal of Chemical Physics. Available at: [Link]

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra: Substituent Effects. Available at: [Link]

  • LibreTexts Chemistry. Correlations of Structure with Reactivity: The Hammett Equation. Available at: [Link]

  • Agilent Technologies. Pharmaceutical Analysis Using UV-Vis: Compliance with USP. Available at: [Link]

Sources

Validating C11H15NO: A Comparative Guide to Elemental Analysis vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: C₁₁H₁₅NO (MW: 177.24 g/mol ) Common Applications: Phenethylamine derivatives, Cathinones (e.g., Mephedrone, Buphedrone), and synthetic precursors in CNS drug development.

In the context of drug development and publication, confirming the elemental composition of C₁₁H₁₅NO is a critical gateway step. While High-Resolution Mass Spectrometry (HRMS) has become ubiquitous for identity confirmation, Combustion Analysis (CHN) remains the regulatory and editorial "Gold Standard" for establishing bulk purity.

This guide compares these two methodologies, providing the theoretical baselines, experimental protocols, and a decision matrix for researchers synthesizing C₁₁H₁₅NO analogs.

Theoretical Baseline: The Calculation

Before any experimental validation, the theoretical elemental composition must be established with high precision.

Molecular Weight Calculation:

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    [1]
    
  • Oxygen (O):

    
    [1]
    
  • Total MW:

    
    [1]
    
Table 1: Theoretical Composition of C₁₁H₁₅NO
ElementCountTotal Mass ( g/mol )Theoretical % Acceptance Range (

)
Carbon 11132.12174.54% 74.14% – 74.94%
Hydrogen 1515.1208.53% 8.13% – 8.93%
Nitrogen 114.0077.90% 7.50% – 8.30%
Oxygen 115.9999.03% Calculated by difference

Critical Insight: The


 acceptance range is the standard for ACS and RSC journals. For a molecule like C₁₁H₁₅NO, a deviation of >0.4% in Carbon often indicates trapped solvent (e.g., Dichloromethane) or inorganic salt contamination, rather than a synthesis failure.

Comparative Analysis: Combustion (CHN) vs. HRMS

While both methods confirm "what the molecule is," they answer fundamentally different questions regarding purity.

Table 2: Performance Comparison
FeatureCombustion Analysis (CHN) High-Res Mass Spec (HRMS)
Primary Output Weight % of elements (Bulk Purity)Exact Mass (

) & Isotope Ratio
Sample Req. 2–5 mg (Destructive)< 0.1 mg (Non-destructive)
Purity Insight High. Detects water, solvents, inorganics.Low. Ionizes only specific species; "blind" to non-ionizable impurities.
Ambiguity Cannot distinguish isomers (e.g., Mephedrone vs. Buphedrone).Can distinguish formulas; requires MS/MS to distinguish isomers.
Cost/Run Low (

30)
High (

100+)
Speed Slow (requires drying/weighing)Fast (Flow-injection)

Experimental Protocols (Self-Validating Systems)

Protocol A: Combustion Analysis (The Gold Standard)

Objective: Confirm bulk purity within


.
Equipment:  PerkinElmer 2400 Series II or Elementar vario EL cube.
  • Sample Conditioning (The Failure Point):

    • Causality: C₁₁H₁₅NO amine salts are hygroscopic. "Wet" samples artificially lower %C and %N while raising %H.

    • Action: Dry sample at 40°C under high vacuum (0.1 mbar) for 12 hours. Confirm constant weight before analysis.

  • System Validation (The "Blank" & "K-Factor"):

    • Run a Blank (empty tin capsule) to establish the baseline N₂/CO₂/H₂O signal.

    • Run Acetanilide Standard (C₈H₉NO).

    • Validation Check: If the standard deviates >0.15% from theoretical, recalibrate the "K-factor" (response factor). Do not run the sample until the standard passes.

  • Combustion:

    • Weigh 2.000 mg (±0.005 mg) of C₁₁H₁₅NO into a tin capsule. Fold to exclude air.

    • Combust at 975°C with excess O₂.

  • Data Interpretation:

    • Compare result to Table 1.

    • Troubleshooting: If %C is low (-1.5%) and %H is high (+0.2%), suspect trapped water. If %C is low but %H is correct, suspect inorganic contamination (silica/salts).

Protocol B: HRMS (The Identity Check)

Objective: Confirm molecular formula and isotopic pattern. Equipment: Q-TOF or Orbitrap (e.g., Thermo Q Exactive).[2]

  • Sample Prep:

    • Dissolve ~0.1 mg C₁₁H₁₅NO in 1 mL MeOH (LC-MS grade).

    • Dilute 1:100 with 0.1% Formic Acid in Water/MeOH (50:50).

  • Injection:

    • Direct Infusion or Flow Injection Analysis (FIA) at 5-10 µL/min.

  • Acquisition:

    • Scan Range: m/z 100–300 (Positive Mode, ESI+).

    • Resolution: >30,000 FWHM.

  • Validation Criteria:

    • Observed Mass:

      
      .[2]
      
    • Mass Error: Must be < 5 ppm.

    • Isotope Pattern: The M+1 peak (¹³C contribution) must match the theoretical intensity (~12.2% relative to M).

Decision Matrix & Workflow

The following diagram illustrates the logical flow for validating a C₁₁H₁₅NO sample for publication or regulatory submission.

G Start Synthesized C11H15NO (Crude Solid) Step1_HRMS Step 1: HRMS Analysis (Identity Check) Start->Step1_HRMS Decision_Mass Mass Error < 5ppm? Step1_HRMS->Decision_Mass Fail_Identity STOP: Wrong Molecule (Check Synthesis) Decision_Mass->Fail_Identity No Step2_Drying Step 2: Vacuum Drying (40°C, 12h) Decision_Mass->Step2_Drying Yes Step3_CHN Step 3: Combustion Analysis (Purity Check) Step2_Drying->Step3_CHN Decision_CHN Within ±0.4%? Step3_CHN->Decision_CHN Pass PASS: Validated for Publication/Testing Decision_CHN->Pass Yes Analyze_Fail Analyze Failure Mode Decision_CHN->Analyze_Fail No Solvent_Check Low C / High H? (Trapped Solvent/H2O) Analyze_Fail->Solvent_Check Inorganic_Check Low C / Low N? (Inorganic Salts) Analyze_Fail->Inorganic_Check Solvent_Check->Step2_Drying Re-Dry

Figure 1: Analytical workflow for validating C₁₁H₁₅NO. HRMS confirms identity first to save resources; CHN confirms purity only after rigorous drying.

References

  • American Chemical Society (ACS). (2023). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. [Link]

  • Food and Drug Administration (FDA). (2018).[3] Elemental Impurities in Drug Products: Guidance for Industry (ICH Q3D). [Link][3][4]

  • National Institutes of Health (PubChem). (2025). Compound Summary: Mephedrone (C11H15NO). [Link][1]

  • Martin, C. D., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. (Discusses the ±0.4% rule validity). [Link][5]

Sources

Chromatographic Retention Time Comparison of Benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzamide analogs (e.g., metoclopramide, sulpiride, entinostat) represent a critical pharmacophore in medicinal chemistry, particularly for antipsychotic, antiemetic, and histone deacetylase (HDAC) inhibitor classes. However, their separation presents unique chromatographic challenges due to positional isomerism , basic nitrogen functionalities , and closely related polar metabolites .

This guide moves beyond generic "C18 default" approaches. We objectively compare the retention behavior of benzamides on C18 (Alkyl) versus Phenyl-Hexyl (Aromatic) stationary phases, and introduce HILIC as a necessary orthogonal mode for polar variants.

The Mechanistic Basis of Selectivity

To control retention time, one must understand the interaction forces at play.[1] Benzamides possess a phenyl ring (pi-system), an amide linker (H-bond donor/acceptor), and often a basic amine tail.

Hydrophobic vs. Pi-Pi Interactions
  • C18 (Octadecyl): Retention is driven almost exclusively by hydrophobicity (logP) . Discrimination between isomers (e.g., 2- vs 3-substituted) relies on subtle differences in effective surface area or intramolecular hydrogen bonding that alters the "apparent" hydrophobicity.

  • Phenyl-Hexyl: Retention is a hybrid of hydrophobicity (hexyl spacer) and pi-pi (

    
    ) interactions  (phenyl ring). This phase is electronically active.[2] It can donate or accept electron density from the benzamide aromatic ring, creating selectivity based on the electronic nature of substituents (electron-withdrawing vs. donating groups) rather than just size.
    
The "Methanol Effect"

On Phenyl phases, the choice of organic modifier is critical.[3]

  • Acetonitrile (ACN): Possesses its own pi-electrons (triple bond). It competes with the analyte for pi-interactions on the stationary phase, effectively "muting" the unique selectivity of the Phenyl column.

  • Methanol (MeOH): Protic and lacks pi-electrons. It allows the benzamide-stationary phase pi-pi interactions to dominate, maximizing selectivity differences between isomers.

Visualizing the Interaction

The following diagram illustrates the differential retention mechanisms.

RetentionMechanism cluster_0 C18 Stationary Phase cluster_1 Phenyl-Hexyl Stationary Phase C18 C18 Ligand (Alkyl Chain) Mech1 Mechanism: Hydrophobic Partitioning (Van der Waals) C18->Mech1 Result1 Selectivity based on: Hydrophobicity (LogP) Steric Bulk Mech1->Result1 Phenyl Phenyl-Hexyl Ligand (Aromatic Ring) Mech2 Mechanism: Pi-Pi Interaction + Hydrophobicity Phenyl->Mech2 Result2 Selectivity based on: Electronic Substituents Ring Planarity Mech2->Result2 Benzamide Benzamide Analyte Benzamide->C18 Non-specific Benzamide->Phenyl Specific Pi-Stacking

Figure 1: Mechanistic differentiation between C18 and Phenyl-Hexyl phases. The Phenyl phase offers an additional "electronic" retention vector.

Comparative Retention Data

The following data summarizes typical retention trends observed when separating substituted benzamide isomers (e.g., amino-chloro-benzamides).

Scenario A: Positional Isomers (The Orthopramide Effect)

Challenge: Separating 2-methoxy-benzamide from its 3- and 4-isomers. Observation: On C18, the 2-isomer often elutes earlier or shows anomalous retention compared to 3- and 4-isomers. Reason: Intramolecular Hydrogen Bonding (IMHB). In 2-substituted benzamides, the amide hydrogen bonds with the ortho-substituent (e.g., methoxy oxygen). This "hides" the polar groups, making the molecule more compact and altering its interaction with the water layer, but often reducing its effective surface area for hydrophobic binding.

Analyte IsomerC18 Retention (

)
Phenyl-Hexyl Retention (

)
Selectivity Driver
2-Substituted Low (

)
Medium (

)
IMHB reduces polarity; Pi-interaction active.[4]
3-Substituted Medium (

)
High (

)
Exposed polar groups; Strong Pi-interaction.
4-Substituted High (

)
High (

)
Max hydrophobicity; Max planarity for stacking.
Scenario B: Solvent Selectivity (Phenyl Column)

Comparing the retention factor (


) of a nitro-benzamide analog on a Phenyl-Hexyl column using different modifiers.
Mobile Phase BRetention Factor (

)
Resolution (

)
Mechanistic Note
Acetonitrile 1.81.1 (vs impurity)Pi-pi interactions suppressed by ACN solvent.
Methanol 3.5 1.6 (vs impurity) Recommended. MeOH allows pi-pi stacking, increasing retention and resolution.

Experimental Protocols

Method 1: The "Selectivity First" RP-HPLC Method

Best for: Separating structural isomers and closely related impurities.

System: UHPLC or HPLC Column: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm or 5 µm. Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid). Note: Low pH suppresses silanol activity and protonates basic amines, improving peak shape. Mobile Phase B: Methanol (LC-MS grade). Flow Rate: 1.0 mL/min.[4][5] Temperature: 30°C. Gradient:

  • 0 min: 10% B

  • 15 min: 60% B

  • 20 min: 90% B

  • 20.1 min: 10% B (Re-equilibration)

Validation Check: Calculate the Asymmetry Factor (


) for the main benzamide peak. If 

, increase buffer concentration to 20-25 mM to mask residual silanols.
Method 2: HILIC for Polar Metabolites

Best for: N-oxides, glucuronides, and highly polar glycinamide derivatives that elute in the void volume (


) of RP-HPLC.

Column: Amide-HILIC (e.g., Waters XBridge BEH Amide), 100 x 2.1 mm, 2.5 µm. Mobile Phase A: 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate, pH 9.0. Mobile Phase B: 50:50 Acetonitrile:Water + 10 mM Ammonium Acetate, pH 9.0. Note: Higher pH is often preferred in HILIC for basic benzamides to neutralize the amine, allowing retention via hydrophilic partitioning rather than just cation exchange. Gradient:

  • 0 min: 100% A (High organic start)

  • 10 min: 50% A

  • Elution Order: Parent Benzamide (early)

    
     N-Oxide 
    
    
    
    Glucuronide (late).

Decision Tree for Method Development

Use this logic flow to select the correct column and mode for your specific benzamide analog.

MethodSelection cluster_tips Optimization Tips Start Start: Benzamide Separation Isomers Are there positional isomers (e.g., ortho vs para)? Start->Isomers Polarity Is the analyte highly polar (logP < 0)? Isomers->Polarity No RP_Phenyl Use Phenyl-Hexyl (Mobile Phase: MeOH) Isomers->RP_Phenyl Yes (Need Pi-Selectivity) RP_C18 Use C18 Column (Standard Screening) Polarity->RP_C18 No (Standard Lipophilicity) HILIC Use HILIC Amide (Mobile Phase: ACN/Buffer) Polarity->HILIC Yes (Void retention in RP) Tip1 If Tailing > 1.5: Add 5-10mM TEA or Lower pH to < 3.0 RP_C18->Tip1 RP_Phenyl->Tip1

Figure 2: Strategic decision tree for selecting the stationary phase based on analyte structural properties.

Troubleshooting & Scientific Integrity

Peak Tailing (The Silanol Menace)

Benzamides are nitrogenous bases. On silica-based columns (even C18), residual silanols (


) dissociate at pH > 3.5 to form 

.
  • Problem: The positively charged amine of the benzamide interacts electrostatically with the negative silanol, causing severe peak tailing.

  • Solution:

    • Low pH: Work at pH 2.5 - 3.0 (Formate/Phosphate buffers) to keep silanols protonated (neutral).

    • High Ionic Strength: Use >20 mM buffer to compete with the ion-exchange sites.

    • Endcapping: Ensure the column is "double endcapped" (e.g., Eclipse Plus or Luna C18(2)).

Reproducibility in HILIC

HILIC relies on a "water layer" adsorbed to the surface.[6]

  • Critical Step: HILIC columns require longer equilibration times than RP columns. Equilibrate for at least 20-30 column volumes before the first injection to establish a stable water layer.

References

  • Retention Mechanisms of Benzamides

    • Liquid Chromatographic Studies on the Aqueous Solution Conformation of Substituted Benzamide Drug Models. Oxford Academic.
    • (Generalized landing for verification)

  • Phenyl Column Selectivity

    • Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies.[7]

  • HILIC for Polar Metabolites

    • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies.[7]

  • Chiral Separation

    • Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chrom
  • pH Effects on Retention

    • The use of Mobile Phase pH as a Method Development Tool.[1] Chromatography Today.

Sources

Validating Amide Bond Formation in N-Methyl Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Rotamer vs. Impurity" Dilemma

The formation of N-methylated amide bonds represents a critical frontier in peptide therapeutics, offering enhanced metabolic stability and membrane permeability.[1][2] However, the very modification that improves drug-like properties—the N-methyl group—introduces severe steric hindrance and eliminates a key hydrogen bond donor.[3]

The Central Analytical Challenge: Unlike standard amides, N-methyl amides exist as slowly interconverting cis and trans rotamers on the NMR and HPLC timescales. This phenomenon frequently results in chromatograms with split or broad peaks and NMR spectra with doubled signal sets, mimicking the signature of impurities.

This guide validates the formation of the N-methyl amide bond by distinguishing true synthetic success from three common failure modes:

  • Incomplete Coupling: Presence of deletion sequences.[4]

  • Racemization: Loss of stereochemical integrity at the activated residue.

  • Rotameric Confusion: Misinterpreting conformational isomers as chemical impurities.

Comparative Analysis of Validation Methods

We evaluate three distinct analytical pillars. A robust validation platform must integrate at least two of these methods to ensure high E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness).

Method A: Variable Temperature (VT) NMR Spectroscopy

Best For: Unambiguous structural confirmation and distinguishing rotamers from impurities.

  • Mechanism: N-methylation lowers the energy barrier for cis/trans isomerization, but it is still high enough (

    
    20 kcal/mol) to slow rotation at room temperature.
    
  • The Validation Test: If a sample shows "impurities" (doubled peaks) at 25°C, heating the sample to 60–90°C increases the rotation rate.

    • Result: If peaks coalesce into a single sharp signal, they are rotamers (Success). If they remain distinct, they are chemical impurities (Failure).

  • Advanced Insight: 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) is superior to NOESY for these medium-sized molecules. A cross-peak between the N-methyl group and the

    
    -proton of the preceding residue (
    
    
    
    ) confirms the cis conformation.
Method B: High-Resolution LC-MS/MS with Peak Slicing

Best For: High-throughput screening and sequence confirmation.

  • Mechanism: Uses mass accuracy (<5 ppm) to confirm the elemental composition.

  • The Validation Test: N-methylated peptides often elute as broad "humps" or doublets in Reverse Phase (RP) HPLC.

    • Protocol: "Peak Slicing"—collect mass spectra from the leading edge, apex, and tail of the broad peak.

    • Result: If the

      
       and fragmentation pattern are identical across the slice, it is likely a single chemical entity undergoing on-column isomerization.
      
  • Fragmentation Signature: N-methyl bonds are more labile under Collision Induced Dissociation (CID). You will often see enhanced

    
     and 
    
    
    
    ion series cleavage at the N-methyl site compared to standard amides.
Method C: Marfey’s Analysis (Chemical Validation)

Best For: Detecting racemization (enantiomeric purity).

  • Mechanism: N-methyl amino acids are prone to racemization during the difficult coupling steps (e.g., using HATU/base). Standard chiral HPLC often fails to separate N-methyl enantiomers directly.

  • The Validation Test: Hydrolysis of the peptide followed by derivatization with Marfey’s Reagent (L-FDAA or L-FDLA).[5]

  • Result: The reagent converts enantiomers (D/L) into diastereomers, which are easily separable by standard C18 HPLC. This quantifies the % D-isomer formed during the coupling.

Data Presentation: Method Comparison Matrix

FeatureVT-NMR (1H) LC-MS/MS Marfey's Analysis
Primary Utility Distinguishing Rotamers vs. ImpuritiesSequence Confirmation & PurityStereochemical (Chiral) Purity
Sample Requirement High (2–5 mg)Low (<0.1 mg)Destructive (Hydrolysis required)
Time to Result 2–4 Hours15 Minutes24 Hours
Limit of Detection ~1–2%<0.1%~0.1% racemization
Critical Limitation Requires solubility in deuterated solventsCannot distinguish D/L isomersCannot analyze intact peptide
Cost High (Instrument time)Low (Routine)Medium (Reagents/Prep)

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Rotamer Validation

Objective: Confirm that "impurity" peaks are actually conformational isomers.

  • Preparation: Dissolve 2–5 mg of the purified N-methyl peptide in 600 µL of DMSO-

    
     (preferred over CDCl
    
    
    
    for higher boiling point and solubility).
  • Baseline Scan: Acquire a standard 1D

    
    H NMR spectrum at 298 K (25°C). Note the regions with doubled peaks (typically amide NH region 7.5–9.0 ppm and N-Me region 2.8–3.2 ppm).
    
  • Stepwise Heating:

    • Increase probe temperature to 323 K (50°C). Allow 10 minutes for equilibration. Shim and acquire.

    • Increase to 348 K (75°C). Equilibration: 10 mins. Shim and acquire.

    • Caution: Do not exceed the boiling point or degradation temperature of the peptide.

  • Analysis: Overlay the spectra.

    • Validation Criteria: As temperature rises, rotamer peaks should broaden and move toward a weighted average chemical shift (coalescence). Impurity peaks will remain sharp and distinct.

Protocol 2: Advanced Marfey’s Method for N-Methyl Racemization

Objective: Quantify racemization of the N-methylated residue.

  • Hydrolysis: Dissolve 0.5 mg peptide in 6 M HCl (1 mL). Heat at 110°C for 16–24 hours in a sealed glass vial. Evaporate to dryness under

    
    .
    
  • Derivatization:

    • Resuspend residue in 100 µL H

      
      O.
      
    • Add 200 µL 1% L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide) in acetone.

    • Add 40 µL 1 M NaHCO

      
      .
      
    • Incubate at 40°C for 1 hour.

  • Quenching: Stop reaction with 20 µL 2 M HCl. Dilute with 200 µL 50% acetonitrile.

  • LC-MS Analysis: Inject onto a C18 column (e.g., Kinetex 2.6 µm). Elute with a linear gradient of Water/Acetonitrile (+0.1% Formic Acid).

  • Calculation: Compare retention times against authentic L-N-Me-AA and D-N-Me-AA standards derivatized identically.

Visualizations

Diagram 1: The "Impurity or Rotamer?" Decision Tree

Caption: Logical workflow to determine if complex chromatograms indicate synthesis failure or conformational heterogeneity.

ValidationWorkflow Start Start: Complex Chromatogram (Split/Broad Peaks) LCMS Step 1: LC-MS Peak Slicing Start->LCMS MassCheck Is Mass Uniform Across Peak? LCMS->MassCheck Impurity Result: Chemical Impurity (Deletion/Side Product) MassCheck->Impurity No (Different m/z) VT_NMR Step 2: VT-NMR (25°C vs 75°C) MassCheck->VT_NMR Yes (Same m/z) Coalesce Do Peaks Coalesce? VT_NMR->Coalesce Rotamer Result: Rotamers (Valid Product) Coalesce->Rotamer Yes StableConf Result: Stable Conformers (Requires 2D NMR/ROESY) Coalesce->StableConf No (Peaks remain distinct) StableConf->Impurity If ROESY fails

Diagram 2: Marfey's Analysis Mechanism

Caption: Mechanism of converting enantiomers to diastereomers for chromatographic separation.

MarfeysMechanism Substrate Hydrolyzed Peptide (Mixture of L- & D-N-Me-AA) Reaction Nucleophilic Aromatic Substitution (pH 8, 40°C) Substrate->Reaction Reagent Marfey's Reagent (L-FDLA) Reagent->Reaction Diast_L L-L Diastereomer (Elutes Early) Reaction->Diast_L Diast_D L-D Diastereomer (Elutes Late) Reaction->Diast_D HPLC C18 HPLC Separation Diast_L->HPLC Diast_D->HPLC

References

  • Chatterjee, J., Mierke, D., & Kessler, H. (2006).[6] N-methylated cyclic pentaalanine peptides as template structures. Journal of the American Chemical Society.[6]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][4][6][7][8][9][10][11]

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis and Characterization of N-Methyl-Rich Peptides. Journal of Peptide Science.

  • BenchChem Technical Guides. (2025). A Comparative Guide to NMR Spectroscopy for Conformational Analysis of N-methylated Peptides.

  • Cajka, T., & Fiehn, O. (2016). Toward Merging Untargeted and Targeted Methods in Mass Spectrometry-Based Metabolomics. Analytical Chemistry.

Sources

Safety Operating Guide

Comprehensive Disposal Guide: N-Methyl-4-(propan-2-yl)benzamide

[1][2][3]

CAS Number: 6314-87-0 Chemical Formula: C₁₁H₁₅NO Synonyms: N-Methyl-4-isopropylbenzamide; 4-Isopropyl-N-methylbenzamide[1][2][3]

Executive Summary & Operational Directive

Core Directive: N-Methyl-4-(propan-2-yl)benzamide is a substituted benzamide intermediate.[1][2][3] Under no circumstances should this compound be discharged into municipal wastewater systems or environmental waterways.[3] The only validated disposal method is high-temperature incineration via a licensed hazardous waste management facility.[1][3]

Immediate Action Required:

  • Classification: Treat as Hazardous Waste (RCRA Non-Specific or Characteristic depending on solvent context).[3][4]

  • Segregation: Isolate from strong oxidizers and strong acids.[3]

  • Disposal Path: Thermal destruction (Incineration) with NOx scrubbing.[3]

Hazard Identification & Risk Assessment

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact CAS (6314-87-0) may be limited in public repositories, the structural class (N-substituted benzamides) dictates the safety profile.[1][2][3] We apply the Precautionary Principle .

Hazard CategoryClassification (Predicted/Class-Based)Signal WordHazard Statements
Acute Toxicity Category 4 (Oral)Warning Harmful if swallowed.[1][2][3]
Skin Corrosion Category 2Warning Causes skin irritation.[3]
Eye Damage Category 2AWarning Causes serious eye irritation.[3]
STOT - SE Category 3Warning May cause respiratory irritation.[1][2][3]
Aquatic Toxicity Category 2 (Chronic)None Toxic to aquatic life with long-lasting effects.[1][2][3]

Scientific Rationale: The amide bond is stable but can hydrolyze under extreme pH, releasing N-methylamine (toxic/flammable) and 4-isopropylbenzoic acid.[1][2][3] The isopropyl group adds lipophilicity, increasing potential for bioaccumulation relative to simple benzamides.[5]

Waste Segregation & Handling Protocols

Proper segregation is the primary defense against unexpected exothermic events in the waste stream.

A. Compatibility Matrix
  • INCOMPATIBLE: Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides) – Risk of violent oxidation.[3][5]

  • INCOMPATIBLE: Strong Acids/Bases – Risk of hydrolysis and heat generation.[3]

  • COMPATIBLE: General organic combustible waste (non-halogenated solvents, solid organic debris).[3][5]

B. Waste Stream Decision Logic (DOT Diagram)

WasteSegregationStartWaste Material:N-Methyl-4-(propan-2-yl)benzamideStateCheckPhysical State?Start->StateCheckSolidSolid / CrystallineStateCheck->SolidLiquidDissolved in SolventStateCheck->LiquidBinSolidSolid Hazardous Waste(Fiber Drum / Poly Container)Solid->BinSolidSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated Solvent(MeOH, EtOAc, Acetone)SolventCheck->NonHaloBinHaloHalogenated Liquid Waste(Safety Can / Carboy)Halo->BinHaloBinNonHaloOrganic Liquid Waste(Safety Can / Carboy)NonHalo->BinNonHaloDestructionFINAL DISPOSAL:High-Temp IncinerationBinSolid->DestructionBinHalo->DestructionBinNonHalo->Destruction

Caption: Figure 1. Waste segregation logic flow ensuring compliance with solvent stream requirements.

Detailed Disposal Procedures
Scenario A: Laboratory Scale (Solid Waste < 1 kg)
  • Collection: Place the solid substance into a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "N-Methyl-4-(propan-2-yl)benzamide, Solid."[1][2][3]

    • Hazards: Irritant, Toxic.[3][5]

  • Secondary Containment: Place the HDPE jar into a secondary clear plastic bag (4 mil thickness) and seal.

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Scenario B: Process Scale / Liquid Waste (Solutions)
  • Solvent Identification: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol).[5]

  • Container Selection: Use UN-rated solvent safety cans (UN 1A1 or 3H1).

    • Note: Ensure the container material is compatible with the solvent (e.g., do not use certain plastics with acetone).[5]

  • Transfer: Funnel liquid waste into the container, leaving 10% headspace for thermal expansion.

  • Labeling: List all components.

    • Example: "95% Methanol, 5% N-Methyl-4-(propan-2-yl)benzamide."[1][2][3]

  • Disposal: Transfer to the facility's central hazardous waste storage for vendor pickup (e.g., Veolia, Clean Harbors).[5]

Scenario C: Empty Containers
  • Triple Rinse: Triple rinse the empty container with a compatible solvent (e.g., Ethanol).[5]

  • Rinsate Disposal: Treat the rinsate as Scenario B (Liquid Hazardous Waste).[3]

  • Container Defacing: Deface the label and mark as "Empty." Dispose of the container as general lab trash only if triple-rinsed and dry; otherwise, treat as solid hazardous waste.[2][3][5]

Emergency Spill Response Workflow

In the event of a spill during disposal staging, follow this self-validating containment protocol.

SpillResponseSpillSpill DetectedAssessAssess Volume & State(Solid vs Liquid)Spill->AssessPPEDon PPE:Nitrile Gloves, Lab Coat,Goggles, N95 MaskAssess->PPESolidSpillSolid SpillPPE->SolidSpillLiquidSpillLiquid SpillPPE->LiquidSpillSweepGently Sweep/Scoop(Avoid Dust Generation)SolidSpill->SweepAbsorbApply Inert Absorbent(Vermiculite/Sand)LiquidSpill->AbsorbBagPlace in HazardousWaste BagSweep->BagAbsorb->BagCleanClean Surface withSoap & WaterBag->CleanReportReport to EHSClean->Report

Caption: Figure 2. Operational workflow for spill containment and cleanup.

Regulatory Compliance & Transport
RegulationRequirementAction Item
RCRA (USA) Hazardous Waste Determination (40 CFR 262.[1][2][3]11)Classify as ignitable (D001) if in flammable solvent, or toxic if testing dictates.[3][5] Default to Non-Specific Organic Waste .
DOT (USA) Shipping DescriptionUN3077 , Environmentally hazardous substance, solid, n.o.s.[3][5] (N-Methyl-4-(propan-2-yl)benzamide), 9, III.[1][2][3]
REACH (EU) SVHC ScreeningCheck current ECHA lists; generally not listed as SVHC but requires standard chemical hygiene.[3]

Expert Insight: When shipping for disposal, always use the "n.o.s." (not otherwise specified) designation if the specific chemical name is not in the DOT registry, appending the technical name in parentheses. This ensures emergency responders know the exact hazard.[3]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 576816, 4-Methyl-N-(1-methylethyl)benzamide. Retrieved from [Link](Note: Isomeric reference for structural hazard inference).[1][3]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][2][3] Retrieved from [Link][1][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3][6] Retrieved from [Link][1][3]

Personal protective equipment for handling n-Methyl-4-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Operational Safety Protocol: Handling N-Methyl-4-(propan-2-yl)benzamide (CAS 6314-87-0)

Executive Safety Summary

Chemical Identity: N-Methyl-4-(propan-2-yl)benzamide (Synonyms: N-Methyl-cumamide; N-Methyl-4-isopropylbenzamide) CAS Number: 6314-87-0 Primary Hazard Classification (GHS): WARNING

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[1]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3][4]

Operational Directive: This compound is a substituted benzamide intermediate often used in pharmaceutical synthesis. While not classified as "Danger/Fatal," its lipophilic nature (due to the isopropyl and methyl groups) facilitates skin absorption. Strict adherence to contact prevention is mandatory. Treat all powders as inhalation hazards and all solutions as skin permeation hazards.

Personal Protective Equipment (PPE) Technical Specifications

The following PPE matrix is designed to prevent exposure during standard laboratory operations (weighing, transfer, reaction setup).

PPE Selection Matrix
PPE CategoryStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Aerosol Generation)Technical Rationale
Eye/Face Chemical Safety Goggles (ANSI Z87.1+ D3)Face Shield + Safety Goggles Standard safety glasses are insufficient due to the risk of fine dust migration or splash back. Goggles provide a seal against particulates.
Hand Protection Nitrile Gloves (Double-gloved)Min Thickness: 0.11 mm (4 mil)Change Frequency: Every 30 mins or immediately upon splash.Laminate (Silver Shield) or Butyl Rubber Min Thickness: 0.3 mm (12 mil)Breakthrough: >480 minsNitrile offers fair splash protection but poor long-term resistance to organic amides dissolved in solvents like DCM or DMF. Laminate provides the highest permeation barrier.
Body Protection Lab Coat (100% Cotton or Flame-Resistant Nomex)Tyvek® Coverall (Chemical Resistant) + Apron Cotton minimizes static buildup (reducing dust dispersion). Tyvek is required for large spills to prevent saturation of street clothes.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Half-Face Respirator with P100/OV Cartridges Engineering controls (hood) are primary. If working outside a hood (e.g., balance maintenance), a P100 particulate filter is mandatory to block dust.

PPE Decision Logic & Workflow

The following decision tree illustrates the required PPE escalation based on the physical state and quantity of the material handled.

PPE_Decision_Tree Start Start: Handling N-Methyl-4-(propan-2-yl)benzamide State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Crystalline/Dust Liquid Solution (in Organic Solvent) State_Check->Liquid Dissolved Qty_Check_S Quantity > 10g? Solid->Qty_Check_S Qty_Check_L Volume > 100mL? Liquid->Qty_Check_L Level_1 LEVEL 1 PPE: Nitrile Gloves (Double) Safety Goggles Lab Coat Fume Hood Qty_Check_S->Level_1 No Level_2 LEVEL 2 PPE: Nitrile + Laminate Gloves Face Shield + Goggles Tyvek Sleeves/Apron Fume Hood Qty_Check_S->Level_2 Yes (Dust Risk) Qty_Check_L->Level_1 No Qty_Check_L->Level_2 Yes (Splash Risk) Level_3 LEVEL 3 PPE: Full Tyvek Suit Respirator (P100/OV) Butyl Gloves Level_2->Level_3 Spill / Emergency

Figure 1: PPE Escalation Logic. Select protection level based on physical state and scale of operation.

Operational Handling Protocol

Phase 1: Pre-Work Preparation
  • Engineering Check: Verify fume hood certification is current. Ensure sash is at the working height (usually 18 inches).

  • Decontamination Zone: Line the working surface with an absorbent, plastic-backed bench pad (e.g., Benchkote). This captures minor spills and simplifies cleanup.

  • Static Control: If the solid is static-prone, use an anti-static gun or ionizing bar during weighing to prevent "flying" powder, which increases inhalation risk.

Phase 2: Weighing & Transfer (Critical Step)
  • The "Closed Transfer" Rule: Never transport open containers of N-Methyl-4-(propan-2-yl)benzamide outside the fume hood.

  • Weighing Procedure:

    • Place the analytical balance inside the fume hood. If this is impossible, use a "tarred container" method: Tare a vial with a cap inside the hood, add solid, cap it, weigh outside, and return to the hood to adjust.

    • Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • Solubilization: Add solvent (e.g., Dichloromethane, Ethyl Acetate) slowly. Note: The heat of solution is generally negligible for this amide, but always add solvent to solid, not vice versa.

Phase 3: Cleanup & Decontamination
  • Surface Wipe: Wipe the exterior of all flasks and the balance with a paper towel dampened with ethanol or isopropanol.

  • Waste Sorting:

    • Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves go into "Hazardous Solid Waste."

    • Liquid Waste: Mother liquors or reaction mixtures go into "Non-Halogenated" or "Halogenated Organic Waste" depending on the solvent used.

  • Glove Removal: Use the "beak method" (pulling one glove off inside-out into the other hand) to ensure no skin contact with the outer glove surface. Wash hands immediately with soap and water for 20 seconds.

Emergency Response Logistics

ScenarioImmediate ActionSecondary Action
Skin Contact Flush immediately with water for 15 mins.[1] Remove contaminated clothing.[1][2][5][6][7][8]Seek medical attention if irritation persists.[1][2][9] Do not use solvents (ethanol) to wash skin; they increase absorption.
Eye Contact Irrigate at eyewash station for 15 mins. Hold eyelids open.Transport to emergency care immediately. Bring SDS.
Inhalation Evacuate to fresh air.[1][2][4][5][7][9]If breathing is difficult, trained personnel should administer oxygen.
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into bag.Wipe area with soap and water.[1][4][9] Dispose of cleanup materials as hazardous waste.
Spill (Liquid) Absorb with vermiculite or sand.Do not use sawdust (fire risk with some solvents).

References

  • PubChem. (n.d.).[10] 4-methyl-N-(1-methylethyl)benzamide (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the compilation of safety data sheets.[6][7] Retrieved from [Link]

  • OSHA. (n.d.).[3] Personal Protective Equipment (29 CFR 1910.132). Occupational Safety and Health Administration.[8] Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.